molecular formula C11H12N2S B1670332 Dexamisole CAS No. 14769-74-5

Dexamisole

Numéro de catalogue: B1670332
Numéro CAS: 14769-74-5
Poids moléculaire: 204.29 g/mol
Clé InChI: HLFSDGLLUJUHTE-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dexamisole is a 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole that has R configuration. It has a role as an antidepressant. It is an enantiomer of a levamisole.

Propriétés

IUPAC Name

(6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSDGLLUJUHTE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@@H](CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163778
Record name Dexamisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14769-74-5
Record name Dexamisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14769-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamisole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexamisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMH46V5U01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dexamisole's Core Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dexamisole is the dextrorotatory (R)-enantiomer of the synthetic imidazothiazole derivative, tetramisole.[1] Its stereoisomer, levamisole (B84282) (the levorotatory (S)-enantiomer), is widely known for its potent anthelmintic and immunomodulatory properties.[1][2] In contrast, this compound exhibits negligible anthelmintic activity and lacks the significant immunomodulatory effects of its counterpart.[1][2] Instead, the primary mechanism of action for this compound is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), an action that leads to antidepressant-like activity by modulating central noradrenergic pathways. This guide provides an in-depth analysis of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of Cyclic Nucleotide Phosphodiesterases (PDEs)

The central pharmacological action of this compound is the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling. By inhibiting these enzymes, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This elevation of cyclic nucleotide levels subsequently enhances the activation of downstream signaling pathways mediated by protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG).

The PDE superfamily consists of 11 distinct families (PDE1-PDE11). While this compound is known to be a PDE inhibitor, its specific selectivity profile across these families dictates its precise pharmacological effects. The subsequent increase in cAMP and cGMP can have varied and sometimes opposing effects on cellular processes, including inflammation, cell cycle, and ion channel function.

Signaling Pathway of PDE Inhibition

The elevation of intracellular cAMP and cGMP due to PDE inhibition by this compound initiates a cascade of downstream events. The following diagram illustrates this core signaling pathway.

PDE_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Substrate GTP GTP GC Guanylyl Cyclase (GC) GTP->GC Substrate cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE->AMP Hydrolyzes to GMP 5'-GMP PDE->GMP Hydrolyzes to This compound This compound This compound->PDE Inhibits Downstream Downstream Cellular Effects PKA->Downstream PKG->Downstream

This compound inhibits PDE, increasing cAMP/cGMP levels.
Quantitative Data: PDE Inhibition Profile

The potency of a PDE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The table below summarizes the known IC50 values for this compound against various PDE isoforms.

PDE IsoformSubstrateThis compound IC50 (µM)Reference
PDE1Ca2+/CaM-stimulated>100Fandom Pub
PDE4cAMP-specific15Fandom Pub
PDE5cGMP-specific30Fandom Pub

Note: Data is limited and further studies are required for a complete profiling against all 11 PDE families.

Experimental Protocols

The determination of a compound's PDE inhibitory activity is a cornerstone of its pharmacological characterization. Below is a detailed methodology for a typical in vitro phosphodiesterase inhibition assay.

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

1. Principle: This assay measures the activity of a specific PDE isoform by quantifying the conversion of a cyclic nucleotide (cAMP or cGMP) to its monophosphate form (5'-AMP or 5'-GMP). The inhibitory effect of a test compound (e.g., this compound) is determined by measuring the reduction in product formation in its presence. Detection can be achieved through various methods, including fluorescence polarization, radiometric assays, or coupled enzyme systems.

2. Reagents and Buffers:

  • Assay Buffer: Tris-HCl (pH 7.5), MgCl₂, and Bovine Serum Albumin (BSA).

  • Enzyme: Recombinant human PDE enzyme of the desired isoform (e.g., PDE4D, PDE5A).

  • Substrate: cAMP or cGMP, as appropriate for the PDE isoform.

  • Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, then serially diluted.

  • Detection Reagent: Depends on the assay format. For a fluorescence polarization assay, this would be a fluorescently labeled nucleotide that competes with the product for binding to a specific antibody.

  • Stop Solution: To terminate the enzymatic reaction (e.g., a strong acid or a specific inhibitor like IBMX at a high concentration).

3. Procedure:

  • Compound Plating: Prepare a 384-well microplate. Add serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Enzyme Addition: Dilute the PDE enzyme stock in cold assay buffer to the desired working concentration and add it to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C. The time should be within the linear range of the reaction.

  • Reaction Termination: Add the stop solution to all wells to halt the enzymatic activity.

  • Detection: Add the detection reagents according to the manufacturer's protocol (e.g., for a fluorescence-based assay).

  • Signal Reading: Read the plate on a suitable microplate reader (e.g., a fluorescence polarization reader).

4. Data Analysis:

  • The raw data is converted to percent inhibition relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

  • The percent inhibition values are plotted against the logarithm of the this compound concentration.

  • A non-linear regression analysis (e.g., a four-parameter logistic curve) is used to fit the dose-response curve and calculate the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the PDE inhibition assay described above.

Assay_Workflow start Start plate_compound Plate serially diluted This compound & controls start->plate_compound add_enzyme Add diluted PDE enzyme to wells plate_compound->add_enzyme pre_incubate Pre-incubate plate (15-20 min) add_enzyme->pre_incubate add_substrate Initiate reaction by adding cAMP/cGMP pre_incubate->add_substrate incubate_reaction Incubate reaction (30-60 min) add_substrate->incubate_reaction stop_reaction Terminate reaction with Stop Solution incubate_reaction->stop_reaction add_detection Add detection reagents stop_reaction->add_detection read_plate Read plate on microplate reader add_detection->read_plate analyze_data Perform non-linear regression to calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for an in vitro PDE inhibition assay.

The primary mechanism of action of this compound is the inhibition of cyclic nucleotide phosphodiesterases, which distinguishes its pharmacological profile from its well-known stereoisomer, Levamisole. By preventing the degradation of cAMP and cGMP, this compound elevates the levels of these critical second messengers, leading to the activation of downstream protein kinases and subsequent cellular effects. This activity, particularly its effect on PDE4, is linked to its observed antidepressant-like properties. The quantitative assessment of its inhibitory potency against various PDE isoforms through rigorous in vitro assays is crucial for a complete understanding of its therapeutic potential and selectivity.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dexamisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamisole, the (R)-enantiomer of the racemic mixture tetramisole (B1196661), is a synthetic compound of significant interest due to its distinct pharmacological profile, primarily as a norepinephrine (B1679862) reuptake inhibitor with potential antidepressant properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for the synthesis of its precursor, tetramisole, and the subsequent chiral resolution to isolate the desired this compound enantiomer. Furthermore, this guide outlines the analytical methodologies for its characterization and delves into its mechanism of action, supported by signaling pathway diagrams.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that begins with the synthesis of the racemic compound, tetramisole. This is followed by a chiral resolution to separate the dextrorotatory (this compound) and levorotatory (Levamisole) enantiomers.

Synthesis of Tetramisole Hydrochloride

A common route for the synthesis of tetramisole hydrochloride involves the reaction of (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride with a dehydrating agent, such as chlorosulfonic acid, to induce cyclization.

Experimental Protocol: Synthesis of Tetramisole Free Base

  • In a suitable reaction vessel equipped with mechanical stirring, add 25.85 g of (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride.

  • To this, add 25.85 g of 36.5% hydrochloric acid.

  • Maintain the temperature of the reaction mixture between 45-50 °C using a water bath.

  • Under constant stirring, slowly add 17.50 g of chlorosulfonic acid dropwise, ensuring the temperature is strictly maintained within the 45-50 °C range.

  • After the addition is complete, cool the reaction mixture to 10 °C using an ice-water bath.

  • Slowly adjust the pH of the cooled solution to 9.5-10.5 using a 35% (w/w) aqueous solution of sodium hydroxide.

  • Once the pH is stable, filter the resulting precipitate. The collected solid is the tetramisole free base.

Formation of Tetramisole Hydrochloride

  • Dissolve the obtained tetramisole free base in a suitable solvent, such as ethanol.

  • Saturate the solution with dry hydrogen chloride gas until precipitation is complete.

  • Filter the precipitate and dry it to obtain tetramisole hydrochloride.

Quantitative Data for Tetramisole Synthesis

ParameterValueReference
Starting Material(S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride
ReagentsHydrochloric acid, Chlorosulfonic acid, Sodium hydroxide
Reaction Temperature (Cyclization)45-50 °C
pH for Free Base Precipitation9.5-10.5
Yield of Tetramisole Free Base96.30% - 98.50%
Purity of Tetramisole Free Base97.87% - 98.62%

Synthesis Workflow for Tetramisole Hydrochloride

G A Start: (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone HCl B Add HCl A->B C Heat to 45-50 °C B->C D Add Chlorosulfonic Acid (dropwise) C->D E Cool to 10 °C D->E F Adjust pH to 9.5-10.5 with NaOH E->F G Filter to obtain Tetramisole Free Base F->G H Dissolve in Ethanol G->H I Saturate with HCl gas H->I J Filter and Dry I->J K End: Tetramisole Hydrochloride J->K G A Start: Racemic Tetramisole HCl B Free-basing with NaOH A->B C Extract with Dichloromethane B->C D Dry and Evaporate C->D E Racemic Tetramisole Free Base D->E F Dissolve in Solvent E->F G Add O,O'-dibenzoyl-(2R,3R)-tartaric acid F->G H Crystallize Diastereomeric Salt G->H I Filter Crystals H->I J Suspend in Water I->J K Add NaOH J->K L Extract with Dichloromethane K->L M Dry and Evaporate L->M N End: this compound Free Base M->N G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_vesicle Norepinephrine (Vesicles) NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NE_reuptake NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., modulation of gene expression) Signaling_Cascade->Cellular_Response

An In-depth Technical Guide to the Physicochemical Properties of Dexamisole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole hydrochloride is the dextrorotatory enantiomer of the synthetic imidazothiazole derivative, tetramisole. While its levorotatory counterpart, levamisole, has been investigated for its anthelmintic and immunomodulatory properties, this compound has garnered interest for its distinct pharmacological profile, primarily as a norepinephrine (B1679862) reuptake inhibitor with potential antidepressant effects.[1][2] A thorough understanding of its physicochemical properties is paramount for drug development, formulation, and in-vitro and in-vivo studies. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

It is important to note that specific experimental data for this compound hydrochloride is limited in publicly available literature. Therefore, where direct data is unavailable, information from its enantiomer, Levamisole hydrochloride, is provided as a close structural analog and a strong point of reference.[3]

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including solubility, absorption, distribution, and metabolism.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for this compound and its related compounds.

PropertyValueCompoundReference
Molecular Weight 204.29 g/mol This compound[4]
Molecular Formula C₁₁H₁₂N₂SThis compound[4]
Melting Point 227-229 °C / 266-267 °CLevamisole Hydrochloride[2][5]
Calculated logP (XLogP3) 1.8This compound[4]

Table 1: General Physicochemical Properties

SolventSolubilityCompoundReference
Water 210 mg/mLLevamisole Hydrochloride[6]
Methanol SolubleLevamisole Hydrochloride[6]
Ethanol SolubleLevamisole Hydrochloride[7]
DMSO ~3 mg/mLLevamisole Hydrochloride[7]
PBS (pH 7.2) ~5 mg/mLLevamisole Hydrochloride[7]

Table 2: Solubility Data for Levamisole Hydrochloride

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining key properties.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property indicative of its purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is ramped at a rate of 10-20 °C/minute for a preliminary determination.

    • For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then at a slower rate of 1-2 °C/minute.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Solubility Profile Assessment

Determining the solubility of this compound hydrochloride in various solvents is essential for formulation development and for designing in-vitro and in-vivo experiments.

Methodology (Shake-Flask Method):

  • Preparation of Saturated Solutions: An excess amount of this compound hydrochloride is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of this compound hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values, which influences its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of this compound hydrochloride is dissolved in a known volume of purified water or a suitable co-solvent system if aqueous solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.

Partition Coefficient (logP) Determination

The partition coefficient between an organic and an aqueous phase (typically octanol-water) is a measure of a compound's lipophilicity, which is a key predictor of its absorption and distribution.

Methodology (Shake-Flask Method):

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound hydrochloride is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning and then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of this compound hydrochloride in both the aqueous and organic phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Mechanism of Action and Signaling Pathway

This compound hydrochloride's primary pharmacological action is the inhibition of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[1][2] This enhancement of noradrenergic neurotransmission is believed to be the basis for its antidepressant-like effects.

Norepinephrine Reuptake Inhibition Workflow

The following diagram illustrates the proposed mechanism of action of this compound hydrochloride at the synaptic level.

Dexamisole_MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NE_synapse NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binds to Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activates This compound This compound HCl This compound->NET Inhibits

Caption: Proposed mechanism of this compound hydrochloride's action.

By blocking the norepinephrine transporter (NET), this compound hydrochloride prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence and increased concentration of norepinephrine in the synapse, thereby enhancing the activation of postsynaptic adrenergic receptors and subsequent downstream signaling cascades.

Experimental Workflow for Chiral Separation

As this compound is a chiral molecule, its synthesis often results in a racemic mixture (tetramisole) that requires separation to isolate the desired enantiomer.

Chiral_Separation_Workflow start Racemic Tetramisole (this compound + Levamisole) method Chiral Separation Method (e.g., Chiral HPLC) start->method This compound Isolated this compound method->this compound levamisole Isolated Levamisole method->levamisole analysis Enantiomeric Purity Analysis (e.g., Chiral HPLC, Polarimetry) This compound->analysis hcl_salt Conversion to Hydrochloride Salt analysis->hcl_salt If pure final_product This compound Hydrochloride hcl_salt->final_product

References

Dexamisole: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole is the dextrorotatory enantiomer of the synthetic anthelmintic drug, Tetramisole.[1] While its levorotatory counterpart, Levamisole (B84282), is the pharmacologically active component for anthelmintic applications, this compound is of significant interest for its distinct pharmacological properties, including potential antidepressant effects, and as a chiral building block in organic synthesis.[1][2][3] This technical guide provides an in-depth exploration of the molecular structure and stereochemistry of this compound, including detailed experimental protocols for its synthesis and isolation.

Molecular Structure and Stereochemistry

This compound is chemically known as (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][2][4]thiazole.[2] Its structure consists of a fused bicyclic system, an imidazothiazole core, with a phenyl substituent at the chiral center.

Stereoisomerism

Tetramisole exists as a racemic mixture of two enantiomers due to a single stereocenter at the C6 position of the imidazothiazole ring.[1][5]

  • This compound: The (R)-enantiomer, which rotates plane-polarized light in a clockwise direction (+).[2][5]

  • Levamisole: The (S)-enantiomer, which rotates plane-polarized light in a counter-clockwise direction (-).[5]

The precise spatial arrangement of the phenyl group defines the chirality and the distinct biological activities of each enantiomer.

G Tetramisole Tetramisole (Racemic Mixture) This compound This compound ((R)-enantiomer, +) Tetramisole->this compound Chiral Resolution Levamisole Levamisole ((S)-enantiomer, -) Tetramisole->Levamisole Chiral Resolution

Figure 1: Stereochemical relationship between Tetramisole, this compound, and Levamisole.

Physicochemical and Stereochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for its characterization, formulation, and analytical method development.

PropertyValueReference(s)
IUPAC Name (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][2][4]thiazole[2]
Synonyms (+)-Tetramisole, (R)-(+)-Tetramisole, d-Tetramisole[2][6]
Molecular Formula C₁₁H₁₂N₂S[2][7]
Molecular Weight 204.29 g/mol [2][7]
Exact Mass 204.07211956 Da[2]
Elemental Analysis C: 64.67%, H: 5.92%, N: 13.71%, S: 15.69%[6]
CAS Number 14769-74-5[2]
Canonical SMILES C1CSC2=N--INVALID-LINK--C3=CC=CC=C3[2]
Optical Rotation Dextrorotatory (+) Specific value not available in the searched literature.[1]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is typically achieved through the synthesis of the racemic mixture, Tetramisole, followed by chiral resolution.[4]

Synthesis of Racemic Tetramisole

A common method for the synthesis of Tetramisole involves the cyclization of an intermediate derived from (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride.[4]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, add 25.85 g of (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride.

  • Acidification: Add 25.85 g of 36.5% hydrochloric acid.

  • Cyclization: Maintain the temperature of the water bath at 45-50 °C. Slowly add 17.50 g of chlorosulfonic acid dropwise while stirring, ensuring the reaction temperature is strictly controlled.

  • Cooling: After the addition is complete, cool the reaction mixture to 10 °C using an ice-water bath.

  • Precipitation: Slowly adjust the pH of the cooled solution to 9.5-10.5 using a 35% (w/w) aqueous solution of sodium hydroxide (B78521).

  • Isolation: Once the pH is stable, filter the precipitate to obtain Tetramisole free base.

Expected Yield: 96.30% - 98.50%[4] Expected Purity: 97.87% - 98.62%[4]

G A Start: (S)-3-(2-hydroxy-2-phenylethyl)-2- iminothiazolidinone hydrochloride B Add HCl and Chlorosulfonic Acid (45-50 °C) A->B C Cyclization B->C D Cool to 10 °C C->D E Adjust pH to 9.5-10.5 with NaOH D->E F Precipitation E->F G Filter to obtain Tetramisole Free Base F->G

Figure 2: Synthesis pathway for Tetramisole free base.

Chiral Resolution of Tetramisole

The separation of this compound and Levamisole from the racemic mixture can be efficiently achieved by classical resolution using a chiral resolving agent, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid, to form diastereomeric salts.[1]

  • Dissolution: Dissolve the racemic Tetramisole free base in a suitable solvent system (e.g., ethanol (B145695)/water). In a separate flask, dissolve an equimolar amount of O,O'-dibenzoyl-(2R,3R)-tartaric acid in the same solvent system.

  • Salt Formation: Mix the two solutions. The diastereomeric salt of this compound with the chiral resolving agent will preferentially crystallize.

  • Crystallization: Allow the solution to stand, or cool it, to promote crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration. Wash the crystals with a small amount of cold solvent to remove impurities.

  • Liberation of this compound Free Base: Suspend the collected diastereomeric salt crystals in water. Add a sodium hydroxide solution to break the salt and liberate the this compound free base.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane.

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the this compound free base.

  • Salt Formation (Optional): To obtain this compound hydrochloride, dissolve the free base in ethanol and saturate the solution with dry hydrogen chloride gas. The precipitated solid is this compound hydrochloride. Filter and dry the product.[4]

G start Racemic Tetramisole Free Base dissolve Dissolve in Solvent start->dissolve add_cra Add Chiral Resolving Agent (O,O'-dibenzoyl-(2R,3R)-tartaric acid) dissolve->add_cra crystallize Preferential Crystallization of This compound Diastereomeric Salt add_cra->crystallize filter_salt Filter and Wash Crystals crystallize->filter_salt liberate Suspend in Water and add NaOH filter_salt->liberate extract Extract with Dichloromethane liberate->extract dry Dry and Evaporate Solvent extract->dry end This compound Free Base dry->end

Figure 3: Workflow for the chiral resolution of Tetramisole to isolate this compound.

Analytical Techniques for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its use in research and pharmaceutical applications.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of this compound and its enantiomer, Levamisole.[1] Polysaccharide-based CSPs have demonstrated excellent enantioselectivity for this separation.[1]

Conclusion

This compound, the (R)-enantiomer of Tetramisole, possesses a unique stereochemical profile that distinguishes it from its levorotatory counterpart, Levamisole. A thorough understanding of its molecular structure, stereochemistry, and the methods for its synthesis and isolation is fundamental for its application in drug development and scientific research. The protocols and data presented in this guide offer a comprehensive resource for professionals working with this chiral compound.

References

Pharmacological Profile of Dexamisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole, the (R)-(+)-enantiomer of the synthetic imidazothiazole derivative tetramisole, presents a distinct pharmacological profile compared to its levorotatory counterpart, levamisole (B84282). While levamisole is a potent anthelmintic and immunomodulator, this compound exhibits negligible activity in these areas.[1][2] Instead, the primary pharmacological interest in this compound lies in its antidepressant-like effects, which are attributed to its influence on central noradrenergic pathways.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and relevant experimental protocols.

Chemical Properties

PropertyValue
Chemical Name (R)-(+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole[1]
Molecular Formula C₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol
Chirality R-enantiomer
Synonyms (+)-Tetramisole, Dextramisole

Pharmacodynamics: Mechanism of Action

The primary mechanism of action underlying the antidepressant-like effects of this compound is the inhibition of norepinephrine (B1679862) reuptake in the central nervous system. By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced activation of postsynaptic α- and β-adrenergic receptors. This modulation of noradrenergic signaling is a well-established mechanism for many antidepressant drugs.

In vitro studies using isolated dog saphenous veins have demonstrated that this compound, at concentrations ranging from 2.5 µM to 40 µM, inhibits the uptake of radiolabeled norepinephrine. Furthermore, this compound has been shown to augment the contractile response to norepinephrine in this tissue, an effect that is inhibited by cocaine, a known norepinephrine reuptake inhibitor.

Noradrenergic Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the noradrenergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_released NE_vesicle->NE_released Action Potential NE_synapse NE_released->NE_synapse Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binds to NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activation This compound This compound This compound->NET Blocks cluster_prep Tissue Preparation cluster_loading Radiolabel Loading cluster_experiment Experimental Phase cluster_analysis Data Analysis prep1 Mount dog saphenous vein strips in superfusion apparatus prep2 Perfuse with Krebs-Ringer solution prep1->prep2 load1 Incubate with ³H-norepinephrine prep2->load1 load2 Washout excess radiolabel load1->load2 exp1 Establish baseline ³H-NE efflux load2->exp1 exp2 Introduce this compound (various concentrations) exp1->exp2 exp3 Electrically stimulate nerves exp2->exp3 exp4 Collect superfusate fractions exp3->exp4 ana1 Quantify ³H-NE and metabolites via scintillation counting exp4->ana1 ana2 Calculate % inhibition of ³H-NE uptake ana1->ana2 start Day 1: Pre-test pre_test Place rat in water for 15 min start->pre_test dry_return1 Dry and return to home cage pre_test->dry_return1 drug_admin Day 2: Administer This compound or Vehicle dry_return1->drug_admin test_session Place rat in water for 5 min drug_admin->test_session record Record immobility during last 4 min test_session->record analyze Compare immobility time between groups record->analyze end Conclusion analyze->end

References

In Vitro Profile of Dexamisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole, the dextrorotatory enantiomer of tetramisole (B1196661), has primarily been utilized in research as a crucial negative control for its levorotatory counterpart, levamisole (B84282). This is particularly evident in studies focusing on the inhibition of alkaline phosphatase (ALP), where levamisole exhibits potent and stereospecific inhibitory activity, while this compound is largely inactive.[1] However, emerging evidence suggests that this compound is not merely an inert stereoisomer but possesses its own distinct pharmacological activities, most notably as an inhibitor of norepinephrine (B1679862) reuptake, indicating potential for development as an antidepressant.[2]

This technical guide provides a comprehensive overview of the in vitro studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its known signaling pathways and experimental workflows. The information is intended to support researchers, scientists, and drug development professionals in their understanding and further investigation of this compound.

Core Mechanisms of Action

Alkaline Phosphatase Inhibition (or Lack Thereof)

A significant body of in vitro research has established that this compound does not significantly inhibit most isoenzymes of alkaline phosphatase.[3] This stereospecificity is a cornerstone of its use as a negative control in experiments investigating the biological effects of levamisole, a potent uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[3] Studies have shown that even at high concentrations, this compound fails to produce the level of inhibition seen with levamisole. For instance, concentrations of this compound as high as 1 x 10⁻¹ M did not inhibit ALP activity in tibial homogenates by more than 10%.[1] This lack of activity allows researchers to attribute the observed effects in parallel experiments specifically to levamisole.

Norepinephrine Reuptake Inhibition

In contrast to its inactivity at alkaline phosphatase, this compound has been shown to inhibit the reuptake of norepinephrine in vitro.[2] This mechanism of action is consistent with the pharmacological profile of some tricyclic antidepressants. By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. While specific IC50 and Ki values are not consistently reported in the literature, its activity has been noted at micromolar concentrations.[2] This activity is believed to be the basis for the antidepressant-like effects of this compound observed in preclinical studies.[2]

Quantitative Data

The following tables summarize the available quantitative data from in vitro studies of this compound. It is important to note that much of the data for this compound is qualitative, emphasizing its lack of effect in comparison to levamisole, particularly in the context of alkaline phosphatase inhibition.

Table 1: In Vitro Inhibition of Alkaline Phosphatase (ALP)

CompoundTarget Enzyme/IsozymeTest SystemInhibitionIC50/KiReference
This compound Tissue-Nonspecific ALP (TNAP)Tibial homogenatesNegligible Inhibition (>10% at 1 x 10⁻¹ M)Not Reported[1]
This compound Most ALP isoenzymesVariousNo significant inhibitionNot Reported[3]
LevamisoleTissue-Nonspecific ALP (TNAP)VariousPotent, Uncompetitive InhibitorIC50: 5 µM - 202 µM; Ki: 45 µM[3][4]

Table 2: In Vitro Effects on Noradrenergic System

CompoundTargetTest SystemEffectConcentration/PotencyReference
This compound Norepinephrine Transporter (NET)Not specifiedInhibition of Norepinephrine ReuptakeActive at micromolar concentrations[2]
This compound Adrenergic Nerves (Dog Saphenous Vein)Isolated tissueAugmentation of norepinephrine-induced contraction2.5 x 10⁻⁶ to 4 x 10⁻⁵ M

Experimental Protocols

In Vitro Alkaline Phosphatase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of a compound on tissue-nonspecific alkaline phosphatase (TNAP) activity.

Materials:

  • Purified tissue-nonspecific alkaline phosphatase (TNAP)

  • This compound hydrochloride

  • Levamisole hydrochloride (as a positive control)

  • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

  • Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator at 37°C

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and Levamisole in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay buffer only.

    • Control (100% activity): TNAP enzyme solution in assay buffer.

    • Test wells: TNAP enzyme solution and the various dilutions of this compound or Levamisole.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the pNPP substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 10-20 minutes. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the reaction rates of the test wells to the control well to determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For this compound, no significant inhibition is expected.

In Vitro Norepinephrine Reuptake Inhibition Assay (Radiolabeled Method)

This protocol outlines a method to assess the inhibitory effect of a compound on the norepinephrine transporter (NET) using radiolabeled norepinephrine.

Materials:

  • Cells expressing the human norepinephrine transporter (hNET), e.g., HEK293-hNET cells.

  • This compound hydrochloride

  • [³H]-Norepinephrine (radioligand)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Reference NET inhibitor (e.g., Desipramine) for determining non-specific uptake.

  • Cell culture plates (e.g., 24-well or 96-well)

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture the hNET-expressing cells to confluency in appropriate cell culture plates.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentrations. Also prepare solutions of the reference inhibitor and a vehicle control.

  • Assay Performance:

    • On the day of the assay, wash the cell monolayers with pre-warmed assay buffer.

    • Add the diluted this compound, reference inhibitor, or vehicle control to the respective wells and pre-incubate for 10-20 minutes at 37°C.

    • Initiate the uptake by adding [³H]-Norepinephrine to each well at a concentration close to its Km.

  • Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Detection:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the reference inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Stereospecific Inhibition of Alkaline Phosphatase Levamisole Levamisole ALP Alkaline Phosphatase (TNAP) Levamisole->ALP Binds and Inhibits This compound This compound This compound->ALP Does not bind effectively Product Product (e.g., p-Nitrophenol) ALP->Product Catalyzes Inhibition Inhibition NoInhibition No Significant Inhibition Substrate Substrate (e.g., pNPP) Substrate->ALP cluster_1 Norepinephrine Reuptake Inhibition by this compound This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks Presynaptic Presynaptic Neuron NET->Presynaptic NE Reuptake SynapticCleft Synaptic Cleft AdrenergicReceptor Adrenergic Receptor SynapticCleft->AdrenergicReceptor NE binds Postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) AdrenergicReceptor->Postsynaptic Signal Transduction cluster_2 Experimental Workflow: Alkaline Phosphatase Inhibition Assay A Prepare serial dilutions of This compound and Controls C Add this compound/Controls to wells A->C B Add Alkaline Phosphatase to 96-well plate B->C D Pre-incubate at 37°C C->D E Add pNPP substrate to initiate reaction D->E F Incubate and measure absorbance at 405 nm E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 value G->H cluster_3 Experimental Workflow: Norepinephrine Reuptake Assay A Culture hNET-expressing cells in plates C Wash cells and add This compound/Controls A->C B Prepare dilutions of This compound and Controls B->C D Pre-incubate at 37°C C->D E Add [³H]-Norepinephrine to initiate uptake D->E F Incubate at 37°C E->F G Terminate uptake by washing with cold buffer F->G H Lyse cells and measure radioactivity G->H I Calculate specific uptake and % inhibition H->I J Determine IC50 value I->J

References

The Neuropharmacological Profile of Dexamisole: A Technical Guide to its Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamisole, the dextrorotatory enantiomer of tetramisole, has demonstrated a distinct pharmacological profile within the central nervous system (CNS) that aligns with that of tricyclic antidepressants.[1] This technical guide provides a comprehensive overview of the known CNS effects of this compound, with a focus on its core mechanism of action, available quantitative data, and detailed experimental methodologies. The primary mechanism underlying this compound's CNS effects is the inhibition of norepinephrine (B1679862) reuptake, leading to an enhancement of noradrenergic neurotransmission.[1] This guide synthesizes the current understanding of this compound's interaction with the noradrenergic system, supported by preclinical data, and provides visual representations of its proposed signaling pathways and relevant experimental workflows.

Core Mechanism of Action: Enhancement of Noradrenergic Neurotransmission

The principal neuropharmacological effect of this compound is the modulation of the noradrenergic system. It acts as a norepinephrine reuptake inhibitor, blocking the norepinephrine transporter (NET).[1] This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing the activation of postsynaptic α- and β-adrenergic receptors.[1] This enhanced noradrenergic signaling is believed to be the foundation of its antidepressant-like effects observed in preclinical models.[1]

Signaling Pathway

The proposed signaling cascade initiated by this compound is centered on the modulation of noradrenergic synapses. By inhibiting NET, this compound effectively increases the availability of norepinephrine to bind to its postsynaptic receptors, which can trigger a cascade of intracellular events depending on the receptor subtype activated.

NE_Reuptake_Assay_Workflow start Start tissue_prep Prepare Dog Saphenous Vein Strips start->tissue_prep incubation Incubate with ³H-Norepinephrine tissue_prep->incubation washout Washout Excess Radiolabel incubation->washout baseline Collect Baseline Superfusate washout->baseline add_this compound Introduce this compound (Various Concentrations) baseline->add_this compound stimulate Electrically Stimulate Nerve Endings add_this compound->stimulate collect_samples Collect Superfusate During & After Stimulation stimulate->collect_samples quantify Quantify ³H-NE with Scintillation Counter collect_samples->quantify analyze Calculate % Inhibition of NE Uptake quantify->analyze end End analyze->end Forced_Swim_Test_Workflow start Start day1_pretest Day 1: Pre-test (15 min swim) start->day1_pretest day2_admin Day 2: Administer this compound or Vehicle Control day1_pretest->day2_admin wait Wait Period (e.g., 60 min) day2_admin->wait day2_test Day 2: Test Session (5 min swim) wait->day2_test record Video Record Session day2_test->record score Score Immobility Duration record->score analyze Compare Immobility Time (this compound vs. Vehicle) score->analyze end End analyze->end

References

Initial Screening of Dexamisole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamisole, the dextrorotatory enantiomer of tetramisole, has been identified as a compound with bioactivity primarily centered on the central noradrenergic system. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, summarizing key findings from preclinical studies. Its principal mechanism of action is the inhibition of norepinephrine (B1679862) reuptake, which underlies its observed antidepressant-like effects. This document details the experimental protocols used to elucidate these properties, presents available quantitative data, and visualizes the associated signaling pathways and experimental workflows. While this compound has been shown to be active at micromolar concentrations in vitro, precise IC50 and Ki values for its interaction with the norepinephrine transporter remain to be robustly established and represent an area for future investigation.

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound's primary pharmacological effect is the modulation of noradrenergic signaling within the central nervous system. It functions as a norepinephrine reuptake inhibitor by blocking the norepinephrine transporter (NET).[1] This action prevents the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron, leading to an increased concentration and prolonged availability of norepinephrine in the synapse. The elevated levels of norepinephrine subsequently enhance the activation of postsynaptic α- and β-adrenergic receptors, a mechanism consistent with the pharmacological profile of some tricyclic antidepressants.[1][2]

Proposed Noradrenergic Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound's action at the noradrenergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_released NE_vesicle->NE_released Neuronal Firing NET Norepinephrine Transporter (NET) NE_synapse Increased NE Concentration NE_released->NE_synapse This compound This compound This compound->NET Inhibits NE_synapse->NET Reuptake alpha_receptor α-adrenergic Receptor NE_synapse->alpha_receptor Binds beta_receptor β-adrenergic Receptor NE_synapse->beta_receptor Binds downstream Downstream Signaling Cascades alpha_receptor->downstream beta_receptor->downstream

Proposed mechanism of this compound's antidepressant-like action.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data from preclinical studies on this compound.

In Vivo Assay Species Dose (mg/kg) Effect Observation
Forced Swim Test Rat25Antidepressant-likeReduced duration of immobility.[2]
50Antidepressant-likeFurther reduced duration of immobility.[2]
Reserpine-Induced Hypothermia MouseNot specifiedNoradrenergic ActivityAntagonized the hypothermic effects of reserpine (B192253).
Hind Limb Flexor Reflex Spinal RatNot specifiedNoradrenergic ActivityProduced stimulation of the reflex, which was blocked by phenoxybenzamine.
In Vitro Assay System Concentration Range Effect Observation
Norepinephrine Reuptake Dog Saphenous Vein Strips2.5 µM to 40 µMInhibitionDemonstrated inhibition of radiolabeled norepinephrine uptake.
Alkaline Phosphatase Inhibition Not specifiedUp to 100 mMNegligible InhibitionLargely considered biologically inactive against this target, in contrast to its enantiomer, levamisole.

Detailed Experimental Protocols

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on the reuptake of norepinephrine in isolated tissues.

  • Objective: To determine the potency of this compound in inhibiting the norepinephrine transporter (NET).

  • Materials:

    • Isolated dog saphenous vein strips

    • Krebs-Ringer bicarbonate solution (gassed with 95% O₂ and 5% CO₂)

    • ³H-norepinephrine (radiolabeled)

    • This compound hydrochloride

    • Superfusion apparatus

    • Scintillation counter

  • Procedure:

    • Prepare strips of dog saphenous vein and mount them in a superfusion apparatus.

    • Perfuse the tissue with Krebs-Ringer bicarbonate solution at a constant flow rate.

    • Incubate the tissue with ³H-norepinephrine to allow for its uptake into adrenergic nerve terminals.

    • Following a washout period to remove excess radiolabel, collect superfusate fractions to establish a baseline of spontaneous ³H-norepinephrine efflux.

    • Introduce this compound hydrochloride at various concentrations (e.g., 2.5 µM to 40 µM) into the perfusion medium.

    • Electrically stimulate the nerves to induce the release of ³H-norepinephrine.

    • Collect superfusate fractions during and after the stimulation period.

    • Quantify the amount of ³H-norepinephrine and its metabolites in the collected fractions using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of ³H-norepinephrine uptake by comparing the total tritium (B154650) overflow in the presence and absence of this compound.

prep Prepare Dog Saphenous Vein Strips mount Mount in Superfusion Apparatus prep->mount perfuse Perfuse with Krebs-Ringer Solution mount->perfuse incubate Incubate with ³H-Norepinephrine perfuse->incubate washout Washout Excess Radiolabel incubate->washout baseline Collect Baseline Superfusate Fractions washout->baseline add_dex Introduce this compound (Various Concentrations) baseline->add_dex stimulate Electrically Stimulate Nerve Endings add_dex->stimulate collect_samples Collect Superfusate Fractions stimulate->collect_samples quantify Quantify Radioactivity (Scintillation Counter) collect_samples->quantify analyze Calculate % Inhibition of NE Uptake quantify->analyze

Experimental workflow for the in vitro norepinephrine reuptake assay.
In Vivo Forced Swim Test (Rat)

This is a standard behavioral assay used to screen for antidepressant-like activity.

  • Objective: To assess the antidepressant-like effect of this compound in rats.

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or paws.

  • Procedure:

    • Pre-test Session (Day 1): Individually place each rat in the water tank for a 15-minute period. This session serves to induce a state of behavioral despair.

    • After 15 minutes, remove the rats, dry them, and return them to their home cages.

    • Test Session (Day 2): 24 hours after the pre-test, administer this compound or a vehicle control (e.g., saline) intraperitoneally.

    • Approximately 60 minutes after injection, place the rats back into the water tank for a 5-minute test session.

    • Record the entire 5-minute session for each animal.

  • Data Analysis: The primary measure is the duration of immobility, defined as the time the rat spends floating passively in the water, making only small movements necessary to keep its head above water. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

day1 Day 1: Pre-test Session place_rat Place Rat in Water Tank (15 min) day1->place_rat remove_dry Remove and Dry Rat place_rat->remove_dry return_cage Return to Home Cage remove_dry->return_cage day2 Day 2: Test Session (24h later) administer Administer this compound or Vehicle Control day2->administer wait Wait 60 minutes administer->wait place_rat2 Place Rat in Water Tank (5 min) wait->place_rat2 record Record Session place_rat2->record analyze Analyze Duration of Immobility record->analyze

Workflow for the in vivo forced swim test in rats.
In Vivo Antagonism of Reserpine-Induced Hypothermia (Mouse)

This experiment assesses the central noradrenergic activity of a compound by its ability to counteract the hypothermic effects of reserpine.

  • Objective: To evaluate the central noradrenergic activity of this compound.

  • Procedure:

    • Administer reserpine to mice to deplete central monoamine stores, which leads to a drop in body temperature.

    • At a designated time after reserpine administration, administer this compound or a vehicle control.

    • Measure the rectal temperature of the mice at specific time points following this compound administration.

  • Data Analysis: The ability of this compound to prevent or reverse the reserpine-induced decrease in body temperature is quantified. A significant attenuation of hypothermia suggests that the compound enhances noradrenergic neurotransmission.

Conclusion and Future Directions

The initial screening of this compound's bioactivity indicates a clear profile as a central noradrenergic agent with antidepressant-like properties in preclinical models. Its mechanism of action is attributed to the inhibition of the norepinephrine transporter. While in vivo and in vitro studies have demonstrated these effects, a notable gap in the current understanding is the lack of precise quantitative data, such as IC50 or Ki values, for this compound's binding affinity and inhibitory potency at the norepinephrine transporter. Future research should prioritize the determination of these values to provide a more complete pharmacological profile. Such data would be invaluable for drug development professionals in assessing the compound's potential and for guiding further structure-activity relationship studies. Additionally, a more detailed elucidation of the downstream signaling cascades activated by the enhanced noradrenergic neurotransmission would provide a deeper understanding of this compound's molecular pharmacology.

References

Methodological & Application

Dexamisole: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole, the dextrorotatory enantiomer of tetramisole, has been identified as a compound with a pharmacological profile resembling that of tricyclic antidepressants.[1] Its primary mechanism of action is understood to be the inhibition of norepinephrine (B1679862) reuptake, leading to an increase in noradrenergic neurotransmission in the central nervous system.[2] This property makes this compound a subject of interest for in vivo research, particularly in animal models of depression and for studies investigating the role of the noradrenergic system in behavior. In contrast to its levo-enantiomer, levamisole, which exhibits potent anthelmintic and immunomodulatory effects, this compound is largely considered biologically inactive in those domains, making it a useful tool for dissecting the specific contributions of noradrenergic pathways.[3]

These application notes provide detailed protocols for in vivo animal studies to investigate the antidepressant-like and central noradrenergic activity of this compound. The included quantitative data, experimental methodologies, and pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.

Data Presentation

The following tables summarize quantitative data from in vivo studies with this compound, providing a baseline for dose selection and expected outcomes in relevant animal models.

Table 1: Effect of this compound on Reserpine-Induced Hypothermia in Mice

Treatment GroupDose (mg/kg, i.p.)Mean Body Temperature (°C) ± SEM
Control (Reserpine only)-23.5 ± 0.4
This compound + Reserpine (B192253)2528.2 ± 0.8
This compound + Reserpine5031.5 ± 0.6
*p < 0.05 compared to control[4]

Table 2: Effect of this compound in the Forced Swim Test in Rats

Treatment GroupDose (mg/kg, i.p.)Duration of Immobility (seconds) ± SE
Control (Saline)-225 ± 15
This compound25150 ± 12
This compound50110 ± 10
*p < 0.05 compared to control[4]

Table 3: Effect of this compound on Hind Limb Flexor Reflex in Spinal Rats

Treatment GroupDose (mg/kg, i.p.)Reflex Amplitude (% of baseline) ± SE
Control (Saline)-100 ± 5
This compound10180 ± 12
This compound20250 ± 20
*p < 0.05 compared to control[4]

Signaling Pathway

This compound's primary mechanism of action involves the modulation of the noradrenergic synapse. By inhibiting the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing the activation of postsynaptic adrenergic receptors.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine Norepinephrine_vesicle Norepinephrine Dopamine->Norepinephrine_vesicle NE_synapse Norepinephrine Norepinephrine_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation This compound This compound This compound->NET Inhibition

Caption: Proposed mechanism of this compound's action at a noradrenergic synapse.

Experimental Protocols

Antagonism of Reserpine-Induced Hypothermia in Mice

This model is a classic screening tool for antidepressant compounds that act on monoaminergic systems. Reserpine depletes monoamine stores, leading to a drop in body temperature, which can be reversed by drugs that enhance monoaminergic neurotransmission.[2]

Workflow:

Animal_Acclimation Acclimate Mice Baseline_Temp Measure Baseline Rectal Temperature Animal_Acclimation->Baseline_Temp Reserpine_Admin Administer Reserpine (e.g., 2.5 mg/kg, i.p.) Baseline_Temp->Reserpine_Admin Hypothermia_Induction Allow for Hypothermia Development (e.g., 18 hours) Reserpine_Admin->Hypothermia_Induction Drug_Admin Administer this compound (e.g., 25, 50 mg/kg, i.p.) or Vehicle Hypothermia_Induction->Drug_Admin Temp_Measurement Measure Rectal Temperature at Timed Intervals (e.g., 30, 60, 120 min) Drug_Admin->Temp_Measurement Data_Analysis Analyze Temperature Changes Compared to Control Temp_Measurement->Data_Analysis

Caption: Experimental workflow for the reserpine-induced hypothermia test.

Methodology:

  • Animals: Male albino mice are suitable for this study. They should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the experiment.

  • Baseline Temperature: On the day of the experiment, measure the baseline rectal temperature of each mouse using a digital thermometer.

  • Reserpine Administration: Administer reserpine (e.g., 2.5 mg/kg, intraperitoneally) to induce hypothermia.

  • Hypothermia Development: House the mice individually and allow sufficient time (e.g., 18 hours) for the full development of hypothermia.

  • This compound Administration: Administer this compound at the desired doses (e.g., 25 and 50 mg/kg, i.p.) or the vehicle control to respective groups of mice.

  • Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., 30, 60, and 120 minutes) after this compound or vehicle administration.

  • Data Analysis: Compare the changes in body temperature between the this compound-treated groups and the vehicle-treated control group. A significant reversal of hypothermia in the this compound groups indicates central noradrenergic activity.

Forced Swim Test (Despair Test) in Rats

The forced swim test is a widely used behavioral model to screen for antidepressant-like activity.[1] The model is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable stressful situation. Antidepressant treatments are known to reduce the duration of immobility.

Workflow:

Animal_Acclimation Acclimate Rats Pre-test Day 1: Pre-test Session (15 min swim) Animal_Acclimation->Pre-test Drug_Admin Administer this compound (e.g., 25, 50 mg/kg, i.p.) or Vehicle Pre-test->Drug_Admin Test_Session Day 2: Test Session (5 min swim) Drug_Admin->Test_Session Behavioral_Scoring Record and Score Immobility Time Test_Session->Behavioral_Scoring Data_Analysis Analyze Immobility Duration Compared to Control Behavioral_Scoring->Data_Analysis

Caption: Experimental workflow for the forced swim test in rats.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used. House them under standard laboratory conditions.

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Pre-test Session (Day 1): Individually place each rat in the cylinder for a 15-minute swim session. This serves as a habituation and stress induction period. After 15 minutes, remove the rats, dry them, and return them to their home cages.

  • Drug Administration: Following the pre-test session, administer this compound (e.g., 25 and 50 mg/kg, i.p.) or the vehicle control. Multiple administrations (e.g., 24, 5, and 1 hour before the test session) can also be considered.

  • Test Session (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the entire 5-minute session. An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the this compound-treated groups and the vehicle-treated control group. A significant reduction in immobility time suggests an antidepressant-like effect.

Assessment of Effects on Amphetamine-Induced Hyperactivity

While specific in vivo data for this compound's effect on amphetamine-induced hyperactivity is not extensively detailed in available literature, a general protocol for assessing the interaction of a norepinephrine reuptake inhibitor with amphetamine is provided below. This protocol would require optimization for this compound. The rationale is that since both this compound and amphetamine increase synaptic norepinephrine levels, an interaction in locomotor activity is expected.

Workflow:

Animal_Acclimation Acclimate Rodents (Mice or Rats) Habituation Habituate to Locomotor Activity Chambers Animal_Acclimation->Habituation Pre-treatment Administer this compound (Vehicle for Control) Habituation->Pre-treatment Amphetamine_Admin Administer Amphetamine (e.g., 1-2 mg/kg, i.p.) Pre-treatment->Amphetamine_Admin Locomotor_Recording Record Locomotor Activity (e.g., for 60-120 min) Amphetamine_Admin->Locomotor_Recording Data_Analysis Analyze Locomotor Parameters (e.g., distance traveled, stereotypy) Locomotor_Recording->Data_Analysis

Caption: General workflow for assessing effects on amphetamine-induced hyperactivity.

Methodology:

  • Animals: Mice or rats can be used. House them under standard conditions.

  • Apparatus: Automated locomotor activity chambers equipped with infrared beams to track movement.

  • Habituation: On the test day, place the animals in the activity chambers and allow them to habituate for a period (e.g., 30-60 minutes) until baseline activity stabilizes.

  • Pre-treatment: Administer this compound at the desired doses or vehicle control. The pre-treatment time will depend on the pharmacokinetic profile of this compound and should be determined in pilot studies.

  • Amphetamine Administration: At the appropriate time after this compound pre-treatment, administer a dose of d-amphetamine known to induce hyperactivity (e.g., 1-2 mg/kg, i.p.).

  • Locomotor Activity Recording: Immediately after amphetamine administration, place the animals back in the activity chambers and record locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze various parameters of locomotor activity, such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors. Compare the effects of amphetamine in this compound-pre-treated animals to those in vehicle-pre-treated animals.

Conclusion

The provided application notes and protocols offer a framework for the in vivo investigation of this compound. The data and methodologies presented for the reserpine-induced hypothermia and forced swim test provide a solid foundation for assessing its antidepressant-like and noradrenergic effects. Further studies, such as the investigation of its interaction with amphetamine-induced hyperactivity, will help to further elucidate its pharmacological profile. As with any in vivo study, appropriate ethical considerations and institutional animal care and use committee (IACUC) approval are mandatory.

References

Application Note & Protocol: Quantification of Dexamisole in Biological Matrices using a Chiral LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexamisole is the dextrorotatory (+)-enantiomer of the synthetic anthelmintic drug tetramisole (B1196661). While levamisole (B84282), the levorotatory (-)-enantiomer, is the pharmacologically active component for anthelmintic applications, this compound has its own distinct pharmacological properties and is of significant interest in pharmacokinetic and toxicological studies, particularly as it is found as an adulterant in illicit substances alongside levamisole.[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as serum and plasma, using a chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is crucial for determining the enantiomeric ratio of tetramisole, which can be important for forensic toxicology and in estimating the time of drug consumption.[1][3]

Experimental Protocols

Sample Preparation

A robust sample preparation is critical for removing matrix interferences and ensuring accurate quantification. Solid Phase Extraction (SPE) is the recommended method for achieving a clean extract.

Materials:

  • Biological matrix (e.g., serum, plasma)

  • Internal Standard (ISTD): (RS)-Tetramisole-d5

  • SPE Cartridges (e.g., Bond Elut TIFY, 300 mg, 3 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic Acid (0.1 M)

  • Dichloromethane

  • Acetone

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol: Solid Phase Extraction (SPE)

  • Sample Spiking: To 200 µL of serum or plasma, add 10 µL of the internal standard (ISTD) solution, (RS)-Tetramisole-d5.

  • Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 2 mL of methanol, followed by 2 mL of water, and then 2 mL of a water/methanol mixture (80/20, v/v).

  • Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid. Centrifuge the cartridges for 10 minutes at 1000 x g. Further wash with 3 mL of a dichloromethane/acetone mixture (50/50, v/v).

  • Elution: Elute the this compound and internal standard from the cartridge.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 50 µL of methanol.[4] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Analytical Parameters

Instrumentation:

  • An LC-MS/MS system, such as an Agilent 1290 Infinity II coupled to a triple quadrupole mass spectrometer, is suitable for this analysis.[4]

Chromatographic Conditions:

ParameterCondition
Column Lux i-cellulose-5 (150 x 3.0 mm, 3 µm) or equivalent polysaccharide-based chiral stationary phase[4][5]
Mobile Phase A 10 mM Ammonium Acetate in Water[5]
Mobile Phase B Acetonitrile[5]
Gradient Isocratic flow with a 1:1 mixture of Mobile Phase A and B[5]
Flow Rate 0.4 - 0.6 mL/min[4][5]
Column Temperature 50°C[5]
Injection Volume 5 µL[4]
Total Run Time Approximately 8-18.5 minutes, depending on the specific method optimization[4][5]

Mass Spectrometry Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Nebulizer Pressure 15 psi[4]
Sheath Gas Flow 12 L/min[4]
Sheath Gas Temp. 400°C[4]
Capillary Voltage 2000 V[4]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound205.1178.025
This compound205.191.045
(RS)-Tetramisole-d5210.1183.125
(RS)-Tetramisole-d5210.196.1-

Note: The transition 205.1 -> 178.0 is typically used for quantification, while 205.1 -> 91.0 serves as a qualifier ion.[4]

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method for this compound quantification based on reported validation data.

Table 1: Method Validation Parameters for this compound in Serum/Plasma

ParameterReported Value
Linearity Range 0.05 - 100 ng/mL[1]
Lower Limit of Quantitation (LLOQ) 0.05 ng/mL[1]
Accuracy 97.78% to 102.44%[5]
Inter-day Precision (%RSD) 3.16%[5]

Table 2: Pharmacokinetic Parameters of this compound and Levamisole after a 10 mg Oral Dose of Racemic Tetramisole

ParameterThis compound (R-enantiomer)Levamisole (S-enantiomer)
Apparent Elimination Half-life (h) 7.02 - 10.0[1]2.87 - 4.77[1]

Visualizations

Experimental Workflow

G LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample (200 µL) Spike Spike with (RS)-Tetramisole-d5 ISTD Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Methanol (50 µL) Evap->Recon Inject Inject 5 µL into LC-MS/MS Recon->Inject Chrom Chiral Chromatographic Separation (Lux i-cellulose-5 column) Inject->Chrom MS Mass Spectrometry Detection (Positive ESI, MRM Mode) Chrom->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of this compound Calibration->Quant

Caption: Workflow for the quantification of this compound in biological samples.

Potential Metabolic Pathway of Tetramisole

G Potential Metabolic Pathway of Tetramisole Tetramisole Tetramisole (Racemic) This compound This compound (R-enantiomer) Tetramisole->this compound Levamisole Levamisole (S-enantiomer) Tetramisole->Levamisole Metabolism Hepatic Metabolism (e.g., Hydroxylation) Levamisole->Metabolism Extensive Aminorex Aminorex (Amphetamine-like metabolite) Metabolism->Aminorex Conjugates Glucuronide/Sulfate Conjugates Metabolism->Conjugates

Caption: Simplified metabolic pathway of tetramisole/levamisole.[6]

References

Chiral Separation of Dexamisole and Levamisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramisole (B1196661) is a synthetic anthelmintic agent that exists as a racemic mixture of two enantiomers: Levamisole (B84282) (the levorotatory (-)-enantiomer) and Dexamisole (the dextrorotatory (+)-enantiomer).[1] While Levamisole is the pharmacologically active component for anthelmintic applications, this compound exhibits its own distinct pharmacological properties.[1] The differential pharmacological and toxicological profiles of these enantiomers necessitate their effective separation for the development of enantiopure drug products, detailed pharmacological studies, and for forensic and clinical analysis.[2][3] For instance, Levamisole has been identified as a common adulterant in illicit street cocaine.[4][5]

This document provides detailed application notes and protocols for the chiral separation of this compound and Levamisole. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and a classical resolution method involving diastereomeric salt formation. These methods are crucial for determining the enantiomeric purity of tetramisole samples and for the preparative isolation of the individual enantiomers.[1]

Analytical Methods for Chiral Separation

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical separation of this compound and Levamisole. Polysaccharide-based CSPs, in particular, have demonstrated excellent enantioselectivity for this separation.[1][2]

Data Presentation: HPLC Methods

The following tables summarize the quantitative data from various HPLC methods developed for the chiral separation of this compound and Levamisole.

Table 1: HPLC Methods for Analytical Chiral Separation of Tetramisole Enantiomers

ParameterMethod 1Method 2
Chiral Stationary Phase Lux® i-Cellulose-5Lux® i-Amylose-3
Column Dimensions Not Specified250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / 10 mM Ammonium (B1175870) Acetate (B1210297) in Water (1:1)Hexane / Isopropanol
Flow Rate 0.6 mL/minNot Specified
Column Temperature 50°CNot Specified
Detection High-Resolution Mass Spectrometry (HRMS)Not Specified
Retention Time (this compound) 5.94 minNot Specified
Retention Time (Levamisole) 6.62 minNot Specified
Resolution (R-value) 1.50Not Specified
Run Time 8.0 minNot Specified
Reference [6][7][8][1]

Table 2: Method Validation Data for Chiral Separation using Lux i-Cellulose-5 Column

ParameterThis compoundLevamisole
Inter-day Precision (%) 3.162.85
Accuracy (%) 97.78 - 102.4499.16 - 102.82
Limit of Quantification (LOQ) 0.1 ng/mL0.1 ng/mL
Linearity Range 0 - 50 ng/mL0 - 50 ng/mL
Reference [6][7][8][6][7][8]

Experimental Protocols

Protocol 1: Analytical Chiral HPLC-MS Method

This protocol details a validated method for the enantioselective quantification of this compound and Levamisole in plasma samples.[2][6][7][8]

1. Materials and Reagents:

  • This compound and Levamisole reference standards

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Equine plasma (or other relevant biological matrix)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Thermo Q-Exactive High-Resolution Mass Spectrometer (or equivalent)

  • Lux i-Cellulose-5 chiral column

3. Chromatographic Conditions:

  • Column: Lux i-Cellulose-5

  • Mobile Phase: A: 10 mM ammonium acetate in water; B: Acetonitrile

  • Isocratic Elution: 50% A and 50% B

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5-20 µL

  • Total Run Time: 8.0 minutes

4. Sample Preparation (Solid Phase Extraction): a. Condition a solid-phase extraction (SPE) cartridge. b. Load the plasma sample onto the cartridge. c. Wash the cartridge with water and then a weak organic solvent to remove interferences. d. Elute the analytes with a suitable organic solvent (e.g., methanol). e. Evaporate the eluent to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase.

5. Data Analysis: a. Construct calibration curves for both this compound and Levamisole using standards of known concentrations. b. Calculate the concentration of each enantiomer in the samples based on the peak areas and the calibration curves.

Protocol 2: Classical Resolution by Diastereomeric Salt Formation

This protocol outlines the steps for the preparative isolation of this compound from racemic tetramisole hydrochloride using O,O'-dibenzoyl-(2R,3R)-tartaric acid as the resolving agent.[1]

1. Materials:

  • Racemic Tetramisole Hydrochloride

  • O,O'-dibenzoyl-(2R,3R)-tartaric acid

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate

  • Ethanol (or other suitable solvent for crystallization)

2. Procedure:

Visualizations

Experimental Workflow for Chiral HPLC-MS Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC-MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample SPE Solid Phase Extraction Plasma->SPE Elution Elution SPE->Elution Drydown Evaporation Elution->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection Injection Reconstitution->Injection Column Chiral Column (Lux i-Cellulose-5) Injection->Column Detection MS Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification of This compound & Levamisole Chromatogram->Quantification

Caption: Workflow for the chiral separation and quantification of this compound and Levamisole using HPLC-MS.

Logical Workflow for Classical Resolution of Tetramisole

Resolution_Workflow Racemic_HCl Racemic Tetramisole HCl Free_Base Racemic Tetramisole Free Base Racemic_HCl->Free_Base Basification (NaOH) & Extraction Diastereomeric_Salt Diastereomeric Salt Formation (+ O,O'-dibenzoyl-(2R,3R)-tartaric acid) Free_Base->Diastereomeric_Salt Crystallization Crystallization Diastereomeric_Salt->Crystallization Filtration Filtration Crystallization->Filtration Dexamisole_Salt This compound Diastereomeric Salt (Solid) Filtration->Dexamisole_Salt Levamisole_Solution Levamisole in Solution (Filtrate) Filtration->Levamisole_Solution Salt_Break Salt Breaking (NaOH) Dexamisole_Salt->Salt_Break Extraction Extraction Salt_Break->Extraction Dexamisole_Free_Base Isolated this compound Free Base Extraction->Dexamisole_Free_Base

Caption: Workflow for the isolation of this compound via classical resolution with a chiral resolving agent.

References

Application Notes and Protocols for Dexamisole Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole, the dextrorotatory enantiomer of tetramisole (B1196661), has garnered interest for its potential antidepressant properties.[1] Its pharmacological activity is primarily attributed to its role as a central noradrenergic agent.[1] These application notes provide a comprehensive overview of the protocols for administering this compound to rats for preclinical research, with a focus on evaluating its antidepressant-like effects and its impact on the noradrenergic system.

Data Presentation

In Vivo Administration of Related Compounds in Rats
CompoundDosageRoute of AdministrationVehicleApplicationReference
Levamisole1 and 10 mg/kgIntraperitoneal (i.p.)SalineCocaine self-administration study
Tetramisole0.5 and 1 mg/kgSubcutaneous (s.c.)Not specifiedNeurobehavioral effects study in mice
In Vitro Activity of this compound
PreparationConcentration RangeEffectReference
Dog Saphenous Vein Strips2.5 x 10⁻⁶ to 4 x 10⁻⁵ MAugmented norepinephrine (B1679862) contractile response[2]

Experimental Protocols

Preparation of this compound Hydrochloride Solution

Objective: To prepare a sterile solution of this compound hydrochloride for in vivo administration.

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% saline solution (vehicle)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Aseptically weigh the required amount of this compound hydrochloride powder.

  • In a sterile vial, dissolve the powder in a known volume of sterile 0.9% saline to achieve the desired final concentration.

  • Vortex the solution until the powder is completely dissolved.

  • For intravenous administration, filter the solution through a 0.22 µm sterile filter to ensure sterility.

  • Store the prepared solution appropriately, protected from light, and use within a timeframe validated by stability studies.

In Vivo Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of this compound in rats using the Forced Swim Test. A reduction in immobility time is indicative of an antidepressant-like effect.[3]

Materials:

  • Male Wistar rats (200-250 g)

  • Cylindrical water tank (40 cm high, 20 cm diameter)

  • Water maintained at 25 ± 1 °C

  • This compound hydrochloride solution

  • Vehicle control (0.9% saline)

  • Video recording equipment

Procedure:

Day 1: Pre-test Session

  • Individually place each rat into the water tank for a 15-minute period.[3]

  • After 15 minutes, remove the rats from the water, gently dry them with a towel, and return them to their home cages.[3] This session serves to induce a state of behavioral despair.[3]

Day 2: Test Session

  • Twenty-four hours after the pre-test session, administer this compound hydrochloride or vehicle control via intraperitoneal (i.p.) injection.[3] The optimal dose of this compound should be determined in dose-response studies.

  • Sixty minutes post-injection, place the rats individually back into the water tank for a 5-minute test session.[3]

  • Record the entire 5-minute session for each animal using a video camera.

  • Analyze the recordings to score the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water.

In Vivo Assessment of Central Noradrenergic Activity: Hind Limb Flexor Reflex Test

Objective: To assess the central noradrenergic activity of this compound by measuring its effect on the hind limb flexor reflex in spinal rats. Stimulation of this reflex is indicative of central noradrenergic activity.[1][3]

Materials:

  • Spinal rats (spinal cord transected at the thoracic level)

  • This compound hydrochloride solution

  • Vehicle control (0.9% saline)

  • Phenoxybenzamine (B1677643) (alpha-adrenergic antagonist for mechanism confirmation)

  • Equipment for recording electromyography (EMG) or reflex amplitude

Procedure:

  • Anesthetize and surgically prepare the spinal rats. Allow for a post-operative recovery period as established by the experimental protocol.

  • Administer this compound hydrochloride or vehicle control intravenously (i.v.). The effective dose should be determined empirically.

  • Record the frequency and amplitude of the hind limb flexor reflex.

  • To confirm the noradrenergic mechanism, a separate group of spinal rats can be pre-treated with phenoxybenzamine before this compound administration. A blockade of the this compound-induced stimulation of the reflex would support a noradrenergic mechanism.[1][3]

Mandatory Visualization

Dexamisole_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_reuptake Reuptake NE_vesicle Norepinephrine (NE) Synaptic_Cleft Increased Norepinephrine NE_vesicle->Synaptic_Cleft Release Synaptic_Cleft->NET Adrenergic_Receptor Adrenergic Receptors (α, β) Synaptic_Cleft->Adrenergic_Receptor Binds to Downstream_Signaling Downstream Signaling Cascades Adrenergic_Receptor->Downstream_Signaling Cellular_Response Cellular Response (e.g., Antidepressant Effects) Downstream_Signaling->Cellular_Response

Caption: Proposed mechanism of this compound's action.

FST_Workflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test D1_Swim 15-min Swim Session D1_Dry Dry and Return to Home Cage D1_Swim->D1_Dry D2_Admin Administer this compound or Vehicle (i.p.) D2_Wait 60-min Wait Period D2_Admin->D2_Wait D2_Swim 5-min Swim Test D2_Wait->D2_Swim D2_Record Record and Analyze Immobility Time D2_Swim->D2_Record

Caption: Experimental workflow for the Forced Swim Test in rats.

HLR_Workflow Start Start with Spinal Rat Model Administer Administer this compound or Vehicle (i.v.) Start->Administer Record Record Hind Limb Flexor Reflex Administer->Record Confirmation Mechanism Confirmation (Optional) Record->Confirmation Pretreat Pre-treat with Phenoxybenzamine Confirmation->Pretreat Yes End End Confirmation->End No Administer_Dex Administer this compound Pretreat->Administer_Dex Observe Observe for Blockade of Reflex Stimulation Administer_Dex->Observe Observe->End

Caption: Experimental workflow for the Hind Limb Flexor Reflex test.

References

Application Notes and Protocols for Dexamisole as a Research Tool in Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Major Depressive Disorder (MDD) is a significant global health issue, and preclinical animal models are crucial for the discovery and development of novel antidepressant therapies.[1] These models aim to replicate certain aspects of the human condition, such as anhedonia, behavioral despair, and anxiety.[2] This document provides a guide for researchers on the use of Dexamisole, a hypothetical novel compound, as a research tool in various rodent models of depression.

Animal Models of Depression

Several animal models are utilized to induce depression-like phenotypes in rodents. The choice of model often depends on the specific hypothesis being tested and the desired translational relevance.

  • Forced Swim Test (FST): This is a widely used and rapid screening test for antidepressant activity.[3] It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[4] A decrease in the duration of immobility is indicative of an antidepressant-like effect.[3]

  • Tail Suspension Test (TST): Similar to the FST, the TST is a test of behavioral despair where immobility is measured when a mouse is suspended by its tail.[2] It is a common screening tool for potential antidepressant compounds.

  • Chronic Mild Stress (CMS): The CMS model is considered to have high face and predictive validity for depression.[5] It involves exposing rodents to a series of unpredictable, mild stressors over a prolonged period, leading to a state of anhedonia, which is often measured by a decrease in sucrose (B13894) preference.[6]

  • Learned Helplessness (LH): In this model, animals are exposed to inescapable and uncontrollable stress, typically foot shocks.[4] Subsequently, when placed in a situation where escape is possible, they exhibit a failure to learn to escape, a behavior that can be reversed by antidepressant treatment.[4]

Behavioral Assays for Assessing Antidepressant-Like Effects

Several behavioral tests are used to evaluate the efficacy of this compound in reversing depression-like behaviors.

  • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression, by assessing the rodent's preference for a sweetened solution over plain water.[3] A reversal of the stress-induced decrease in sucrose preference suggests an antidepressant effect.[6]

  • Open Field Test (OFT): The OFT is used to assess general locomotor activity and anxiety-like behavior.[2] It helps to rule out the possibility that observed effects in other tests (like the FST) are due to motor stimulation or sedation rather than a specific antidepressant action.

  • Novelty-Suppressed Feeding Test (NSFT): This test is based on the conflict between the drive to eat (after a period of food deprivation) and the fear of a novel environment.[3] Antidepressants typically decrease the latency to begin eating in the novel environment.

Quantitative Data Summary

The following tables summarize dosages and effects of various compounds in preclinical depression models, which can serve as a reference for designing studies with this compound.

Table 1: Efficacy of Amisulpride (B195569) in Rodent Models of Depression

Animal ModelSpeciesDose Range (mg/kg)Administration RouteKey Findings
Forced Swim Test (FST)Rat1, 3, 5, 10, 30Subchronic injectionReduced immobility time at 1 and 3 mg/kg.[6]
Chronic Mild Stress (CMS)Rat1, 3, 5, 10, 30Chronic treatmentReversed stress-induced decrease in sucrose consumption at 5 and 10 mg/kg, with a faster onset of action compared to imipramine.[6]

Table 2: Efficacy of Other Antidepressants in Rodent Models of Depression

CompoundAnimal ModelSpeciesDose (mg/kg)Administration RouteKey Findings
ImipramineForced Swim Test (FST)Rat10Subchronic injectionReduced immobility time.[6]
ImipramineChronic Mild Stress (CMS)Rat10Chronic treatmentReversed stress-induced decrease in sucrose consumption.[6]
KetamineChronic Mild Stress (CMS)Rat10Single injectionInduced rapid antidepressant responses.[7]
CitalopramForced Swim & Tail SuspensionMouse15Chronic (in food)Showed antidepressant effects in both assays.[8][9]
CelecoxibForced Swim & Tail SuspensionMouse30Chronic (in food)Showed antidepressant effects in both assays.[8][9]

Experimental Protocols

  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Habituation (Day 1): Place each rat individually into the cylinder for a 15-minute pre-swim session. This session is not scored for immobility. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.[10]

    • Drug Administration (Day 2): Administer this compound or vehicle at the desired dose and time before the test session.

    • Test Session (Day 2): 24 hours after the habituation session, place the rat back into the cylinder for a 5-minute test swim. Record the duration of immobility during this session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.[10]

  • Data Analysis: Compare the mean duration of immobility between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

  • Procedure:

    • Baseline Sucrose Preference: For one week prior to the stress period, accustom the rats to a 1% sucrose solution by providing it for 24 hours in their home cages in addition to their regular water bottle. Measure the intake of both sucrose solution and water.

    • Stress Period (3-5 weeks): Subject the rats to a variable sequence of mild, unpredictable stressors. Examples of stressors include:

      • Stroboscopic illumination

      • Tilted cage (45°)

      • Food or water deprivation

      • Soiled cage (200 ml of water in sawdust bedding)

      • Paired housing

      • Continuous overhead illumination

    • Drug Administration: Begin daily administration of this compound or vehicle at the start of the stress period or after a stable depression-like phenotype has been established.

    • Sucrose Preference Monitoring: Measure sucrose and water intake weekly during a 24-hour period.

  • Data Analysis: Calculate sucrose preference as (sucrose intake / (sucrose intake + water intake)) * 100. Compare the sucrose preference over time between the different treatment groups using repeated measures ANOVA.

Signaling Pathways and Visualizations

Antidepressants are known to modulate various signaling pathways in the brain. The "monoamine hypothesis" suggests that depression is related to a deficiency in the brain of monoamines like serotonin, norepinephrine, and dopamine.[11] Newer hypotheses, such as the "neurotrophic hypothesis," propose that antidepressants exert their effects by promoting neurogenesis and synaptic plasticity, often through pathways involving Brain-Derived Neurotrophic Factor (BDNF).[12][13]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound Reuptake Monoamine Reuptake Transporter This compound->Reuptake Inhibition MAO Monoamine Oxidase (MAO) This compound->MAO Inhibition Vesicle Synaptic Vesicle (Monoamines) Reuptake->Vesicle Recycling MAO->Vesicle Degradation Monoamines Monoamines (Serotonin, Norepinephrine) Vesicle->Monoamines Release Receptor Postsynaptic Receptor Monoamines->Receptor Binding Signaling Intracellular Signaling Cascades Receptor->Signaling Response Therapeutic Response Signaling->Response

Caption: Putative mechanism of action for this compound based on the monoamine hypothesis.

G cluster_0 Experimental Workflow Start Start: Select Animal Model (e.g., CMS) Baseline Baseline Behavioral Testing (e.g., Sucrose Preference) Start->Baseline Induction Induce Depression-like Phenotype (e.g., Chronic Stress) Baseline->Induction Treatment Administer this compound or Vehicle Induction->Treatment Behavioral Post-Treatment Behavioral Testing Treatment->Behavioral Molecular Molecular/Biochemical Analysis (e.g., Brain Tissue) Behavioral->Molecular Analysis Data Analysis and Interpretation Molecular->Analysis End End Analysis->End

Caption: General experimental workflow for evaluating this compound in a depression model.

G cluster_0 Neurotrophic Factor Signaling This compound This compound BDNF BDNF This compound->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Activates PI3K_Akt PI3K-Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK mTOR mTOR Pathway PI3K_Akt->mTOR MAPK_ERK->mTOR Synaptogenesis Synaptogenesis & Neurogenesis mTOR->Synaptogenesis Response Antidepressant Response Synaptogenesis->Response

Caption: Hypothesized involvement of this compound in neurotrophic signaling pathways.

References

Application of Dexamisole in Neuropharmacology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole, the dextrorotatory isomer of tetramisole (B1196661), has emerged as a compound of interest in neuropharmacology, primarily due to its demonstrated antidepressant-like effects and its interaction with the central noradrenergic system.[1][2] Its pharmacological profile shows similarities to tricyclic antidepressants, suggesting its potential as a tool for studying the mechanisms of depression and the effects of norepinephrine (B1679862) reuptake inhibition.[1][2] This document provides detailed application notes, experimental protocols, and a summary of the current understanding of this compound's mechanism of action for its use in neuropharmacology research.

Mechanism of Action

The primary mechanism of action for this compound in the central nervous system is the inhibition of the norepinephrine transporter (NET).[1] By blocking NET, this compound prevents the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged activity of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This enhanced signaling at postsynaptic α- and β-adrenergic receptors is believed to be the basis for its observed antidepressant-like effects.

While this compound's primary target is the noradrenergic system, it is important to note that its isomer, levamisole (B84282), has been shown to have immunomodulatory effects, including the induction of inflammatory responses in the central nervous system and modulation of cytokine production. However, direct evidence of this compound's effects on neuroinflammation, including Toll-like receptor 4 (TLR4) signaling and specific cytokine modulation in the brain, is currently lacking in the scientific literature.

Data Presentation

The following tables summarize the available quantitative data on the neuropharmacological effects of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueAssaySource
Effective Concentration for Norepinephrine Uptake Inhibition2.5 - 40 µMInhibition of ³H-norepinephrine uptake in dog saphenous vein strips

Table 2: In Vivo Antidepressant-like and Noradrenergic Effects of this compound in Rodents

TestSpeciesThis compound Dose (mg/kg)Observed EffectSource
Forced Swim TestRats2533.3% reduction in immobility
5051.1% reduction in immobility
Reserpine-Induced HypothermiaMice25Increase in body temperature to 28.2 ± 0.8 °C (vs. 23.5 ± 0.4 °C in control)
50Increase in body temperature to 31.5 ± 0.6 °C (vs. 23.5 ± 0.4 °C in control)
Hind Limb Flexor ReflexSpinal Rats1080% increase in reflex amplitude
20150% increase in reflex amplitude

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) NE_release->NE_synapse NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor (GPCR) NE_synapse->Adrenergic_Receptor Binding This compound This compound This compound->NET Inhibition AC Adenylate Cyclase Adrenergic_Receptor->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Transcription Regulation

Caption: Proposed mechanism of this compound's antidepressant-like action.

start Start prepare_synaptosomes Prepare Synaptosomes from Brain Tissue start->prepare_synaptosomes preincubate Pre-incubate Synaptosomes with this compound or Vehicle prepare_synaptosomes->preincubate add_radiolabel Add [³H]-Norepinephrine preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate_uptake Terminate Uptake (e.g., rapid filtration, washing with ice-cold buffer) incubate->terminate_uptake measure_radioactivity Measure Radioactivity (Scintillation Counting) terminate_uptake->measure_radioactivity analyze_data Analyze Data (Calculate IC₅₀) measure_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro norepinephrine reuptake assay.

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay

This assay directly measures the ability of this compound to inhibit the uptake of norepinephrine into synaptosomes.

Materials:

  • Fresh brain tissue (e.g., rat cortex or hypothalamus)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 0.1 mM EDTA, 1 mM ascorbic acid, 10 µM pargyline), gassed with 95% O₂/5% CO₂

  • [³H]-Norepinephrine (radiolabeled)

  • This compound solutions of varying concentrations

  • Desipramine (as a positive control for NET inhibition)

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Refrigerated centrifuge

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine (typically in the low nanomolar range).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Krebs-Ringer buffer to remove extracellular [³H]-Norepinephrine.

    • Non-specific uptake is determined in the presence of a high concentration of desipramine.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: Forced Swim Test (FST) in Rats

This is a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Cylindrical water tank (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm

  • This compound solution

  • Vehicle control (e.g., saline)

  • Video recording equipment and analysis software

Procedure:

  • Pre-test Session (Day 1):

    • Individually place each rat in the water tank for a 15-minute session.

    • This initial exposure induces a state of behavioral despair, leading to a stable baseline of immobility.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2):

    • Administer this compound (e.g., 25 or 50 mg/kg, intraperitoneally) or vehicle to the rats 30-60 minutes before the test.

    • Place each rat individually into the water tank for a 5-minute test session.

    • Record the entire session using a video camera.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.

    • Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 3: Reserpine-Induced Hypothermia in Mice

This model is used to assess the ability of a compound to reverse the hypothermic effects of reserpine (B192253), which depletes monoamines.

Materials:

  • Male albino mice (20-25 g)

  • Reserpine solution

  • This compound solution

  • Vehicle control

  • Rectal thermometer

Procedure:

  • Induction of Hypothermia:

    • Administer reserpine (e.g., 2.5 mg/kg, subcutaneously) to the mice.

    • Wait for a set period (e.g., 18 hours) to allow for the full development of hypothermia.

  • Drug Administration and Temperature Measurement:

    • Measure the baseline rectal temperature of the reserpinized mice.

    • Administer this compound (e.g., 25 or 50 mg/kg, intraperitoneally) or vehicle.

    • Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after this compound administration.

  • Data Analysis:

    • Compare the changes in body temperature over time between the this compound-treated and vehicle-treated groups. A significant antagonism of reserpine-induced hypothermia suggests an interaction with the monoaminergic system.

CNS Penetration and Pharmacokinetics

Conclusion

This compound serves as a valuable research tool in neuropharmacology, primarily for investigating the roles of the noradrenergic system in mood regulation and the mechanisms of antidepressant action. Its well-defined primary mechanism of action as a norepinephrine reuptake inhibitor provides a solid foundation for its use in relevant preclinical models. The provided protocols offer standardized methods for assessing its in vitro and in vivo effects. Future research should aim to further characterize its downstream signaling pathways, explore its potential effects on neuroinflammatory processes, and delineate its CNS pharmacokinetic profile to enhance its utility as a probe for neuropharmacological research.

References

Dexamisole Hydrochloride: Application Notes and Protocols for Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole hydrochloride is the dextrorotatory (R)-enantiomer of the synthetic imidazothiazole derivative, tetramisole. Unlike its levorotatory counterpart, levamisole (B84282), which is known for its anthelmintic and immunomodulatory properties, this compound exhibits negligible anthelmintic activity.[1] Instead, this compound is recognized for its antidepressant-like effects, which are attributed to its influence on central noradrenergic pathways.[1][2] This document provides detailed application notes and protocols for the preparation and experimental use of this compound hydrochloride, aimed at ensuring accuracy and reproducibility in research settings.

Chemical Properties and Solubility

Proper dissolution of this compound hydrochloride is a critical first step for the reliability of both in-vitro and in-vivo studies. The hydrochloride salt form is designed to enhance the aqueous solubility of the compound. While specific solubility data for this compound hydrochloride is not extensively published, data from its enantiomer, levamisole hydrochloride, serves as a reliable reference due to their structural similarities as hydrochloride salts of enantiomers.[3]

Table 1: Solubility of Levamisole Hydrochloride (Reference for this compound Hydrochloride)

SolventSolubilityMolar Concentration (mM)Notes
Water48 mg/mL[3]199.37Highly soluble.
Water210 g/L (210 mg/mL)~872Freely soluble.
DMSOInsoluble-Stated as insoluble by one supplier.
EthanolInsoluble-Stated as insoluble by one supplier.

It is highly recommended to perform a small-scale solubility test with the specific batch of this compound hydrochloride being used before preparing large-volume stock solutions, as discrepancies in reported solubility data can exist.

Mechanism of Action: Noradrenergic Modulation

This compound hydrochloride's primary mechanism of action is the inhibition of norepinephrine (B1679862) (NE) reuptake by blocking the norepinephrine transporter (NET). This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This enhanced signaling at postsynaptic α- and β-adrenergic receptors is believed to be the basis for its antidepressant-like effects.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound hydrochloride at a noradrenergic synapse.

Dexamisole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Norepinephrine (NE) Synthesis & Vesicular Storage ne NE presynaptic_neuron->ne Release net Norepinephrine Transporter (NET) ne->net Reuptake adrenergic_receptor Adrenergic Receptors (α, β) ne->adrenergic_receptor Binding downstream Downstream Signaling (e.g., cAMP, PLC pathways) adrenergic_receptor->downstream Activation This compound This compound HCl This compound->net Inhibition

Caption: Proposed mechanism of this compound's antidepressant-like action.

Experimental Protocols

Preparation of this compound Hydrochloride Solutions

The following protocols describe the preparation of stock and working solutions for in-vitro and in-vivo experiments.

This protocol outlines the preparation of a sterile, high-concentration stock solution of this compound hydrochloride in water.

Materials:

  • This compound hydrochloride powder

  • Sterile, nuclease-free water (cell culture grade)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of this compound hydrochloride powder.

  • Dissolution: Add the appropriate volume of sterile water to the conical tube containing the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.

  • Sterilization: To ensure sterility for cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term storage, solutions may be kept at 4°C, protected from light. Aqueous solutions of the related compound levamisole are most stable at an acidic pH.

This protocol describes the preparation of a dosing solution for administration to animals.

Materials:

  • This compound hydrochloride powder

  • Sterile vehicle (e.g., saline (0.9% NaCl) or Phosphate Buffered Saline (PBS))

  • Sterile glassware or conical tubes

  • Vortex mixer or magnetic stirrer

  • pH meter (optional, but recommended)

Procedure:

  • Vehicle Preparation: Ensure the chosen vehicle is sterile.

  • Weighing and Dissolution: Weigh the required amount of this compound hydrochloride and add it to the sterile vehicle to achieve the final desired dosing concentration.

  • Mixing: Mix the solution thoroughly using a vortex mixer or a magnetic stirrer until the compound is fully dissolved.

  • pH Adjustment (Optional): The pH of the dosing solution can impact stability and tolerability. Aqueous solutions of the related compound levamisole are most stable at an acidic pH and decompose more rapidly at pH values between 5 and 7. If necessary, adjust the pH using sterile, dilute HCl or NaOH.

  • Administration: Prepare the dosing solution fresh on the day of the experiment if possible. If storage is necessary, store it protected from light at 4°C.

Experimental Workflow: Solution Preparation

The following diagram illustrates the general workflow for preparing this compound hydrochloride solutions.

Solution_Preparation_Workflow start Start weigh Weigh this compound HCl Powder start->weigh dissolve Dissolve in Sterile Solvent (e.g., Water, Saline, PBS) weigh->dissolve mix Vortex/Stir Until Completely Dissolved dissolve->mix ph_adjust pH Adjustment (Optional) mix->ph_adjust sterilize Sterile Filter (0.22 µm) (for in-vitro use) ph_adjust->sterilize Yes end_invivo Ready for In-Vivo Use ph_adjust->end_invivo No aliquot Aliquot for Storage sterilize->aliquot store Store at -20°C or -80°C (Long-term) or 4°C (Short-term) aliquot->store end_invitro Ready for In-Vitro Use store->end_invitro FST_Workflow start Start day1 Day 1: Pre-Test Session (15 min swim) start->day1 day2_drug Day 2: Drug Administration (this compound HCl or Vehicle) day1->day2_drug day2_test Day 2: Test Session (5 min swim) day2_drug->day2_test record Record and Analyze Immobility Time day2_test->record end End record->end

References

Detecting Dexamisole: A Guide to Analytical Techniques for Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Dexamisole in biological samples. This compound, the dextrorotatory enantiomer of tetramisole (B1196661), is a compound of interest in various research and development fields. Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This guide focuses on the most prevalent and robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a particular emphasis on chiral separation from its levo-enantiomer, Levamisole.

Introduction to Analytical Methodologies

The analysis of this compound in biological samples such as plasma, serum, and urine presents challenges due to the complex matrix and the need for stereospecificity. Chromatographic techniques coupled with mass spectrometry offer the requisite sensitivity and selectivity for this purpose.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the quantification of drugs in biological fluids.[1] Chiral stationary phases are employed to achieve enantiomeric separation of this compound and Levamisole.[1] LC-MS/MS provides high sensitivity and specificity, allowing for the detection of low concentrations of the analyte.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for the analysis of volatile and semi-volatile compounds.[3] For non-volatile compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.[4] Chiral capillary columns are essential for the separation of the enantiomers.

  • Immunoassays (ELISA): While immunoassays are a common technique for drug detection, a specific commercially available ELISA kit for this compound was not identified during the literature review. The development of such an assay would require the production of specific antibodies that can distinguish this compound from Levamisole.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods discussed.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological MatrixExtraction MethodLinearity Range (ng/mL)LOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
SerumSolid-Phase Extraction0.05 - 1000.05< 5%< 5%95 - 105%
PlasmaLiquid-Liquid Extraction0.1 - 300.1< 8.5%< 8.5%Not Reported
Equine PlasmaNot Specified0 - 500.1Not Reported3.16%97.78 - 102.44%
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Biological MatrixExtraction MethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (µg/kg)Recovery (%)
UrineLiquid-Liquid Extraction6 - 2231Not Reported84.1 - 98.9%
Animal LiversLiquid-Liquid Extraction250 - 3000Not Reported576 - 106%

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis of this compound in Human Serum

This protocol is adapted from a method developed for the enantioselective quantification of tetramisole stereoisomers.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Equilibration: Equilibrate the cartridge with 2 mL of water/methanol (80/20, v/v).

  • Sample Loading: To 500 µL of serum, add an internal standard and vortex. Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 x 2 mL of water and 2 x 2 mL of water/methanol (80/20, v/v).

  • Elution: Elute the analytes with 3 mL of dichloromethane/acetone (50/50, v/v).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of methanol for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity or equivalent.

  • Chiral Column: Lux® 3 μm AMP (150 x 3.0 mm) with a security guard cartridge.

  • Mobile Phase A: 20 mM ammonium (B1175870) bicarbonate solution (pH 11).

  • Mobile Phase B: Acetonitrile/Methanol/Ammonium bicarbonate solution (pH 11) (40/50/10, v/v/v).

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For tetramisole (this compound and Levamisole), the transition is m/z 205.1 → 178.1.

Protocol 2: GC-MS Analysis of Levamisole (adaptable for this compound) in Urine

This protocol is based on a validated method for Levamisole detection in urine. For chiral analysis of this compound, a chiral GC column would be required.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 5 mL urine sample, add an appropriate internal standard.

  • Add 200 µL of 10 M potassium hydroxide (B78521) to basify the sample.

  • Add 5 mL of a mixture of hexane (B92381) and isoamyl alcohol (99:1, v/v).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. (Optional) Derivatization

For some GC-MS applications, derivatization may be necessary to improve the volatility and thermal stability of this compound. Silylation is a common derivatization technique.

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at a specific temperature (e.g., 80°C) for a defined time (e.g., 15 minutes) to complete the reaction.

  • Cool the sample before injection into the GC-MS.

3. GC-MS Instrumentation and Conditions

  • GC System: Agilent GC or equivalent.

  • Column: A chiral capillary column suitable for amine separation (e.g., a cyclodextrin-based column). For achiral analysis, a DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) has been used for Levamisole.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at an initial temperature (e.g., 70°C), ramp to a final temperature (e.g., 300°C) at a defined rate.

  • MS System: Mass selective detector.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan a suitable mass range to include the characteristic ions of this compound. For Levamisole, characteristic ions include m/z 204, 176, and 148.

Visualizations

Sample_Preparation_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) urine Urine Sample add_base Add Base (e.g., KOH) urine->add_base add_solvent Add Organic Solvent (e.g., Hexane/Isoamyl alcohol) add_base->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge separate_organic Separate Organic Layer vortex_centrifuge->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute_lle Reconstitute evaporate->reconstitute_lle analysis Analysis by LC-MS/MS or GC-MS reconstitute_lle->analysis serum Serum/Plasma Sample condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry_reconstitute_spe Dry & Reconstitute elute->dry_reconstitute_spe dry_reconstitute_spe->analysis

Caption: General workflow for sample preparation of biological fluids.

Analytical_Workflow cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis start Prepared Sample Extract lc_injection Inject into LC start->lc_injection gc_injection Inject into GC start->gc_injection chiral_separation Chiral Separation (Chiral Column) lc_injection->chiral_separation ionization Electrospray Ionization (ESI) chiral_separation->ionization mass_analysis Tandem Mass Analysis (MRM) ionization->mass_analysis detection_lc Detection & Quantification mass_analysis->detection_lc chiral_separation_gc Chiral Separation (Chiral Column) gc_injection->chiral_separation_gc ionization_gc Electron Ionization (EI) chiral_separation_gc->ionization_gc mass_analysis_gc Mass Analysis ionization_gc->mass_analysis_gc detection_gc Detection & Quantification mass_analysis_gc->detection_gc

Caption: Overview of chromatographic and mass spectrometric analysis steps.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Dexamisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Dexamisole using High-Performance Liquid Chromatography (HPLC). This compound, the dextrorotatory enantiomer of tetramisole (B1196661), requires precise analytical methods to determine its purity, stability, and concentration in pharmaceutical formulations and biological matrices. This guide covers two primary HPLC methods: a chiral separation method for assessing enantiomeric purity and a reverse-phase method for stability and purity analysis. Detailed experimental protocols, quantitative data summaries, and visual workflows are provided to assist researchers in implementing these methods.

Introduction

This compound is an anthelmintic agent and a known adulterant in illicit substances. Its stereoisomer, Levamisole, possesses distinct pharmacological properties. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control, pharmacokinetic studies, and forensic analysis. HPLC is a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and reproducibility. This application note details validated HPLC methods for the analysis of this compound, ensuring accurate and reliable results.

Quantitative Data Summary

The following tables summarize the quantitative data from validated HPLC methods for this compound analysis.

Table 1: Chiral HPLC Method Validation Parameters for this compound and Levamisole in Equine Plasma.[1][2]

ParameterThis compoundLevamisole
Retention Time (min)5.946.62
Linearity Range (ng/mL)0 - 500 - 50
Limit of Quantification (LOQ) (ng/mL)0.10.1
Accuracy (%)97.78 - 102.4499.16 - 102.82
Inter-day Precision (% RSD)3.162.85

Table 2: Reverse-Phase HPLC Method Validation for a Related Compound (Levamisole).[3][4]

Note: Data for a closely related compound, Levamisole, is provided as a reference for a typical reverse-phase method. These parameters would require optimization and validation for this compound.

ParameterValue
Linearity Range (µg/mL)15 - 45[3]
Limit of Detection (LOD) (µg/mL)2.08
Limit of Quantification (LOQ) (µg/mL)6.03
Recovery (%)99.66
Retention Time (min)2.350

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity of this compound

This method is designed to separate this compound from its enantiomer, Levamisole.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., cellulose- or amylose-based)

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Diethylamine (amine modifier)

  • This compound reference standard

  • Racemic tetramisole standard

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting ratio is 80:20 (v/v) n-hexane:2-propanol with 0.1% diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 15 °C).

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject a racemic standard of tetramisole to determine the retention times for both this compound and Levamisole.

  • Inject the this compound sample.

  • Calculate the enantiomeric excess (% e.e.) of the sample.

Protocol 2: Stability-Indicating Reverse-Phase HPLC for Purity Assessment

This method is suitable for determining the chemical purity of this compound and assessing its stability under various stress conditions.

1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 20 mM, pH 3.0)

  • This compound reference standard

  • Acids, bases, and oxidizing agents for forced degradation studies (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a suitable diluent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Forced Degradation Study (Optional):

  • Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC to ensure that degradation peaks are well-resolved from the main this compound peak.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution start->dissolve filter Filtration dissolve->filter hplc HPLC Injection filter->hplc Prepared Sample separation Chromatographic Separation hplc->separation detection UV/DAD Detection separation->detection integration Peak Integration detection->integration Chromatogram quantification Quantification integration->quantification report Reporting quantification->report Separation_Factors cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_other Other Factors center Chromatographic Separation composition Composition composition->center ph pH ph->center flow_rate Flow Rate flow_rate->center column_type Column Type (e.g., C18, Chiral) column_type->center particle_size Particle Size particle_size->center column_dims Column Dimensions column_dims->center temperature Temperature temperature->center sample_matrix Sample Matrix sample_matrix->center

References

Troubleshooting & Optimization

Overcoming Dexamisole solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dexamisole Solubility

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] this compound is readily soluble in DMSO, which allows for the creation of a concentrated stock that can be diluted to a final working concentration in your aqueous cell culture media or buffer.[1][2] For this compound hydrochloride, the salt form, sterile water can also be an effective solvent.[3]

Q2: My this compound precipitated when I added it to my cell culture medium. What happened?

A2: This is a common issue known as "crashing out" and typically occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous solution where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution. Key factors include the final concentration of this compound exceeding its aqueous solubility limit and the final percentage of DMSO being too low to maintain solubility.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: To avoid cell toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with concentrations under 0.1% being ideal. It is crucial to include a vehicle control in your experiments (media with the same final concentration of DMSO) to account for any potential solvent effects.

Q4: Can I warm the solution to help dissolve this compound?

A4: Gently warming the solution can aid in dissolving this compound, particularly if you observe cloudiness in your DMSO stock. It is also recommended to pre-warm your cell culture media to 37°C before adding the this compound stock solution, as this can help prevent precipitation.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks). To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: this compound Precipitation

Issue: Precipitate Forms Immediately Upon Dilution in Aqueous Media

This is the most frequent problem encountered and is almost always related to the compound's low aqueous solubility.

Data Presentation: this compound Solubility

SolventSolubilityNotes
DMSO SolubleRecommended for primary stock solutions.
Water Low to InsolubleThis compound hydrochloride is more water-soluble.
Ethanol InsolubleNot a recommended primary solvent.

This table provides a general guideline. It is always recommended to perform a small-scale solubility test with your specific batch of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 204.29 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 2.04 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile tube. Add 1 mL of sterile DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear 10 mM stock solution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage.

Protocol 2: Dilution of this compound Stock for In Vitro Assays

This protocol details the steps to prepare a final working solution while minimizing precipitation.

Procedure:

  • Pre-warm Media: Warm your complete cell culture medium to 37°C. Adding compounds to cold media can decrease solubility.

  • Intermediate Dilution (Optional but Recommended): To avoid rapid solvent exchange, first create an intermediate dilution of your stock in pre-warmed media. For example, add 10 µL of your 10 mM DMSO stock to 990 µL of pre-warmed media to create a 100 µM solution.

  • Final Dilution: Gently vortex the intermediate dilution. Then, add the required volume of this intermediate solution to your main culture volume to achieve the final desired concentration.

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your culture medium to ensure it remains below cytotoxic levels (ideally <0.1%).

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

G start Precipitate observed in cell culture media q1 Is the final DMSO concentration < 0.5%? start->q1 s1 Increase DMSO concentration if cell line tolerates, or use a more dilute stock solution. q1->s1 No q2 Was the media pre-warmed to 37°C? q1->q2 Yes s1->q2 s2 Always use pre-warmed media for dilutions. q2->s2 No q3 Was a stepwise/serial dilution performed? q2->q3 Yes s2->q3 s3 Perform serial dilutions in pre-warmed media to avoid rapid solvent exchange. q3->s3 No q4 Is the final this compound concentration too high? q3->q4 Yes s3->q4 s4 Lower the final working concentration. Determine max soluble concentration. q4->s4 Yes end Solution should be clear. Proceed with experiment. q4->end No s4->end

Caption: A decision tree to troubleshoot this compound precipitation.

Preparation Workflow for In Vitro Experiments

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot warm Pre-warm Cell Culture Media (37°C) aliquot->warm Use one aliquot dilute Serially dilute stock into warm media warm->dilute apply Add to Cells dilute->apply

Caption: Workflow for preparing this compound solutions.

This compound's Mechanism of Action

G This compound This compound TNAP Tissue Non-Specific Alkaline Phosphatase (TNAP) This compound->TNAP Inhibits PPi Pyrophosphate (PPi) (Inhibitor of Mineralization) TNAP->PPi Hydrolyzes Pi Phosphate (Pi) PPi->Pi Mineralization Bone Mineralization PPi->Mineralization Inhibits Pi->Mineralization Promotes

Caption: this compound inhibits TNAP, affecting bone mineralization.

References

Technical Support Center: Optimizing Dexamisole Synthesis for Improved Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dexamisole. Our aim is to help you improve the yield and purity of your final product through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and well-documented method for synthesizing this compound hydrochloride involves a multi-step process. It begins with the synthesis of the racemic mixture, Tetramisole (B1196661). This is followed by a chiral resolution step to isolate the desired dextrorotatory enantiomer, this compound. The isolated this compound free base is then converted to its hydrochloride salt for stability and ease of handling.[1]

Q2: What are the critical stages in the synthesis that can significantly impact the final yield of this compound?

A2: The two most critical stages that influence the overall yield are the initial synthesis of the racemic Tetramisole and the subsequent chiral resolution to separate this compound from Levamisole. Inefficient cyclization during Tetramisole synthesis can lead to byproducts that are difficult to remove. Similarly, a poorly optimized chiral resolution step can result in significant loss of the desired this compound enantiomer.

Q3: What factors can cause batch-to-batch variability in this compound synthesis?

A3: Batch-to-batch variability can be attributed to several factors, including the quality and purity of starting materials and reagents, precise control over reaction parameters such as temperature and pH, and the efficiency of the purification and isolation steps. Degradation of this compound hydrochloride due to exposure to high temperatures, extreme pH, or oxidizing agents can also lead to inconsistencies.[2]

Troubleshooting Guide

Low Yield in Tetramisole Synthesis

Q4: My Tetramisole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A4: Low yield in Tetramisole synthesis can stem from incomplete cyclization, side reactions, or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts.[3][4]

  • Reaction Temperature: The cyclization step is temperature-sensitive. For the synthesis starting from (S)-3-(2-hydroxy-2- phenylethyl)-2- iminothiazolidinone hydrochloride, a reaction temperature of 45-50 °C is recommended for the cyclization.[1] Deviations from this range can affect the reaction rate and yield.

  • pH Control: The precipitation of the Tetramisole free base is highly dependent on pH. A pH range of 9.5-10.5 is optimal for maximizing the precipitation of the free base.

  • Solvent Selection: The choice of solvent is critical. While specific solvents for the initial synthesis of Tetramisole are mentioned in various patents, aprotic polar solvents like acetonitrile (B52724) (CH3CN) have been shown to be optimal in similar chemical transformations.

Inefficient Chiral Resolution

Q5: I am experiencing a low yield during the chiral resolution of Tetramisole. How can I improve the separation of this compound?

A5: The efficiency of chiral resolution is primarily dependent on the choice of resolving agent, the solvent system, and the crystallization conditions.

  • Choice of Resolving Agent: O,O'-dibenzoyl-(2R,3R)-tartaric acid is a commonly used and effective resolving agent for Tetramisole. Other options include derivatives of L(+)-glutamic acid. The choice of resolving agent is crucial as it determines the solubility difference between the diastereomeric salts.

  • Solvent System: The solvent plays a critical role in the differential solubility of the diastereomeric salts. Polar solvents are generally helpful. For the resolution of Tetramisole, a mixture of Dichloromethane (B109758) (DCM) and water has been used. Experimenting with different solvent systems, such as DMSO, can sometimes yield better results.

  • Crystallization Conditions: The rate of cooling and agitation can influence the size and purity of the crystals formed. Allowing the solution to cool slowly to room temperature facilitates the crystallization of the desired diastereomeric salt.

  • Sonocrystallization: This technique can be employed to enhance the nucleation of the less soluble diastereomer. For instance, using d-DBTA as the resolving agent in a DCM/H2O system, sonocrystallization has been shown to yield products with 70% enantiomeric excess within 15 minutes.

Q6: The diastereomeric salts of this compound and Levamisole are precipitating together. How can I improve the selectivity of the crystallization?

A6: Co-precipitation of diastereomeric salts is a common issue arising from similar solubilities. To address this:

  • Optimize Solvent Composition: Fine-tuning the solvent mixture can enhance the solubility difference between the two diastereomeric salts.

  • Controlled Seeding: Introducing a small seed crystal of the desired pure diastereomeric salt can promote its selective crystallization.

  • Temperature Gradient: A very slow and controlled cooling process can help in selectively crystallizing the less soluble diastereomer.

Purification Challenges

Q7: I am having difficulty purifying the final this compound product, leading to yield loss. What purification strategies can I employ?

A7: Effective purification is essential to remove unreacted starting materials, the undesired enantiomer (Levamisole), and any byproducts.

  • Recrystallization: This is a powerful technique for purifying the final this compound hydrochloride product. The choice of solvent is critical for obtaining high purity and yield.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using polysaccharide-based chiral stationary phases are effective for both analytical and preparative separation of this compound and Levamisole.

  • Washing Steps: Thoroughly washing the isolated crystals of the diastereomeric salt with a small amount of cold solvent helps in removing impurities adhering to the crystal surface.

Data Presentation

Table 1: Key Parameters for Tetramisole Synthesis

ParameterRecommended ValueReference
Starting Material(S)-3-(2-hydroxy-2- phenylethyl)-2- iminothiazolidinone hydrochlorideCN111138457A
ReagentsHydrochloric acid, Chlorosulfonic acid, Sodium hydroxide (B78521)CN111138457A
Cyclization Temperature45-50 °CCN111138457A
pH for Free Base Precipitation9.5-10.5CN111138457A
Yield of Tetramisole Free Base96.30% - 98.50%CN111138457A
Purity of Tetramisole Free Base97.87% - 98.62%CN111138457A

Table 2: Comparison of Chiral Resolving Agents for Tetramisole

Resolving AgentSolvent SystemKey AdvantagesReference
O,O'-dibenzoyl-(2R,3R)-tartaric acidDichloromethane/WaterWell-established and effective for preparative isolation.
d-Dibenzoyltartaric acid (d-DBTA)Dichloromethane/WaterCan be enhanced with sonocrystallization for rapid separation.
N-arylsulphonyl-L(+)-glutamic acidAqueous MediumForms a less soluble salt with L-tetramisole, facilitating separation.

Experimental Protocols

Protocol 1: Synthesis of Racemic Tetramisole Free Base

This protocol is adapted from patent CN111138457A.

  • Reaction Setup: In a suitable reaction vessel, dissolve (S)-3-(2-hydroxy-2- phenylethyl)-2- iminothiazolidinone hydrochloride in a mixture of hydrochloric acid and chlorosulfonic acid.

  • Cyclization: Heat the reaction mixture to 45-50 °C and maintain this temperature to facilitate the cyclization reaction.

  • Precipitation: After the reaction is complete, cool the mixture and adjust the pH to 9.5-10.5 using a sodium hydroxide solution to precipitate the Tetramisole free base.

  • Isolation: Filter the precipitate, wash it with water, and dry it to obtain the crude Tetramisole free base.

Protocol 2: Chiral Resolution of Tetramisole to Isolate this compound

This protocol utilizes O,O'-dibenzoyl-(2R,3R)-tartaric acid as the resolving agent.

  • Dissolution: Dissolve the racemic Tetramisole free base in a suitable solvent system (e.g., a mixture of dichloromethane and water). In a separate flask, dissolve an equimolar amount of O,O'-dibenzoyl-(2R,3R)-tartaric acid in the same solvent system.

  • Salt Formation: Mix the two solutions. The diastereomeric salts will begin to form.

  • Crystallization: Allow the solution to cool slowly to room temperature to facilitate the selective crystallization of the this compound-dibenzoyltartrate salt, which is typically less soluble.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of this compound Free Base: Suspend the collected diastereomeric salt crystals in water and add a sodium hydroxide solution to break the salt and liberate the this compound free base.

  • Extraction: Extract the aqueous solution with dichloromethane.

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude this compound free base.

  • Salt Formation: Dissolve the crude this compound in ethanol (B145695) and saturate the solution with dry hydrogen chloride gas to precipitate this compound hydrochloride. Filter and dry the final product.

Visualizations

Dexamisole_Synthesis_Workflow cluster_tetramisole Tetramisole Synthesis cluster_resolution Chiral Resolution cluster_final Final Product Formation Start Starting Materials Cyclization Cyclization (45-50 °C) Start->Cyclization Precipitation Precipitation (pH 9.5-10.5) Cyclization->Precipitation Tetramisole Racemic Tetramisole Precipitation->Tetramisole Resolution Add Resolving Agent (e.g., DBTA) Tetramisole->Resolution Crystallization Selective Crystallization Resolution->Crystallization Salt_Isolation Isolate Diastereomeric Salt Crystallization->Salt_Isolation Dexamisole_Base Liberate this compound Free Base Salt_Isolation->Dexamisole_Base HCl_Salt Form Hydrochloride Salt Dexamisole_Base->HCl_Salt Purification Purification & Drying HCl_Salt->Purification Dexamisole_HCl This compound HCl Purification->Dexamisole_HCl

Caption: Experimental workflow for the synthesis of this compound Hydrochloride.

Troubleshooting_Yield cluster_tetramisole_issues Tetramisole Synthesis Issues cluster_resolution_issues Chiral Resolution Issues cluster_purification_issues Purification Issues LowYield Low this compound Yield IncompleteCyclization Incomplete Cyclization LowYield->IncompleteCyclization Check WrongAgent Ineffective Resolving Agent LowYield->WrongAgent Check ImpureProduct Product Impurities LowYield->ImpureProduct Check SuboptimalConditions Suboptimal Conditions IncompleteCyclization->SuboptimalConditions SideReactions Side Reactions SideReactions->SuboptimalConditions WrongSolvent Poor Solvent Choice WrongAgent->WrongSolvent CoPrecipitation Co-precipitation of Diastereomers CoPrecipitation->WrongSolvent LossDuringPurification Loss during Purification ImpureProduct->LossDuringPurification

Caption: Troubleshooting logic for low this compound yield.

References

Dexamisole stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Dexamisole Stability Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on the stability of this compound in various solvents and at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

To ensure maximum stability and consistency, solid this compound hydrochloride should be stored in a tightly sealed, light-resistant container in a dry, well-ventilated area at room temperature.[1] It is critical to protect the compound from light and moisture to prevent degradation.[2] For long-term storage, always consult the Certificate of Analysis provided by your supplier for specific temperature recommendations.

Q2: How stable is this compound hydrochloride in solution?

The stability of this compound hydrochloride in a solution is highly dependent on the solvent, pH, and temperature.[1] While extensive stability data specifically for this compound is limited, its enantiomer, Levamisole, provides a strong reference. Generally, acidic solutions of these compounds are more stable than alkaline solutions.[1][3]

A study on a Levamisole oral solution (25 mg/mL) showed it was stable for at least 90 days when refrigerated at 4°C.[1] It is expected that this compound hydrochloride would exhibit a similar stability profile.

Q3: What are the key factors that can influence the stability of my this compound solution during experiments?

Several environmental and chemical factors can affect the stability of this compound in solution. These include:

  • Temperature: Higher temperatures typically accelerate degradation.

  • pH: this compound is more stable in acidic conditions compared to neutral or alkaline solutions.[1][3]

  • Solvent: The choice of solvent can impact stability. Aqueous solutions are common, but their stability is pH-dependent.

  • Light: Exposure to UV or ambient light can cause photolytic degradation.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Troubleshooting Guide

Q4: I am observing unexpected degradation or variability in my experimental results. What should I check?

Poor reproducibility or unexpected sample degradation can compromise your results. If you suspect stability issues, consider the following troubleshooting steps.

Troubleshooting Potential this compound Stability Issues

Issue Possible Cause Recommended Action
Loss of Potency in Stock Solution Improper Storage: Solution stored at room temperature, exposed to light, or for too long. Prepare fresh stock solutions regularly. Store solutions at 4°C or -20°C in light-protected containers (e.g., amber vials). For aqueous solutions, ensure the pH is acidic.[1][3]
Incorrect pH: The pH of the aqueous buffer may be neutral or alkaline, accelerating hydrolysis. Prepare solutions in an acidic buffer if compatible with your experiment. Measure and adjust the pH accurately.[3]
Inconsistent HPLC Results Autosampler Instability: The compound may be degrading in the autosampler vial during a long analytical run. Assess autosampler stability by re-injecting a standard at the beginning and end of the run to check for changes in peak area or the appearance of degradation peaks.[2]
Contaminated Solvents/Reagents: Impurities in solvents can catalyze degradation. Use high-purity or HPLC-grade solvents and reagents for all preparations.

| Appearance of Unknown Peaks in Chromatogram | Forced Degradation: The compound is degrading under the experimental conditions (e.g., heat, light). | Review the experimental workflow to identify potential stress conditions. Protect samples from light and maintain appropriate temperatures. |

Below is a logical workflow for troubleshooting stability issues.

Caption: Workflow for troubleshooting unexpected this compound degradation.

Experimental Protocols & Data

Q5: How can I perform a forced degradation study to assess the stability of this compound?

A forced degradation study exposes the drug to harsh conditions to accelerate decomposition, which helps in identifying potential degradation products and developing a stability-indicating analytical method.[2]

Experimental Protocol: Forced Degradation of this compound Hydrochloride

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile).

  • Application of Stress Conditions: Expose the this compound solution to the following conditions in parallel. Include an unstressed sample as a control.

    Stress ConditionReagent/ConditionIncubation Time & Temperature
    Acid Hydrolysis 0.1 M HCl24 hours at 60°C
    Base Hydrolysis 0.1 M NaOH24 hours at 60°C
    Oxidation 3% H₂O₂24 hours at Room Temperature
    Thermal Degradation Heat (Solid State)24 hours at 105°C
    Photolytic Degradation UV Light (254 nm)24 hours at Room Temperature
    (Protocol adapted from a stability-indicating method development guide[2])
  • Neutralization: After incubation, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples and the control sample using a suitable stability-indicating HPLC-UV method.

The following diagram illustrates the general workflow for a forced degradation study.

Caption: Experimental workflow for a this compound forced degradation study.

Q6: Which analytical method is recommended for a this compound stability study?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing, as it can separate the parent drug from its degradation products.[4][5] A validated stability-indicating HPLC method is crucial.

Recommended HPLC Method Parameters

Parameter Specification Purpose
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Provides good separation for many small molecules.
Mobile Phase Gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.0) The acidic pH improves peak shape and enhances the stability of this compound during analysis.[2]
Flow Rate 1.0 mL/min Standard flow rate for analytical separations.
Detection UV at 215 nm This compound shows absorbance at this wavelength.[2]

(Method parameters are based on a general stability-indicating method[2])

Mechanism & Signaling

Q7: How does this compound work and could its mechanism be related to stability?

This compound acts as a norepinephrine (B1679862) reuptake inhibitor, which increases the concentration of norepinephrine in the synaptic cleft.[2] This action enhances the activation of postsynaptic adrenergic receptors. While the mechanism of action is not directly linked to its chemical stability in a vial, understanding its function is critical for experimental design. The diagram below illustrates the general signaling pathway.

SignalingPathway This compound This compound net Norepinephrine Transporter (NET) This compound->net inhibits ne Norepinephrine (in synaptic cleft) net->ne reuptake beta_receptor β-Adrenergic Receptor ne->beta_receptor activates alpha_receptor α1-Adrenergic Receptor ne->alpha_receptor activates ac Adenylate Cyclase beta_receptor->ac plc Phospholipase C (PLC) alpha_receptor->plc camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka response Cellular Response pka->response ip3_dag IP₃ / DAG plc->ip3_dag ca_pkc Ca²⁺ / PKC ip3_dag->ca_pkc ca_pkc->response

Caption: this compound's mechanism and downstream signaling pathways.

References

Dexamisole Quantification by Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Dexamisole using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is low or inconsistent. What are the potential causes?

A1: Low or inconsistent signal during this compound quantification by mass spectrometry can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic separation, or mass spectrometric detection. Common causes include:

  • Sample Degradation: this compound may be unstable under certain storage or experimental conditions.[1] It is susceptible to degradation in acidic and basic environments, as well as through oxidation.[2]

  • Poor Extraction Recovery: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for this compound in the specific biological matrix, leading to incomplete extraction and low signal.[3][4]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate and variable results.[5][6][7][8]

  • Suboptimal Chromatographic Conditions: Poor peak shape, shifting retention times, or inadequate separation from interfering compounds can all contribute to signal inconsistency.[9]

  • Instrument Contamination: Carryover from previous samples or a contaminated ion source can lead to high background noise and inconsistent signal.[9]

  • Chiral Interference: As this compound is the dextrorotatory enantiomer of tetramisole (B1196661), the presence of its levorotatory counterpart, levamisole (B84282), can interfere with quantification if a non-chiral chromatographic method is used.[10][11][12]

Q2: How can I investigate and mitigate matrix effects for this compound analysis?

A2: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a common challenge in bioanalysis.[5][6][7][8] To address this for this compound quantification, a systematic approach is recommended:

  • Assessment of Matrix Effects: The presence and extent of matrix effects can be evaluated using several methods. A common qualitative approach is the post-column infusion experiment.[3] For a quantitative assessment, the post-extraction spike method is widely used.[6]

  • Mitigation Strategies:

    • Improve Sample Preparation: Employ more selective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[13]

    • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the matrix components causing ion suppression or enhancement. This may involve changing the column, mobile phase composition, or gradient profile.[3]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the this compound concentration remains above the lower limit of quantification (LLOQ).

Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices?

A3: Proper sample preparation is critical for accurate and reproducible this compound quantification.[14][15] Key considerations include:

  • Choice of Technique: The selection of a sample preparation method—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—depends on the matrix, required cleanliness of the extract, and desired throughput.[13][16]

    • PPT is a simple and fast method but may result in less clean extracts.[16][17]

    • LLE offers a cleaner extract but can be more time-consuming and use larger volumes of organic solvents.

    • SPE provides the cleanest extracts and allows for sample concentration but requires method development to select the appropriate sorbent and elution conditions.[13]

  • Solvent Selection: Ensure this compound is fully soluble in the chosen solvents.[1] The final sample solution should be compatible with the initial mobile phase to ensure good peak shape.[18]

  • pH Adjustment: The pH of the sample can influence the extraction efficiency of this compound. Optimizing the pH during extraction can improve recovery.

  • Stability: Assess the stability of this compound in the biological matrix and during the entire sample preparation process.[1] Avoid prolonged exposure to harsh pH conditions or high temperatures.

Q4: My this compound peak shape is poor (e.g., tailing, splitting). How can I troubleshoot this?

A4: Poor peak shape can compromise the accuracy and precision of quantification.[9] Common causes and solutions include:

  • Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, or the column itself may be degrading.[9][19]

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[19]

    • Solution: Ensure the injection solvent is similar in composition and strength to the initial mobile phase.

  • Secondary Interactions: this compound may have secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH or use a different column chemistry.

  • Extra-column Volume: Excessive tubing length or poor connections can lead to peak broadening.[19]

    • Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.

Q5: Is chiral separation necessary for this compound quantification?

A5: Yes, if the sample may contain both this compound and its enantiomer, levamisole, chiral separation is crucial. This compound and levamisole have the same mass and will not be distinguished by a mass spectrometer.[10][11][12] Co-elution will lead to an overestimation of the this compound concentration. Chiral liquid chromatography (chiral LC) is required to separate the two enantiomers before detection by the mass spectrometer.[10][11][12]

Troubleshooting Workflows

Diagram: General Troubleshooting Workflow for this compound Quantification

cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Resolution Phase Start Inconsistent/Low Signal or Poor Peak Shape Check_Sample_Prep Review Sample Preparation - Stability - Recovery - Solubility Start->Check_Sample_Prep Check_Chromatography Examine Chromatography - Peak Shape - Retention Time - Resolution Start->Check_Chromatography Check_MS Assess MS Performance - Sensitivity - Background Noise - Calibration Start->Check_MS Optimize_Sample_Prep Optimize Sample Prep - Test different extraction methods - Evaluate stability Check_Sample_Prep->Optimize_Sample_Prep Optimize_LC Optimize LC Method - New column - Adjust mobile phase - Check for leaks Check_Chromatography->Optimize_LC Optimize_MS Optimize MS Parameters - Tune instrument - Clean ion source Check_MS->Optimize_MS End Problem Resolved Optimize_Sample_Prep->End Optimize_LC->End Optimize_MS->End

Caption: A logical workflow for troubleshooting common issues in this compound quantification.

Diagram: Investigating and Mitigating Matrix Effects

Start Suspected Matrix Effects Post_Column_Infusion Perform Post-Column Infusion (Qualitative Assessment) Start->Post_Column_Infusion Post_Extraction_Spike Perform Post-Extraction Spike (Quantitative Assessment) Post_Column_Infusion->Post_Extraction_Spike Suppression_Enhancement_Observed Ion Suppression or Enhancement Observed? Post_Extraction_Spike->Suppression_Enhancement_Observed Optimize_Chromatography Optimize Chromatographic Separation Suppression_Enhancement_Observed->Optimize_Chromatography Yes No_Significant_Effect No Significant Matrix Effect Suppression_Enhancement_Observed->No_Significant_Effect No Improve_Sample_Cleanup Improve Sample Cleanup (e.g., SPE) Optimize_Chromatography->Improve_Sample_Cleanup Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Improve_Sample_Cleanup->Use_SIL_IS Revalidate_Method Revalidate Method Use_SIL_IS->Revalidate_Method

Caption: A systematic approach to identifying and mitigating matrix effects.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is adapted from studies on tetramisole hydrochloride to assess the stability of this compound under various stress conditions.[2]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at room temperature for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid this compound powder to 100°C for 24 hours. Dissolve in the initial solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to direct sunlight for 48 hours.

  • Analysis: Analyze the stressed samples by LC-MS/MS alongside a control sample (freshly prepared solution) to determine the percentage of degradation and identify any degradation products.

Protocol 2: Assessment of Matrix Factor

This protocol describes the post-extraction spike method to quantitatively assess matrix effects.[6]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using the developed sample preparation method. Spike this compound and IS into the extracted blank matrix.

    • Set C (Pre-Extraction Spike): Spike this compound and IS into the blank biological matrix before extraction.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

    • A Matrix Factor of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary

Table 1: this compound Forced Degradation Results (Hypothetical Data Based on Tetramisole)
Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl24 hoursAmbient~23%1
0.1 N NaOH4 hoursAmbient~20%1
3% H₂O₂6 hoursRoom Temp.~19%1
Sunlight Exposure48 hoursAmbient~12%1
Solid Form24 hours100°CNo degradation0

Data is illustrative and based on a stability study of Tetramisole hydrochloride.[2]

Table 2: Example Matrix Factor and Recovery Data
AnalyteMatrixMatrix Factor (MF) %Recovery (RE) %
This compoundHuman Plasma75%88%
This compoundRat Urine115%92%

This table illustrates how to present matrix factor and recovery data. A MF of 75% in human plasma indicates ion suppression, while a MF of 115% in rat urine suggests ion enhancement.

References

Technical Support Center: Optimizing Chiral HPLC Separation of Tetramisole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of tetramisole (B1196661) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating tetramisole enantiomers?

A1: Polysaccharide-based CSPs are highly effective for separating tetramisole enantiomers. Columns with amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support have demonstrated excellent enantioselectivity.[1] Specific examples that show good performance include:

  • Lux i-Amylose-3: An immobilized polysaccharide-based CSP.[2]

  • Lux i-Cellulose-5: Another immobilized polysaccharide CSP that has been used successfully.[1][3]

  • CHIRALCEL® OD-H: A coated cellulose-based CSP.[4]

Q2: What is a typical starting mobile phase for separating tetramisole enantiomers in normal-phase mode?

A2: A common starting point for normal-phase separation is a mixture of a non-polar solvent and an alcohol, with a basic additive to improve peak shape. A widely used combination is Hexane/Isopropanol (IPA) with Diethylamine (DEA).[2] A typical starting ratio is 80:20 (Hexane:IPA) with 0.1% DEA.[2]

Q3: Why is a basic additive like Diethylamine (DEA) necessary for separating tetramisole?

A3: Tetramisole is a basic compound. Adding a basic modifier like DEA to the mobile phase is crucial for several reasons:

  • It improves peak symmetry and reduces tailing by suppressing interactions between the basic analyte and residual acidic silanol (B1196071) groups on the silica surface.[5]

  • It can enhance the chiral recognition mechanism, leading to better separation.[6][7] The typical concentration for additives like DEA is 0.1% and should generally not exceed 0.5%.[6][7]

Q4: Can tetramisole enantiomers be separated using reversed-phase HPLC?

A4: Yes, reversed-phase methods have also been successfully developed. One validated method uses a Lux i-Cellulose-5 column with a mobile phase consisting of a 1:1 mixture of 10 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[3] This approach is particularly useful for LC-MS applications.[3]

Troubleshooting Guide

Problem 1: Poor Resolution (Rs < 1.5) or No Separation

You are seeing peaks that are overlapping or not separated at all.

dot

G cluster_problem Troubleshooting Poor Resolution cluster_causes Potential Causes & Solutions cluster_solutions1 cluster_solutions2 cluster_solutions3 cluster_solutions4 Problem Poor Resolution (Rs < 1.5) Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Incorrect Flow Rate Problem->Cause2 Cause3 Inappropriate CSP Problem->Cause3 Cause4 Temperature Effects Problem->Cause4 Sol1A Adjust Modifier Ratio (e.g., change Hexane:IPA from 80:20 to 90:10 or 70:30) Cause1->Sol1A Sol2 Decrease Flow Rate (e.g., from 1.0 to 0.5 mL/min) Cause2->Sol2 Sol3 Screen Different CSPs (e.g., Amylose vs. Cellulose based) Cause3->Sol3 Sol4 Vary Column Temperature (e.g., test at 15°C, 25°C, 40°C) Cause4->Sol4 Sol1B Change Alcohol Modifier (e.g., switch from IPA to Ethanol) Sol1A->Sol1B Sol1C Vary Additive Conc. (e.g., DEA from 0.1% to 0.2%) Sol1B->Sol1C

Caption: Decision tree for troubleshooting poor resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition: Chiral separations are highly sensitive to the mobile phase.[8]

    • Adjust Modifier Ratio: Systematically vary the ratio of the non-polar solvent to the alcohol (e.g., Hexane:IPA from 90:10 to 70:30). A lower alcohol content generally increases retention and can improve resolution.

    • Change Alcohol Type: The choice of alcohol can significantly impact selectivity. If IPA is not working, try ethanol.

    • Vary Additive Concentration: While 0.1% DEA is a good starting point, adjusting the concentration slightly can sometimes improve resolution. In some cases, acidic additives can also surprisingly influence the separation of basic compounds.[9]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates.[8] High flow rates can decrease efficiency due to slow mass transfer kinetics on complex CSPs. Try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.

  • Evaluate Column Temperature: Temperature can have a significant and unpredictable effect on chiral recognition.[8] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[8] Try running the separation at different temperatures (e.g., 15°C, 25°C, and 40°C).

  • Consider a Different CSP: If optimization fails, the chosen stationary phase may not be suitable. The selectivity between amylose and cellulose-based columns can be quite different.[2] If you started with a cellulose-based column (e.g., Lux Cellulose-1, CHIRALCEL OD-H), try an amylose-based one (e.g., Lux i-Amylose-3).

Problem 2: Poor Peak Shape (Tailing Peaks)

Your peaks are asymmetrical with a pronounced "tail."

dot

G cluster_problem Troubleshooting Peak Tailing cluster_causes Potential Causes & Solutions cluster_solutions1 cluster_solutions2 cluster_solutions3 Problem Peak Tailing Cause1 Secondary Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Contaminated Column/Frit Problem->Cause3 Sol1A Increase Basic Additive (e.g., DEA from 0.1% to 0.2%) Cause1->Sol1A Sol2 Reduce Sample Concentration or Injection Volume Cause2->Sol2 Sol3A Backflush the Column Cause3->Sol3A Sol1B Try a Different Basic Additive (e.g., Butylamine (B146782), Ethanolamine) Sol1A->Sol1B Sol3B Use Recommended Washing Procedure Sol3A->Sol3B

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Optimize Additive: Peak tailing for basic analytes like tetramisole is often caused by interaction with acidic sites on the silica support.

    • Increase Additive Concentration: Try increasing the DEA concentration to 0.2% to better mask the active sites.

    • Switch Additive: Other basic additives like butylamine or ethanolamine (B43304) can sometimes be more effective than DEA.[6]

  • Check for Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[8] Reduce the sample concentration or the injection volume.

  • Clean the Column: Contamination at the head of the column can cause poor peak shape.[10]

    • First, try reversing the flow direction through the column (backflushing) to wash contaminants off the inlet frit.[10]

    • If that fails, follow the manufacturer's recommended washing and regeneration procedures. For immobilized columns, this may involve flushing with a strong solvent like THF or DMF.[10]

Problem 3: Inconsistent Retention Times

The time it takes for your peaks to elute is shifting between runs.

Detailed Steps:

  • Ensure Column Equilibration: Chiral stationary phases can require long equilibration times, especially after changing the mobile phase.[8] Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase until you see a stable baseline and consistent retention times on sequential injections.

  • Check for "Memory Effects": Additives can strongly bind to the CSP and alter its properties over time, an issue known as a "memory effect".[5][11] This is especially true if you switch between methods using different additives (e.g., basic to acidic). It is highly recommended to dedicate a column to a specific method or type of additive.[7]

  • Maintain Stable Temperature: Temperature fluctuations can cause retention time shifts.[8] Use a column oven to ensure a constant, stable temperature.

  • Ensure Consistent Mobile Phase Preparation: Precisely measure all components of the mobile phase. Small variations in the alcohol or additive percentage can lead to shifts in retention.[8]

Experimental Protocols & Data

Method 1: Normal Phase HPLC

This method is based on a standard screening protocol for tetramisole.[1][2]

ParameterCondition
Chiral Stationary Phase Lux® 5 µm i-Amylose-3
Column Dimensions 250 x 4.6 mm
Mobile Phase Hexane / Isopropanol with 0.1% Diethylamine (80:20 v/v)
Flow Rate 1.0 mL/min
Temperature Ambient
Injection Volume 10 µL
Detection UV @ 254 nm
Sample Concentration 2 mg/mL
Method 2: Reversed-Phase HPLC-MS

This method is suitable for analyzing tetramisole enantiomers in biological matrices like plasma.[3]

ParameterCondition
Chiral Stationary Phase Lux® i-Cellulose-5
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Composition Isocratic, 1:1 mixture of Mobile Phase A and B
Flow Rate 0.6 mL/min
Column Temperature 50°C
Run Time 8.0 min
Detection High-Resolution Mass Spectrometer
Expected Resolution (Rs) ~1.50

References

Dexamisole degradation products and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dexamisole degradation analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting issues related to the degradation of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the study of its degradation important?

A1: this compound is the (R)-enantiomer of the synthetic imidazothiazole derivative, Tetramisole. Understanding its degradation is crucial as the formation of degradation products can impact its efficacy and safety. Stability-indicating analytical methods are essential to ensure that the quantitative analysis of this compound is not affected by the presence of these degradation products.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation studies on this compound are not extensively documented in publicly available literature, information on its enantiomer, Levamisole, suggests potential degradation pathways. The main degradation products identified for Levamisole are p-hydroxy-levamisole and aminorex[1]. Due to the stereochemical similarity, it is plausible that this compound follows a similar degradation pathway, forming p-hydroxy-dexamisole and aminorex.

Q3: What are the typical stress conditions used in forced degradation studies of this compound?

A3: Forced degradation studies are conducted to intentionally degrade the drug substance to understand its stability profile[2][3]. Typical stress conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 105°C).

  • Photodegradation: Exposing the drug substance in solution or as a solid to UV or fluorescent light[3].

Q4: Which analytical techniques are most suitable for identifying this compound degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the primary technique for separating this compound from its degradation products. For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools[4]. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural confirmation of isolated degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

HPLC Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).- Column contamination or aging.- Inappropriate mobile phase pH.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing base to the mobile phase if analyzing basic compounds.- Use a well-endcapped HPLC column.- Flush the column with a strong solvent or replace it if necessary.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Reduce the concentration of the sample being injected.- Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks - Partially blocked column inlet frit.- Column void or bed collapse.- Co-elution of an interfering substance.- Back-flush the column to dislodge particulates from the frit.- Replace the column if a void has formed.- Ensure proper sample preparation to remove interfering components.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Unstable column temperature.- Improper column equilibration.- Prepare fresh mobile phase and ensure proper degassing.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the mobile phase before injection.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent to check for carryover.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound to illustrate the expected outcomes. The goal of such a study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress Condition Duration (hours) Temperature (°C) % this compound Degraded Major Degradation Product(s) Observed
0.1 M HCl248015.2DP-1
0.1 M NaOH126022.5DP-2
10% H₂O₂24Room Temp18.7DP-3, DP-4
Solid State481058.3DP-5
UV Light (254 nm)24Room Temp12.1DP-6

Note: This data is illustrative and intended to represent typical results from a forced degradation study.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5% B to 95% B over 30 minutes to elute a wide range of potential degradation products.

    • Optimize the gradient based on the separation of peaks observed in stressed samples.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths (e.g., 210-400 nm) to identify the optimal wavelength for detection of this compound and its degradation products.

  • Flow Rate and Temperature: Set the flow rate to 1.0 mL/min and maintain the column temperature at 30°C.

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to evaluate the method's ability to separate the parent drug from any formed degradation products.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Identification of this compound Degradation Products by LC-MS/MS

Objective: To identify the chemical structures of degradation products formed during forced degradation studies.

Methodology:

  • LC Separation: Use the validated stability-indicating HPLC method to separate the degradation products.

  • Mass Spectrometry:

    • Interface the HPLC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in positive ion mode to detect protonated molecules [M+H]⁺ of this compound and its degradation products.

  • MS Scan: Perform a full scan MS experiment to determine the molecular weights of the parent drug and all degradation products.

  • MS/MS Fragmentation:

    • Select the precursor ions of the degradation products for collision-induced dissociation (CID) to generate fragmentation patterns.

    • Analyze the fragmentation patterns to deduce the chemical structures of the degradation products.

  • Data Analysis: Compare the fragmentation patterns of the degradation products with that of the parent this compound molecule to identify the sites of chemical modification.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome DEX This compound Sample Acid Acid Hydrolysis DEX->Acid Base Base Hydrolysis DEX->Base Oxidation Oxidation DEX->Oxidation Thermal Thermal DEX->Thermal Photo Photolysis DEX->Photo HPLC Stability-Indicating HPLC-PDA Acid->HPLC Inject Stressed Samples Base->HPLC Inject Stressed Samples Oxidation->HPLC Inject Stressed Samples Thermal->HPLC Inject Stressed Samples Photo->HPLC Inject Stressed Samples LCMS LC-MS/MS Analysis HPLC->LCMS Characterize Peaks Structure Structure Elucidation LCMS->Structure Analyze Fragmentation DP Degradation Products Identified Structure->DP Pathway Degradation Pathway Proposed DP->Pathway

Caption: Experimental workflow for the identification of this compound degradation products.

degradation_pathway This compound This compound (C11H12N2S) Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis p_hydroxy p-hydroxy-dexamisole Oxidation->p_hydroxy Hydroxylation aminorex Aminorex Hydrolysis->aminorex Ring Opening

Caption: Proposed degradation pathway for this compound based on its enantiomer, Levamisole.

References

Minimizing off-target effects of Dexamisole in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dexamisole. This resource is designed to help researchers, scientists, and drug development professionals minimize and troubleshoot potential off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound's primary pharmacological effect is the inhibition of the norepinephrine (B1679862) transporter (NET). By blocking NET, this compound increases the concentration of norepinephrine in the synaptic cleft, which enhances noradrenergic signaling. This mechanism is consistent with its observed antidepressant-like effects in preclinical models.[1][2] When designing cell culture experiments, it is crucial to consider which cell types express NET and are responsive to changes in norepinephrine signaling.

Q2: What are the likely off-target effects of this compound?

While specific off-target interactions for this compound are not extensively documented, potential off-target effects can be inferred from its chemical structure and drug class.

  • Monoamine Transporters: As an inhibitor of the norepinephrine transporter, this compound may exhibit cross-reactivity with other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), although this is less likely to be its primary mode of action.[3][4][5]

  • Immunomodulatory Pathways: this compound is the dextrorotatory isomer of tetramisole; its levorotatory counterpart, Levamisole (B84282), is known to have complex immunomodulatory effects.[6][7][8][9][10] Although this compound is considered less active in this regard, the possibility of off-target interactions with immune signaling pathways (e.g., those involving T-cells) should not be entirely dismissed, especially at higher concentrations.

  • Adrenergic Receptors: Increased norepinephrine levels due to NET inhibition can lead to the activation of various adrenergic receptors (alpha and beta subtypes). While technically a downstream effect of on-target activity, this can produce a wide range of cellular responses that may be considered "off-target" if they are not the intended outcome of the experiment.

Q3: We are observing unexpected changes in cell proliferation after this compound treatment. What could be the cause?

Unexpected effects on cell proliferation can stem from both on-target and off-target activities.

  • On-Target Effect: Norepinephrine itself can influence cell proliferation, although its effects are highly cell-type dependent. For example, in some glioblastoma cell lines, norepinephrine has been shown to inhibit migration and invasion.[11] Your observed effect may be a legitimate downstream consequence of NET inhibition in your specific cell model.

  • Off-Target Cytotoxicity: At higher concentrations, small molecules can exhibit off-target toxicity by interacting with proteins essential for cell survival.[12] It is crucial to determine the cytotoxic concentration (CC50) of this compound in your cell line and use concentrations well below this for functional assays.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control in your experiments.[12]

Q4: Our gene expression analysis revealed changes in pathways unrelated to norepinephrine signaling. How can we investigate this?

This is a strong indication of potential off-target effects. To investigate this, consider the following:

  • Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target (NET) in your cells at the concentrations used.[13]

  • Broad-Spectrum Profiling: If resources permit, perform a kinome scan or a GPCR screen to identify potential off-target interactions.[14][15][16][17][18][19] These screens test the activity of your compound against a large panel of kinases or receptors.

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. If this analog does not produce the same gene expression changes, it suggests the effects are due to a specific interaction of this compound.

  • Rescue Experiment: If you have identified a potential off-target, you can try to "rescue" the phenotype by co-treating with an antagonist for that off-target.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent results between experiments 1. Compound Stability: this compound may be degrading in the cell culture medium. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift. 3. Cell Density: Seeding density can affect cellular responses.1. Prepare fresh stock solutions for each experiment. Assess compound stability under your experimental conditions. 2. Use cells within a consistent and low passage number range.[12] 3. Ensure consistent cell seeding density for all experiments.[12]
Observed effect is not reversible Irreversible Off-Target Binding: The compound may be binding covalently or with a very slow off-rate to an off-target protein.Perform a washout experiment. If the phenotype persists after removing this compound, it may indicate an irreversible off-target effect.[12]
Unexpected changes in cell signaling (e.g., cAMP levels, calcium flux) 1. On-Target Downstream Effect: NET inhibition can lead to activation of adrenergic receptors, many of which are GPCRs that modulate cAMP and calcium signaling. 2. Off-Target GPCR Interaction: this compound may be directly interacting with an unrelated GPCR.1. Use adrenergic receptor antagonists to see if the signaling changes are blocked. This would indicate an on-target, downstream effect. 2. If antagonists do not block the effect, consider a broad GPCR screening panel to identify potential off-target interactions.

Data Presentation

While specific IC50 and Ki values for this compound are not widely available in public databases, the following table provides an illustrative example of a selectivity profile for a hypothetical norepinephrine reuptake inhibitor (NRI). This demonstrates the type of data researchers should generate to understand the selectivity of their compounds.

Table 1: Illustrative Selectivity Profile of a Norepinephrine Reuptake Inhibitor (NRI)

TargetTarget ClassIC50 (nM)Notes
Norepinephrine Transporter (NET) Monoamine Transporter 15 Primary On-Target
Serotonin Transporter (SERT)Monoamine Transporter850>50-fold selectivity over SERT
Dopamine Transporter (DAT)Monoamine Transporter1200>80-fold selectivity over DAT
Alpha-1A Adrenergic ReceptorGPCR>10,000Low affinity for this off-target
Histamine H1 ReceptorGPCR>10,000Low affinity for this off-target

Experimental Protocols & Visualizations

Protocol 1: Dose-Response Curve for Cell Viability

Objective: To determine the cytotoxic concentration of this compound in a specific cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 1 nM. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove half of the medium from the wells and add an equal volume of the 2x this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a suitable viability assay (e.g., MTT, CellTiter-Glo) to measure cell viability according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value (the concentration at which there is a 50% reduction in viability).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed cells in 96-well plate prepare Prepare serial dilutions of this compound treat Treat cells with this compound prepare->treat Add to cells incubate Incubate for 24-72h treat->incubate assay Perform viability assay incubate->assay analyze Calculate IC50 assay->analyze

Workflow for determining a cell viability IC50 curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with the norepinephrine transporter (NET) in intact cells.

  • Cell Treatment: Culture cells to ~80% confluency and treat with this compound at the desired concentration or with a vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend them in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a control.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble NET protein by Western blot or ELISA.

  • Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

G A Treat cells with This compound or Vehicle B Harvest and resuspend cells A->B C Heat aliquots to various temperatures B->C D Freeze-thaw lysis C->D E Centrifuge to pellet aggregated proteins D->E F Analyze soluble NET protein in supernatant E->F G Compare melting curves F->G

Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Signaling Pathway: On-Target vs. Potential Off-Target Effects

The following diagram illustrates the intended on-target pathway of this compound and a hypothetical off-target pathway based on the known pharmacology of related compounds.

G cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway DEX This compound NET Norepinephrine Transporter (NET) DEX->NET Inhibits NE Extracellular Norepinephrine NET->NE Increases AR Adrenergic Receptors NE->AR Activates Response1 Intended Cellular Response AR->Response1 DEX2 This compound KinaseX Kinase X DEX2->KinaseX Inhibits PathwayY Signaling Pathway Y KinaseX->PathwayY Regulates Response2 Unintended Cellular Response PathwayY->Response2

Diagram of on-target versus a hypothetical off-target pathway.

References

Dexamisole Administration in Preclinical Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexamisole in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the dextrorotatory enantiomer of the compound tetramisole (B1196661). Unlike its levorotatory counterpart, levamisole (B84282), which is known for its anthelmintic and immunomodulatory properties, this compound has been investigated for its potential as an antidepressant agent.[1] Its primary mechanism of action is believed to be the enhancement of central noradrenergic neurotransmission, likely through the inhibition of norepinephrine (B1679862) reuptake.[1] This profile is in some respects similar to that of tricyclic antidepressants.[2]

Q2: What are the expected antidepressant-like effects of this compound in preclinical models?

A2: In rodent models, this compound has been shown to exhibit antidepressant-like effects in key behavioral assays. For instance, it antagonizes reserpine-induced hypothermia in mice and reduces the duration of immobility in the forced swim test in rats.[1][2] It has also been observed to stimulate the hind limb flexor reflex in spinal rats, an effect that can be blocked by an alpha-adrenergic antagonist, further supporting its interaction with the noradrenergic system.

Q3: Are there any known adverse effects of this compound in preclinical studies?

A3: Specific adverse effects for this compound in preclinical models are not well-documented in publicly available literature. However, it is important to consider the known adverse effects of its enantiomer, levamisole, which can include vasculitis, encephalopathy, and psychiatric disorders in humans, although these are generally associated with chronic use or misuse. Researchers should remain vigilant for any unexpected behavioral or physiological changes in their animal models following this compound administration.

Q4: What are the key differences between this compound and Levamisole?

A4: this compound and Levamisole are stereoisomers of tetramisole and have distinct pharmacological profiles. This compound primarily acts as an antidepressant by modulating the noradrenergic system. In contrast, Levamisole is a potent anthelmintic agent and an immunomodulator. This difference in activity is attributed to their different spatial arrangements, which affects their interaction with biological targets.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound hydrochloride for administration.

  • Question: I am having trouble preparing a clear and stable solution of this compound hydrochloride for my in vivo experiments. What could be the issue and how can I resolve it?

  • Answer: Solubility issues are a common challenge in preclinical formulation. While specific solubility data for this compound hydrochloride can be limited, the properties of its enantiomer, levamisole hydrochloride, can provide some guidance. The hydrochloride salt form is generally used to enhance aqueous solubility.

    • Recommended Solvents: Start with sterile, pyrogen-free water or saline.

    • pH Adjustment: The pH of the solution is critical. Aqueous solutions of the related compound, levamisole, are most stable at an acidic pH and can decompose more rapidly at a pH between 5 and 7. If you observe precipitation or instability, consider adjusting the pH of your vehicle to a more acidic range using sterile, dilute HCl.

    • Small-Scale Solubility Test: Before preparing a large batch, it is highly recommended to perform a small-scale solubility test with your specific lot of this compound hydrochloride to determine the optimal solvent and pH conditions.

    • Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound.

Issue 2: Inconsistent or unexpected behavioral results in rodent models.

  • Question: My results from the forced swim test with this compound are highly variable. What factors could be contributing to this inconsistency?

  • Answer: Variability in behavioral assays can arise from several factors related to both the compound and the experimental procedure.

    • Solution Stability: As mentioned above, the stability of your this compound solution is crucial. An unstable formulation can lead to inconsistent dosing. Prepare fresh solutions for each experiment and ensure complete dissolution.

    • Route of Administration: The method of administration can significantly impact drug absorption and bioavailability. Oral gavage, for instance, can be stressful for the animals and may lead to complications such as esophageal injury or accidental tracheal administration, which can affect the results. Consider alternative, less stressful methods if appropriate, or ensure that technicians are highly proficient in the chosen technique. Intraperitoneal injections also have a risk of misinjection into the gastrointestinal tract or adipose tissue, which would alter the absorption profile.

    • Animal Handling and Stress: Stress from handling and the experimental procedure itself can be a major confounding factor in behavioral studies. Ensure a proper acclimatization period for the animals and handle them consistently and gently.

    • Dose and Timing: Ensure that the dose and the timing of administration relative to the behavioral test are optimized and consistent across all animals.

Issue 3: Potential for administration-related complications.

  • Question: What are the potential complications associated with common administration routes for this compound, and how can I mitigate them?

  • Answer: The chosen route of administration can present its own set of challenges.

    • Oral Gavage:

      • Complications: Esophageal perforation, tracheal administration, aspiration pneumonia, and stress-induced physiological changes.

      • Mitigation: Use appropriately sized and flexible gavage needles. Ensure proper restraint technique to prevent injury. Consider coating the gavage needle with a sucrose (B13894) solution to reduce animal resistance and stress. Training and proficiency of the technician are paramount.

    • Intraperitoneal (IP) Injection:

      • Complications: Injection into the cecum, bladder, or subcutaneous fat, which can lead to variable absorption. Peritonitis and visceral adhesions are also potential risks.

      • Mitigation: Use the correct needle size and injection site (lower quadrant of the abdomen). Aspirate before injecting to ensure the needle is not in a blood vessel or organ. Be aware of the variable position of the cecum in rodents.

    • Subcutaneous (SC) Injection:

      • Complications: Local injection site reactions (erythema, edema), potential for incomplete bioavailability, and impact on the formation of anti-drug antibodies.

      • Mitigation: Rotate injection sites. Use appropriate injection volumes for the chosen site. Monitor for any local reactions.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on this compound.

Table 1: Effect of this compound on Reserpine-Induced Hypothermia in Mice

Treatment GroupDose (mg/kg, i.p.)Mean Body Temperature (°C) ± SEM
Control (Reserpine only)-23.5 ± 0.4
This compound + Reserpine (B192253)2528.2 ± 0.8
This compound + Reserpine5031.5 ± 0.6
*p < 0.05 compared to control

Table 2: Effect of this compound in the Forced Swim Test in Rats

Treatment GroupDose (mg/kg, i.p.)Duration of Immobility (seconds) ± SEM
Control (Saline)-225 ± 15
This compound25150 ± 12
This compound50110 ± 10
*p < 0.05 compared to control

Experimental Protocols

1. Reserpine-Induced Hypothermia in Mice

  • Objective: To assess the ability of this compound to counteract the hypothermic effects of reserpine, a monoamine-depleting agent.

  • Materials:

    • Male mice

    • Reserpine solution

    • This compound hydrochloride solution

    • Vehicle control (e.g., sterile saline)

    • Rectal thermometer

  • Procedure:

    • Administer reserpine (e.g., 2.0 mg/kg, s.c.) to the mice.

    • At a predetermined time after reserpine administration (e.g., 18 hours), record the baseline rectal temperature of the mice.

    • Administer this compound hydrochloride (e.g., 25 or 50 mg/kg, i.p.) or vehicle control to separate groups of reserpinized mice.

    • Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after this compound or vehicle administration.

  • Data Analysis: Compare the changes in body temperature between the this compound-treated groups and the vehicle control group. A significant attenuation of the reserpine-induced hypothermia by this compound indicates an interaction with monoaminergic systems.

2. Forced Swim Test (FST) in Rats

  • Objective: To evaluate the antidepressant-like activity of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

  • Materials:

    • Male rats

    • This compound hydrochloride solution

    • Vehicle control (e.g., sterile saline)

    • A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter)

    • Water bath to maintain water temperature (23-25°C)

    • Video recording equipment (optional, for later scoring)

    • Towels for drying the animals

  • Procedure:

    • Day 1: Pre-test Session

      • Fill the cylinder with water (23-25°C) to a depth of approximately 30 cm.

      • Individually place each rat in the cylinder for a 15-minute swim session.

      • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session serves to habituate the animals to the procedure.

    • Day 2: Test Session

      • Administer this compound hydrochloride (e.g., 25 or 50 mg/kg, i.p.) or vehicle control to the rats.

      • At a specified time after the injection (e.g., 60 minutes), place the rats individually back into the swim cylinder for a 5-minute test session.

      • Record the duration of immobility during the 5-minute session. Immobility is defined as the cessation of struggling, with the animal making only the small movements necessary to keep its head above water.

  • Data Analysis: Compare the mean duration of immobility between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations

Dexamisole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DEX This compound NET Norepinephrine Transporter (NET) DEX->NET Inhibits NE_reuptake NE Reuptake NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NE_synapse->NET Adrenergic_R Adrenergic Receptors (α, β) NE_synapse->Adrenergic_R Binds Signaling Downstream Signaling Adrenergic_R->Signaling Effect Antidepressant Effect Signaling->Effect

Caption: Proposed Noradrenergic Signaling Pathway of this compound.

Experimental_Workflow_FST cluster_day1 Day 1 cluster_day2 Day 2 cluster_analysis Data Analysis pre_test 15-min Pre-test Swim admin This compound or Vehicle Administration wait Waiting Period (e.g., 60 min) admin->wait test 5-min Test Swim wait->test record Record Immobility Time test->record compare Compare Immobility between Groups record->compare

Caption: Experimental Workflow for the Forced Swim Test in Rats.

References

Dexamisole Technical Support Center: Optimizing Preclinical Antidepressant Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Dexamisole Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the antidepressant properties of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in refining this compound dosage for optimal effect in preclinical models.

Disclaimer: The information provided is based on available preclinical research. To date, no large-scale clinical trials have been identified for the use of this compound as a primary antidepressant in humans. Therefore, all dosage and efficacy data pertain to animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for antidepressant effects?

A1: this compound is the dextrorotatory (+)-enantiomer of the synthetic compound tetramisole (B1196661).[1] Unlike its levorotatory counterpart, levamisole (B84282), which is primarily known for its anthelmintic and immunomodulatory properties, this compound exhibits antidepressant-like activity.[2] The core mechanism for this effect is the inhibition of norepinephrine (B1679862) reuptake in the central nervous system.[1] By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1] This pharmacological profile is similar in some respects to that of tricyclic antidepressants.[2]

Q2: What is the difference between this compound, Levamisole, and Tetramisole?

A2: Tetramisole is a racemic mixture, meaning it contains equal parts of two mirror-image enantiomers: this compound ((+)-tetramisole) and Levamisole ((-)-tetramisole). These enantiomers have distinct pharmacological profiles. This compound is responsible for the antidepressant-like effects, while Levamisole accounts for the anthelmintic (anti-parasitic worm) activity. It is crucial for researchers to use the correct enantiomer to ensure the desired biological effect.

Q3: What are the known pharmacokinetic properties of this compound?

A3: Pharmacokinetic data for this compound is limited, but studies on the enantiomers of tetramisole provide some insights. In a human self-administration study of racemic tetramisole (10 mg), this compound demonstrated a significantly longer apparent elimination half-life (7.02–10.0 hours) compared to Levamisole (2.87–4.77 hours).[3][4] Peak concentrations and the time to reach them did not differ significantly between the two enantiomers.[3][4] The distinct pharmacokinetic profiles underscore the importance of using enantiomerically pure compounds in research to ensure consistent and interpretable results.[3]

Q4: What is the downstream signaling pathway activated by this compound's mechanism of action?

A4: By inhibiting norepinephrine reuptake, this compound leads to a sustained increase in norepinephrine levels in the synapse. This elevated norepinephrine concentration enhances the activation of postsynaptic adrenergic receptors. This activation can trigger intracellular signaling cascades, including the cyclic AMP (cAMP) pathway.[5] Increased cAMP leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB).[5][6] Activated CREB then promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, plasticity, and antidepressant responses.[6][7]

Preclinical Dosage and Efficacy Data

The following tables summarize quantitative data from preclinical studies, providing a baseline for dose-ranging experiments in rodents.

Table 1: Effect of this compound on Reserpine-Induced Hypothermia in Mice [8]

Treatment GroupDose (mg/kg, i.p.)Mean Body Temperature (°C) ± SE
Control (Reserpine only)-23.5 ± 0.4
This compound + Reserpine (B192253)2528.2 ± 0.8
This compound + Reserpine5031.5 ± 0.6
*p < 0.05 compared to control

Table 2: Effect of this compound in the Forced Swim Test (Despair Test) in Rats [8]

Treatment GroupDose (mg/kg, i.p.)Duration of Immobility (seconds) ± SE
Control (Saline)-225 ± 15
This compound25150 ± 12
This compound50110 ± 10
*p < 0.05 compared to control

Table 3: Acute Toxicity Data for Levamisole (for reference) [9]

SpeciesRoute of AdministrationLD50 (mg/kg)
Albino MiceSubcutaneous90
Albino RatsSubcutaneous120
Note: This data is for Levamisole, the levo-isomer. Acute toxicity for this compound may differ and should be determined empirically.

Experimental Protocols

Forced Swim Test (FST) for Antidepressant-Like Activity in Rats

Objective: To assess the antidepressant-like effect of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.[2]

Methodology:

  • Apparatus: A transparent glass cylinder (40 cm high, 18 cm diameter) filled with water (25°C) to a depth of 15 cm.

  • Animal Model: Male rats are commonly used.

  • Procedure:

    • Pre-test Session (Day 1): Individually place each rat in the swim cylinder for a 15-minute habituation period. This initial stressor induces a baseline level of immobility for the subsequent test.

    • Compound Administration: Following the pre-test, administer this compound (e.g., 25 or 50 mg/kg, intraperitoneally) or the vehicle control (e.g., saline).

    • Test Session (Day 2): 24 hours after the pre-test and compound administration, place the rats back into the cylinder for a 5-minute test session.

  • Data Analysis: Record the session and score the total time the animal spends immobile during the 5-minute test. Immobility is defined as the cessation of struggling, with movements limited to those necessary to keep the head above water. Compare the immobility times between the this compound-treated and vehicle control groups.

Antagonism of Reserpine-Induced Hypothermia in Mice

Objective: To evaluate the central noradrenergic activity of this compound. Reserpine depletes monoamine stores, leading to a drop in body temperature. Compounds that enhance noradrenergic neurotransmission can counteract this effect.[2]

Methodology:

  • Animal Model: Male mice are commonly used.

  • Procedure:

    • Induction of Hypothermia: Administer reserpine to the mice to induce a drop in body temperature.

    • Compound Administration: Administer this compound (e.g., 25 or 50 mg/kg, intraperitoneally) or the vehicle control to the reserpinized mice.

    • Temperature Measurement: Measure the rectal temperature of the mice at set time points following this compound administration.

  • Data Analysis: Quantify the ability of this compound to prevent or reverse the reserpine-induced hypothermia. A significant attenuation of the temperature drop compared to the control group suggests an interaction with central monoamine systems.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Inconsistent or lower-than-expected biological activity 1. Batch-to-Batch Variability: Differences in chemical or chiral purity. The presence of the levamisole enantiomer can alter biological effects.[1]2. Compound Degradation: Instability due to improper storage (exposure to light, moisture, extreme pH) or in the experimental medium.[1]3. Solubility Issues: Poor solubilization in the chosen vehicle, leading to a lower effective concentration.1. Verify Purity: For each new batch, perform a dose-response curve to confirm the EC50/IC50. Use HPLC or LC-MS to verify chemical and chiral purity if possible.[1]2. Ensure Stability: Store this compound hydrochloride in a tightly sealed container in a dry, well-ventilated place, protected from light. Prepare solutions fresh for each experiment.[1]3. Optimize Solubilization: Visually inspect solutions for precipitate. Consider alternative solvents compatible with your assay, or use gentle warming and sonication. A vehicle control group is essential.
Unexpected sedative or hypothermic effects This compound itself has been reported to exert sedative and hypothermic effects in some preclinical studies.[2]Acknowledge this as a potential intrinsic property of the compound. Carefully design experiments to differentiate these effects from the intended antidepressant-like activity. Include appropriate control groups and consider a range of behavioral tests.
High variability in Forced Swim Test results 1. Inconsistent Handling: Stress from handling can affect animal behavior.2. Environmental Factors: Variations in water temperature, lighting, or noise levels can influence outcomes.1. Standardize Handling: Ensure all animals are handled consistently by trained personnel.2. Control Environment: Maintain a consistent water temperature (25°C). Conduct tests in a quiet, uniformly lit room.
Precipitation of compound upon injection The vehicle used may not be suitable for the concentration of this compound being administered, or there may be a pH or temperature-dependent solubility issue.Test the solubility of this compound in the intended vehicle at the final concentration before in vivo administration. Consider co-solvents or alternative vehicles if necessary, always including a vehicle-only control group to rule out vehicle effects.

Visualizations

This compound Mechanism of Action and Downstream Signaling

Dexamisole_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NE_transporter Norepinephrine Transporter (NET) NE_synapse->NE_transporter Reuptake Adrenergic_R Adrenergic Receptor NE_synapse->Adrenergic_R Binds & Activates AC Adenylyl Cyclase Adrenergic_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) BDNF_gene BDNF Gene Transcription CREB->BDNF_gene Promotes BDNF_protein BDNF Protein BDNF_gene->BDNF_protein Leads to Neuronal_effects Increased Neuronal Survival & Plasticity BDNF_protein->Neuronal_effects This compound This compound This compound->NE_transporter Inhibits

Proposed mechanism of this compound's antidepressant-like action.
Experimental Workflow: Forced Swim Test

FST_Workflow cluster_day1 Day 1 cluster_day2 Day 2 (24h later) cluster_analysis Data Analysis Habituation Habituation: Place rat in water for 15 min Administration Compound Administration: Inject this compound or Vehicle Habituation->Administration Test Test Session: Place rat in water for 5 min Administration->Test Record Record Behavior Test->Record Score Score Immobility Time Record->Score Compare Compare this compound vs. Vehicle Score->Compare

Workflow for the in vivo forced swim test in rats.

References

Technical Support Center: Enhancing the Purity of Synthesized Dexamisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Dexamisole. Our goal is to facilitate the attainment of high-purity this compound for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound is the dextrorotatory (+)-enantiomer of the synthetic anthelmintic drug Tetramisole (B1196661). Its levorotatory counterpart is Levamisole, which is the pharmacologically active component for anthelmintic applications.[1] Enantiomers can have distinct pharmacological and toxicological profiles. Therefore, ensuring the high enantiomeric purity of this compound is critical for safety, efficacy, and regulatory compliance in pharmaceutical applications.[2]

Q2: What are the common impurities in synthesized this compound?

A2: Impurities in this compound can arise from incomplete reactions, side reactions, or the degradation of starting materials.[] The most significant impurity is its enantiomer, Levamisole. Other potential process-related impurities can be intermediates from the synthesis of the tetramisole backbone. For instance, impurities identified in Levamisole hydrochloride, which could also be present in this compound synthesis, include 2-imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride and other related substances.[4]

Q3: What is the primary analytical technique for determining the enantiomeric purity of this compound?

A3: The most effective and widely used technique is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP).[1][2] This method allows for the physical separation of the this compound and Levamisole enantiomers, enabling their individual quantification.[2] Chiral capillary gas chromatography has also been used for the determination of phenyltetrahydroimidazothiazole enantiomers.[5][6]

Q4: Which chiral stationary phases (CSPs) are most effective for this compound separation?

A4: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent enantioselectivity for separating this compound and Levamisole.[1] Columns like Lux i-cellulose-5 and cellulose tris(3,5-dimethylphenylcarbamate) have been successfully used for this chiral separation.[2][7]

Q5: What detection methods are commonly used with chiral HPLC for this compound purity analysis?

A5: Mass Spectrometry (MS) and Circular Dichroism (CD) are frequently coupled with chiral HPLC.[2]

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for quantifying low levels of the undesired enantiomer, especially in complex matrices.[2]

  • HPLC-CD: Provides direct information on the chirality of the eluting compounds, which is crucial for peak identification and confirming the elution order of the enantiomers.[2][7]

  • UV/Fluorescence detectors: Can also be used, but they are not specific to chirality.[2]

Troubleshooting Guides

Issue 1: Incomplete Separation of this compound and Levamisole in Chiral HPLC

Q: My chiral HPLC method is showing poor resolution between the this compound and Levamisole peaks. What are the possible causes and how can I troubleshoot this?

A: Poor resolution in chiral HPLC can stem from several factors. Below is a systematic approach to troubleshooting this issue.

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The composition of the mobile phase is critical for achieving good separation.

    • Troubleshooting Step: Methodically vary the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane). A small change in the percentage of the alcohol can significantly impact resolution. Also, consider the addition of a small amount of an amine modifier like diethylamine (B46881) (DEA) to the mobile phase, which can improve peak shape and resolution for basic compounds like this compound.[7]

  • Possible Cause 2: Inappropriate Chiral Stationary Phase (CSP). The selected CSP may not be the most effective for this specific separation.

    • Troubleshooting Step: If optimizing the mobile phase does not yield satisfactory results, consider screening different polysaccharide-based CSPs (e.g., cellulose-based vs. amylose-based).[1][2]

  • Possible Cause 3: Temperature Fluctuations. Column temperature can affect enantiomeric separation.

    • Troubleshooting Step: Use a column oven to maintain a stable and controlled temperature throughout the analysis. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution.[7]

  • Possible Cause 4: Flow Rate. The flow rate of the mobile phase can influence the efficiency of the separation.

    • Troubleshooting Step: Optimize the flow rate. A lower flow rate generally provides better resolution but results in longer run times.

Issue 2: Low Yield After Recrystallization

Q: I am losing a significant amount of my this compound product during recrystallization. How can I improve the yield?

A: Low recovery during recrystallization is a common issue. Here are some steps to improve your yield.

  • Possible Cause 1: Using an Excessive Amount of Solvent. Dissolving the crude product in too much solvent will keep a significant portion of the this compound in solution even after cooling.

    • Troubleshooting Step: Use the minimum amount of hot solvent required to fully dissolve the crude this compound.[8] Add the solvent in small portions to the heated crude material until it just dissolves.

  • Possible Cause 2: Cooling the Solution Too Rapidly. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Troubleshooting Step: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[8][9] Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[9]

  • Possible Cause 3: Premature Crystallization on the Funnel During Hot Filtration. If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the funnel.

    • Troubleshooting Step: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible.

  • Possible Cause 4: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Troubleshooting Step: If you are experiencing significant product loss, you may need to re-evaluate your solvent system. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can sometimes provide better results.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound's enantiomeric purity.

1. System Preparation:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (UV, CD, or MS).
  • Chiral Column: Lux i-Cellulose-5 (or equivalent polysaccharide-based CSP).[2]
  • Mobile Phase: Prepare the mobile phase, for example, a mixture of n-hexane and 2-propanol (e.g., 80:20 v/v) with 0.1% diethylamine.[7] Degas the mobile phase before use.

2. Standard and Sample Preparation:

  • Prepare a stock solution of a this compound reference standard and a racemic Tetramisole standard in the mobile phase.
  • Prepare serial dilutions to create a calibration curve.
  • Dissolve the synthesized this compound sample in the mobile phase to a known concentration.

3. Chromatographic Conditions:

  • Set the column temperature (e.g., 25°C).[7]
  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.7-1.4 mL/min) until a stable baseline is achieved.[7]
  • Inject the standards and the sample.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and Levamisole based on the retention times of the standards.
  • Calculate the enantiomeric purity of the synthesized this compound using the peak areas.

ParameterRecommended Setting
Column Lux i-Cellulose-5 or Chiralcel OD-H[2][7]
Mobile Phase n-hexane/2-propanol (80:20, v/v) + 0.1% DEA[7]
Flow Rate 0.7 - 1.4 mL/min[7]
Column Temperature 15 - 25°C[7]
Detection UV at a suitable wavelength, CD, or MS[2][7]
Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general procedure for the purification of crude this compound.

1. Solvent Selection:

  • Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or isopropanol can be good starting points.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring.[9]
  • Continue adding small portions of the hot solvent until the this compound is completely dissolved.[8]

3. Decolorization (if necessary):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.[9]
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]
  • Wash the crystals with a small amount of cold solvent.
  • Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven.[9]

StepKey ParameterExpected Outcome
Dissolution Minimum amount of hot solventClear, saturated solution
Crystallization Slow cooling followed by an ice bathFormation of well-defined crystals
Isolation Vacuum filtration and washing with cold solventWhite to off-white crystalline solid
Drying Air drying and/or vacuum ovenDry, free-flowing crystals

Visualizations

G Overall Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction to form Racemic Tetramisole start->reaction resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) reaction->resolution recrystallization Recrystallization of this compound resolution->recrystallization hplc Chiral HPLC Analysis recrystallization->hplc end High-Purity this compound hplc->end

Caption: Overall workflow for this compound synthesis and purification.

G Experimental Workflow for Chiral HPLC Analysis prep Prepare Mobile Phase and Equilibrate System injection Inject Sample onto Chiral Column prep->injection sample_prep Prepare this compound Sample and Standards sample_prep->injection separation Separation of Enantiomers injection->separation detection Detect Eluting Compounds (UV, CD, MS) separation->detection analysis Data Analysis: Peak Integration and Purity Calculation detection->analysis result Report Enantiomeric Purity analysis->result

Caption: Experimental workflow for chiral HPLC analysis.

G Troubleshooting Enantiomeric Impurity cluster_recrystallization Recrystallization Issues cluster_resolution Chiral Resolution Issues start High Enantiomeric Impurity Detected? recrystallization_check Review Recrystallization Protocol start->recrystallization_check Yes resolution_check Review Chiral Resolution Step start->resolution_check Yes solvent Optimize Solvent System recrystallization_check->solvent cooling Ensure Slow Cooling recrystallization_check->cooling end Purity Enhanced cooling->end reagent Check Purity of Resolving Agent resolution_check->reagent conditions Verify Reaction Conditions (pH, Temp) resolution_check->conditions conditions->end

Caption: Logical relationship in troubleshooting enantiomeric impurity.

References

Validation & Comparative

Dexamisole vs. Levamisole: A Comparative Analysis of Antidepressant Activity

Author: BenchChem Technical Support Team. Date: December 2025

A a comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of the antidepressant properties of Dexamisole and its stereoisomer, Levamisole (B84282). This analysis is supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Tetramisole is a synthetic compound existing as a racemic mixture of two stereoisomers: this compound, the dextrorotatory ((+)-) enantiomer, and Levamisole, the levorotatory ((-)-) enantiomer.[1] While structurally mirror images, these molecules exhibit distinct pharmacological profiles. This compound has demonstrated notable antidepressant-like activity, whereas Levamisole is primarily recognized for its potent anthelmintic and immunomodulatory properties.[1] This guide will delve into the current understanding of the antidepressant potential of each compound.

Core Mechanisms of Action

This compound: The antidepressant effects of this compound are primarily attributed to its activity within the central noradrenergic system.[2][3] It functions as an inhibitor of the norepinephrine (B1679862) transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[2][3] By blocking NET, this compound increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This mechanism of action is analogous to that of tricyclic antidepressants.[1][2]

Levamisole: In contrast to its enantiomer, Levamisole's primary mechanism of action is not related to antidepressant activity. As an anthelmintic, it acts as an agonist at the nicotinic acetylcholine (B1216132) receptors in the muscle cells of nematodes, leading to spastic paralysis and expulsion of the parasite.[4] Its immunomodulatory effects are complex, involving the stimulation of T-lymphocytes and macrophages.[4][5] While there have been anecdotal reports of mood-elevating effects, Levamisole is not pursued as an antidepressant, and its active metabolite, aminorex, has amphetamine-like stimulant effects.[6][7]

Quantitative Data Summary

The available quantitative data for this compound and Levamisole reflect their distinct primary pharmacological activities.

Table 1: Quantitative Data for this compound's Noradrenergic Activity

ParameterValueAssaySource
Effective Concentration for Norepinephrine Uptake Inhibition2.5 µM - 40 µMInhibition of ³H-norepinephrine uptake[2]

Table 2: Quantitative Data for Levamisole's Primary Activities

ParameterValueAssayOrganism/SystemSource
EC50 (Anthelmintic)1.91 µMMotility AssayCaenorhabditis elegans[1]
EC50 (α3β4 nAChR Positive Allosteric Modulator)100 µM-Human[1]

Signaling and Mechanistic Pathways

The distinct pharmacological targets of this compound and Levamisole result in different downstream signaling events.

Dexamisole_Signaling_Pathway This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Mediates Synaptic_NE Increased Synaptic Norepinephrine Norepinephrine_Reuptake->Synaptic_NE Reduces Adrenergic_Receptors Postsynaptic α- and β- Adrenergic Receptors Synaptic_NE->Adrenergic_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., cAMP pathway) Adrenergic_Receptors->Downstream_Signaling Initiates Antidepressant_Effect Antidepressant-like Effect Downstream_Signaling->Antidepressant_Effect Leads to Levamisole_Anthelmintic_Pathway Levamisole Levamisole nAChR Nematode Nicotinic Acetylcholine Receptors (nAChRs) Levamisole->nAChR Agonist Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Induces Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel_Opening->Cation_Influx Allows Muscle_Depolarization Muscle Cell Depolarization Cation_Influx->Muscle_Depolarization Causes Spastic_Paralysis Spastic Paralysis of Worm Muscle_Depolarization->Spastic_Paralysis Leads to Expulsion Expulsion from Host Spastic_Paralysis->Expulsion Results in Forced_Swim_Test_Workflow cluster_day1 Day 1: Pre-Test Session cluster_day2 Day 2: Test Session Acclimation Animal Acclimation PreTest 15-minute Swim Session Acclimation->PreTest Drug_Admin Administer this compound or Vehicle Test 5-minute Swim Session Drug_Admin->Test Record Record Immobility Time Test->Record Analysis Data Analysis: Compare Immobility Times Record->Analysis

References

Comparative Efficacy Analysis: Dexamisole and Traditional Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the preclinical antidepressant-like profile of Dexamisole and the established clinical efficacy of traditional antidepressants, represented by the Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), Sertraline. Due to the limited recent clinical data for this compound, this comparison is based on its early pharmacological profile against the extensive clinical data available for Sertraline.

Executive Summary

This compound is the dextrorotatory enantiomer of tetramisole (B1196661) and has been identified in early preclinical studies as possessing antidepressant properties.[1][2] Its mechanism is thought to be centered on the enhancement of noradrenergic neurotransmission.[3][4] In contrast, traditional antidepressants like Sertraline, an SSRI, exert their therapeutic effects by selectively inhibiting the reuptake of serotonin.[1] This guide juxtaposes the preclinical evidence for this compound with the robust clinical trial data for Sertraline to highlight the differences in their mechanisms of action and the current evidence base for their efficacy.

Data Presentation: Comparative Efficacy and Mechanism

The following table summarizes the key characteristics of this compound and Sertraline, drawing a comparison between preclinical indicators and clinical outcomes.

FeatureThis compoundSertraline (SSRI)
Primary Mechanism Norepinephrine (B1679862) Reuptake Inhibition (Presumed)Selective Serotonin Reuptake Inhibition
Primary Neurotransmitter(s) Affected NorepinephrineSerotonin
Evidence of Efficacy Preclinical: Reduced immobility in the rat "despair test"Clinical: Statistically significant reduction in depression rating scores vs. placebo in numerous large-scale trials.
Quantitative Efficacy Data Not available from clinical trials.Response Rate (≥50% HAMD-17 reduction): ~72% vs. 32% for placebo in a 10-week study. Remission Rate (HAM-D ≤ 7): Varied across studies, with one 10-week study showing a positive treatment response in 46% of patients on 100mg.
Key Preclinical Finding Stimulation of the hind limb flexor reflex in spinal rats, blocked by an alpha-adrenergic antagonist, indicating central noradrenergic activity.N/A (Extensive preclinical data exists, but clinical data is paramount)
Receptor Affinity Low affinity for serotonin receptors.High selectivity for the serotonin transporter (SERT) with very weak effects on norepinephrine and dopamine (B1211576) transporters and no significant affinity for adrenergic, cholinergic, GABA, or histaminergic receptors.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data.

1. This compound: Preclinical Forced Swim Test (Rat Model)

The antidepressant-like activity of this compound was evaluated using a method known as the "despair test," a precursor to the modern Forced Swim Test (FST).

  • Objective: To assess the potential antidepressant efficacy of a compound by measuring the duration of immobility in rodents placed in an inescapable cylinder of water.

  • Apparatus: A transparent cylindrical container filled with water, deep enough to prevent the animal from touching the bottom with its tail or feet (approximately 30 cm). The water temperature is maintained between 24-30°C.

  • Procedure:

    • Habituation/Pre-test (Day 1): Rats are placed in the water cylinder for a period of 10-15 minutes. This session accentuates the behaviors observed during the test phase.

    • Drug Administration: this compound or a vehicle control is administered at a specified time before the test session.

    • Test Session (Day 2): Rats are placed back into the water cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.

  • Primary Endpoint: The duration of time the animal spends immobile, defined as the lack of struggling and making only small movements necessary to keep its head above water.

  • Interpretation: A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

2. Sertraline: Phase III Randomized, Placebo-Controlled Clinical Trial (Human)

The efficacy of Sertraline for Major Depressive Disorder (MDD) has been established through numerous Phase III clinical trials. The following describes a typical protocol for such a study.

  • Objective: To evaluate the efficacy and safety of Sertraline compared to a placebo in adult patients diagnosed with MDD.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult outpatients meeting the diagnostic criteria for MDD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM), typically with a baseline score on a depression rating scale indicating at least moderate severity (e.g., Hamilton Depression Rating Scale (HAMD-17) score ≥ 18).

  • Procedure:

    • Screening Phase: Patients are assessed for eligibility based on inclusion and exclusion criteria.

    • Randomization: Eligible patients are randomly assigned to receive either a fixed or flexible dose of Sertraline (e.g., 50-200 mg/day) or a matching placebo.

    • Treatment Phase: Patients take the assigned treatment for a predefined period, typically 6 to 12 weeks.

    • Efficacy Assessments: Patients are assessed at baseline and at regular intervals throughout the trial using validated depression rating scales, such as the HAMD-17 or the Montgomery-Åsberg Depression Rating Scale (MADRS).

  • Primary Endpoint: The mean change in the total score on the primary depression rating scale (e.g., HAMD-17 or MADRS) from baseline to the end of the treatment period, compared between the Sertraline and placebo groups.

  • Secondary Endpoints:

    • Response Rate: Percentage of patients achieving a ≥50% reduction in their baseline depression score.

    • Remission Rate: Percentage of patients whose depression score falls below a predefined threshold for remission (e.g., HAMD-17 score ≤ 7).

    • Clinical Global Impressions (CGI) scale scores.

    • Safety and tolerability assessments.

Visualizations: Mechanisms and Workflows

Mechanism of Action Diagrams

Dexamisole_Mechanism cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Inhibits NE_synapse->NET Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binds Signal Downstream Signaling Adrenergic_Receptor->Signal Activates

Proposed Noradrenergic Mechanism of this compound.

SSRI_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron S_vesicle Serotonin (5-HT) in Vesicles S_synapse 5-HT S_vesicle->S_synapse Release SERT Serotonin Transporter (SERT) SSRI Sertraline (SSRI) SSRI->SERT Inhibits S_synapse->SERT Serotonin_Receptor 5-HT Receptors S_synapse->Serotonin_Receptor Binds Signal Downstream Signaling Serotonin_Receptor->Signal Activates FST_Workflow cluster_setup Experimental Setup cluster_protocol Forced Swim Test Protocol cluster_analysis Data Analysis A Acclimatize Rats to Facility B Randomize into Treatment Groups (Vehicle, this compound) A->B C Day 1: Pre-Test (15 min swim session) B->C D Administer Compound (e.g., 30-60 min pre-test) C->D E Day 2: Test Session (5 min swim session) D->E F Record Behavior (Videotape) E->F G Score Immobility Time (Blinded Observer) F->G H Statistical Analysis (e.g., t-test or ANOVA) G->H I Compare Immobility between Groups H->I

References

Validating the Noradrenergic Effects of Dexamisole In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo noradrenergic effects of Dexamisole, a dextrorotatory enantiomer of tetramisole, with other established norepinephrine (B1679862) reuptake inhibitors (NRIs). The information presented herein is supported by experimental data from preclinical studies to assist researchers in evaluating its potential as a modulator of the noradrenergic system.

Core Mechanism of Action: Enhancement of Noradrenergic Neurotransmission

Proposed Noradrenergic Signaling Pathway

The proposed mechanism of this compound involves the blockade of the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to its prolonged availability and increased activation of postsynaptic α- and β-adrenergic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release NE_transporter Norepinephrine Transporter (NET) This compound This compound This compound->NE_transporter Inhibition NE->NE_transporter Adrenergic_Receptor Adrenergic Receptors (α, β) NE->Adrenergic_Receptor Binding Postsynaptic_Effect Downstream Signaling Adrenergic_Receptor->Postsynaptic_Effect Activation cluster_workflow In Vivo Microdialysis Workflow start Start surgery Stereotaxic Surgery: Implant guide cannula start->surgery recovery Recovery Period (7-10 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion equilibration System Equilibration (1-2 hours) probe_insertion->equilibration baseline Baseline Sample Collection (3-4 samples) equilibration->baseline drug_admin Administer this compound or vehicle (i.p. or s.c.) baseline->drug_admin post_drug_collection Post-administration Sample Collection drug_admin->post_drug_collection analysis HPLC-ECD Analysis of Norepinephrine post_drug_collection->analysis end End analysis->end cluster_workflow Forced Swim Test Workflow start Start day1_pretest Day 1: Pre-test Session (15 min swim) start->day1_pretest drug_admin Drug Administration (e.g., 24h, 5h, 1h before test) day1_pretest->drug_admin day2_test Day 2: Test Session (5 min swim) drug_admin->day2_test video_analysis Video Recording & Scoring of Immobility Time day2_test->video_analysis data_analysis Statistical Analysis video_analysis->data_analysis end End data_analysis->end

References

Cross-Validation of Analytical Methods for Levamisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of pharmaceutical analysis, the accuracy and reliability of analytical methods are paramount. This guide provides a comparative analysis of common analytical methods for the quantification of Levamisole (B84282), an anthelmintic drug. It is important to note that the query for "Dexamisole" likely refers to Levamisole, as this compound is not a commonly recognized pharmaceutical agent, while Levamisole is the biologically active levorotatory isomer of tetramisole. This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection and cross-validation of analytical techniques for Levamisole in various matrices.

Cross-validation of analytical methods is a critical process in drug development and quality control. It ensures that a newly developed method provides equivalent results to an existing, validated method. This process is essential when transferring methods between laboratories, updating instrumentation, or introducing a new analytical technique.

Comparative Performance of Analytical Methods for Levamisole

The following table summarizes the performance characteristics of three common analytical methods for the determination of Levamisole: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV) Spectroscopy. The data presented is a synthesis of findings from multiple validation studies.

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS MethodUV Spectroscopy
Linearity Range 6-14 µg/mL[1]2-10 µg/mL[2]0.1-30 ng/mL[3]2-14 µg/mL[4]
Correlation Coefficient (R²) 0.999[1]0.9999>0.99900.998
Limit of Detection (LOD) 0.4 µg/mL0.0209 µg/mL0.04-0.30 µg/kgNot Reported
Limit of Quantification (LOQ) 0.12 µg/mL0.069 µg/mL0.12-0.80 µg/kgNot Reported
Accuracy (% Recovery) 100.4%98.9%-100.8%86.77–96.94%99.30%
Precision (% RSD) < 2%< 2%Intraday: 1.75-4.99%< 2%
Interday: 2.54-5.52%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of Levamisole in pharmaceutical dosage forms.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : Develosil ODS HG-5 RP C18, 5μm, 15cm x 4.6mm i.d. or equivalent.

  • Mobile Phase : A mixture of 0.2 M Phosphate Buffer (pH 2) and Acetonitrile in a ratio of 64:36 (v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 265 nm.

  • Injection Volume : Typically 10-20 µL.

  • Sample Preparation : For tablet dosage forms, a number of tablets are weighed, powdered, and a portion equivalent to a specific amount of Levamisole is dissolved in the mobile phase, sonicated, filtered, and then diluted to the desired concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the determination of low concentrations of Levamisole in complex biological matrices like plasma or milk.

  • Instrumentation : An HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column : Poroshell 120 EC C18, 50x3 mm, 2.7 μm particle size.

  • Mobile Phase : Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • Flow Rate : 0.3 mL/min.

  • Ionization Mode : Positive electrospray ionization (ESI+).

  • MRM Transitions : For Levamisole, the transition m/z 205.1 → 178.2 is commonly monitored.

  • Sample Preparation : For biological samples like milk or plasma, sample preparation may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences.

UV-Visible Spectroscopy

A simple and cost-effective method, suitable for the quantification of Levamisole in bulk drug and simple formulations.

  • Instrumentation : A UV-Visible spectrophotometer.

  • Solvent : 0.1N Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax) : 216 nm.

  • Procedure : A standard stock solution of Levamisole HCl is prepared in the solvent. Working standards are prepared by serial dilution and their absorbance is measured. A calibration curve of absorbance versus concentration is plotted to determine the concentration of unknown samples.

Methodology and Workflow Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, a newly developed method against an established reference method.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol select_samples Select Representative Samples (At least 3 concentration levels) start->select_samples analyze_ref Analyze Samples with Reference Method (Method A) select_samples->analyze_ref analyze_new Analyze Samples with New Method (Method B) select_samples->analyze_new record_a Record Results (Method A) analyze_ref->record_a record_b Record Results (Method B) analyze_new->record_b compare Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) record_a->compare record_b->compare pass Results are Equivalent compare->pass Criteria Met fail Results are Not Equivalent compare->fail Criteria Not Met end_pass End: Cross-Validation Successful pass->end_pass investigate Investigate Discrepancies (e.g., sample handling, method bias) fail->investigate end_fail End: Method Not Interchangeable fail->end_fail investigate->select_samples Re-analyze

Workflow for the cross-validation of two analytical methods.
Signaling Pathway for Method Selection Logic

The choice of an analytical method often depends on the specific requirements of the analysis. The following diagram outlines the logical pathway for selecting an appropriate method for Levamisole quantification.

MethodSelectionLogic start Define Analytical Need matrix_complexity Complex Matrix? (e.g., plasma, tissue) start->matrix_complexity sensitivity_req High Sensitivity Required? (Trace level analysis) matrix_complexity->sensitivity_req Yes routine_qc Routine QC of Dosage Form? matrix_complexity->routine_qc No lc_ms Select LC-MS/MS sensitivity_req->lc_ms Yes hplc_uv Select HPLC-UV sensitivity_req->hplc_uv No routine_qc->hplc_uv Standard Formulation uv_spec Select UV Spectroscopy routine_qc->uv_spec Simple Bulk/Formulation end_node Method Selected lc_ms->end_node hplc_uv->end_node uv_spec->end_node

Decision pathway for selecting an analytical method for Levamisole.

References

A Comparative Analysis of Dexamisole and Other CNS Stimulants for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of central nervous system (CNS) stimulant research is continually evolving, with a persistent need to characterize novel compounds against established pharmacological agents. This guide provides a comparative analysis of Dexamisole, its parent compound Levamisole (B84282), and its primary psychoactive metabolite, Aminorex, alongside widely studied CNS stimulants including Dextroamphetamine, Methylphenidate, and Modafinil (B37608).

Initial searches for "this compound" indicate it is the dextrorotatory enantiomer of Tetramisole (of which Levamisole is the levorotatory enantiomer) and has been investigated for antidepressant and noradrenergic activity.[1][2] However, the more prominent CNS stimulant effects relevant to this comparison are associated with Levamisole and its metabolite, Aminorex. Levamisole is a known adulterant in illicit cocaine preparations, valued for its capacity to potentiate cocaine's effects and for its own psychoactive properties, largely attributed to its conversion to the amphetamine-like compound Aminorex.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these compounds' mechanisms of action, quantitative pharmacological data, and the experimental protocols used to derive such data.

Pharmacological Mechanisms of Action

The primary mechanism for most CNS stimulants involves the modulation of monoamine neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—in the synaptic cleft. This is typically achieved by inhibiting their respective transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • This compound/Levamisole: Levamisole itself is a weak monoamine reuptake inhibitor but acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), which can indirectly increase dopamine release.[5][6][7] Its primary stimulant effect is mediated by its metabolite, Aminorex.

  • Aminorex: This metabolite is a potent, amphetamine-like substance that acts as a releasing agent and reuptake inhibitor at monoamine transporters, with a strong affinity for DAT and NET.[3][8][9]

  • Dextroamphetamine: A potent CNS stimulant, it primarily acts as a substrate for DAT and NET, leading to competitive inhibition of reuptake and promoting the reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron.[10][11]

  • Methylphenidate: This compound functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) by blocking DAT and NET, thereby increasing the extracellular concentrations of these neurotransmitters.[5][6]

  • Modafinil: While its full mechanism is not completely elucidated, Modafinil is known to bind to and inhibit DAT, leading to increased extracellular dopamine levels.[7][12][13] Its binding affinity for DAT is lower than that of methylphenidate, but it is administered at higher clinical doses.[12]

Signaling Pathway Diagrams

The following diagrams illustrate the primary mechanisms of action for these CNS stimulants at the synaptic level.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pre_Vesicle Synaptic Vesicle (Dopamine) Synaptic_Cleft Dopamine Pre_Vesicle->Synaptic_Cleft Release Pre_DAT Dopamine Transporter (DAT) Post_Receptor Dopamine Receptor Synaptic_Cleft->Pre_DAT Reuptake Synaptic_Cleft->Post_Receptor Binding Amphetamine Dextroamphetamine Amphetamine->Pre_Vesicle Promotes Efflux Amphetamine->Pre_DAT Blocks & Reverses Methylphenidate Methylphenidate Modafinil Methylphenidate->Pre_DAT Blocks Aminorex Aminorex Aminorex->Pre_DAT Blocks & Reverses

Caption: Mechanism of action for monoamine transporter inhibitors.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Nucleus Accumbens) VTA VTA Dopaminergic Neuron Dopamine Dopamine Release VTA->Dopamine Stimulates nAChR Nicotinic ACh Receptor (nAChR) nAChR->VTA Activates Post_Receptor Dopamine Receptor Dopamine->Post_Receptor Binding Levamisole Levamisole Levamisole->nAChR Agonist Action ACh Acetylcholine ACh->nAChR Binds

Caption: Indirect dopaminergic action of Levamisole via nAChR agonism.

Quantitative Data Comparison

The potency of CNS stimulants is often quantified by their half-maximal inhibitory concentration (IC₅₀) at the monoamine transporters. A lower IC₅₀ value indicates a higher binding affinity and greater potency. The data below, compiled from various in vitro studies, summarizes these values.

CompoundDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)Primary Mechanism
Levamisole 209.9[8]74.53[8]1512[8]nAChR Agonist / Weak Reuptake Inhibitor
Aminorex 0.71 - 0.86[8][14]0.33 - 1.97[8][14]18.39 - 26.29[8][14]Releaser / Reuptake Inhibitor
d-Amphetamine ~0.6[15]~0.07 - 0.1[15]~20 - 40[15]Releaser / Reuptake Inhibitor
Methylphenidate ~0.1 - 0.23[15]~0.1 - 0.48[15]~100[15]Reuptake Inhibitor
Modafinil 6.4 - 11.11[7][13]182[7]1547[7]Reuptake Inhibitor
Cocaine 0.23 - 0.56[8][15]0.48 - 1.1[8][15]0.74 - 1.8[8][15]Reuptake Inhibitor

Note: IC₅₀ values can vary between studies based on experimental conditions and assays used.

Experimental Protocols

The characterization of CNS stimulants relies on a battery of behavioral and neurochemical assays. Below are detailed methodologies for two key experiments.

Locomotor Activity Assessment (Open Field Test)

This test measures spontaneous motor activity, exploratory behavior, and anxiety-like responses in rodents, which are altered by CNS stimulants.

  • Apparatus: A square arena (e.g., 40x40x40 cm), often made of opaque plastic, with the floor divided into a grid of equal squares (e.g., 25 squares). The arena is placed in a sound-attenuated, evenly lit room. An overhead camera connected to motion-tracking software records the animal's movement.[10][16]

  • Procedure:

    • Acclimation: The animal is placed in the center of the open field and allowed to explore for a set period (e.g., 5-10 minutes).[15]

    • Habituation: Animals are habituated to the test environment over several days to reduce novelty-induced stress.

    • Drug Administration: Animals are administered the test compound (e.g., Levamisole, Dextroamphetamine) or vehicle control via a specified route (e.g., intraperitoneal injection) at a predetermined time before the test.

    • Testing: Following drug administration, the animal is placed back in the center of the arena, and its behavior is recorded for a standard duration (e.g., 30-60 minutes).

  • Data Analysis: The software analyzes several parameters, including:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Number of Line Crossings: The number of times the animal crosses the grid lines.

    • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).[10]

    • Rearing Frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.

A Animal Acclimation & Habituation B Drug / Vehicle Administration A->B C Placement in Open Field Arena B->C D Video Recording of Behavior (30-60 min) C->D E Automated Tracking & Data Analysis D->E F Comparative Results: Locomotion, Exploration, Anxiety Metrics E->F

Caption: Workflow for the Open Field Test protocol.

Assessment of Subjective Drug Effects (Drug Discrimination)

This paradigm assesses the interoceptive (internal) stimulus properties of a drug, determining if a novel compound produces effects similar to a known drug of abuse.

  • Apparatus: A standard operant conditioning chamber equipped with two response levers and a mechanism for delivering a reinforcer (e.g., a food pellet dispenser).

  • Procedure:

    • Training Phase: Animals (typically rats or non-human primates) are trained to press one lever after receiving an injection of a known training drug (e.g., cocaine or d-amphetamine) and a second, different lever after receiving a vehicle injection.[17] Correct lever presses are rewarded with a food pellet. This training continues until the animals reliably press the correct lever associated with the drug or vehicle state (>80% accuracy).[13]

    • Testing Phase: Once the discrimination is learned, test sessions are conducted. The animal is administered a novel compound (e.g., Levamisole) or a different dose of the training drug. The animal's choice of lever indicates whether the subjective effects of the test drug are similar to ("generalize to") the training drug.

  • Data Analysis:

    • Full Generalization: If the animal predominantly (>80%) presses the drug-associated lever after receiving the test compound, it suggests the test compound has similar subjective effects to the training drug.[13]

    • Partial Generalization: Responding on the drug-associated lever between 20% and 80% indicates partial similarity.[13]

    • No Generalization: If the animal predominantly (>80%) presses the vehicle-associated lever, the subjective effects are considered different.[13]

cluster_train Training Phase cluster_test Testing Phase Train_Drug Administer Training Drug (e.g., Cocaine) Lever_A Press Lever A -> Get Reward Train_Drug->Lever_A Train_Vehicle Administer Vehicle (e.g., Saline) Lever_B Press Lever B -> Get Reward Train_Vehicle->Lever_B Test_Drug Administer Test Drug (e.g., Levamisole) Lever_Choice Animal Chooses Lever A or B Test_Drug->Lever_Choice Result Measure % of Presses on Drug-Associated Lever Lever_Choice->Result Conclusion Determine Generalization: Full, Partial, or None Result->Conclusion cluster_train cluster_train

Caption: Logical flow of a Drug Discrimination experiment.

References

A Comparative Analysis of the Neurochemical Effects of Dexamisole and Racemic Tetramisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurochemical profiles of dexamisole and its racemic parent compound, tetramisole (B1196661). The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological properties of these molecules.

Executive Summary

This compound, the dextrorotatory (+) enantiomer of tetramisole, and racemic tetramisole exhibit distinct neurochemical effects, primarily centered on the adrenergic system. This compound functions as a norepinephrine (B1679862) reuptake inhibitor, potentiating noradrenergic neurotransmission, a mechanism that aligns with antidepressant-like activity. Racemic tetramisole's effects are a composite of its two enantiomers: this compound and levamisole (B84282). While this compound drives the norepinephrine reuptake inhibition, levamisole contributes a more pronounced inhibition of monoamine oxidase (MAO). Both compounds have also been observed to suppress general neuronal activity, an effect suggested to be mediated through the blockade of voltage-dependent sodium channels.

Quantitative Data Comparison

The following table summarizes the key quantitative data regarding the neurochemical effects of this compound and the enantiomers of tetramisole. It is important to note that direct quantitative comparisons for racemic tetramisole are limited in the available literature; its activity can be inferred from the properties of its constituent enantiomers.

ParameterThis compoundLevamisole (S-(-)-enantiomer)Racemic Tetramisole
Norepinephrine (NE) Uptake Inhibition More potent inhibitorLess potent inhibitorComposite effect, driven by this compound
Effective Concentration for NE Uptake Inhibition2.5 µM - 40 µM[1]--
Monoamine Oxidase (MAO) Inhibition Weaker inhibitorMore potent inhibitor[1]Composite effect, driven by levamisole
Neuronal Activity Suppression Suppresses neuronal activitySuppresses neuronal activity (identical effect to tetramisole)[2]Suppresses neuronal activity[2]
Proposed MechanismVoltage-dependent sodium channel blockade[2]Voltage-dependent sodium channel blockadeVoltage-dependent sodium channel blockade

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and racemic tetramisole can be attributed to their distinct interactions with key components of neuronal signaling.

This compound: Enhancement of Noradrenergic Signaling

This compound's primary mechanism of action is the blockade of the norepinephrine transporter (NET), which leads to an accumulation of norepinephrine in the synaptic cleft. This, in turn, enhances the activation of postsynaptic α- and β-adrenergic receptors.

dexamisole_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Norepinephrine (NE) net Norepinephrine Transporter (NET) presynaptic->net Reuptake ne_synapse NE presynaptic->ne_synapse Release receptors α & β Adrenergic Receptors ne_synapse->receptors Binds response Enhanced Postsynaptic Response receptors->response This compound This compound This compound->net Inhibits

This compound's Noradrenergic Pathway
Racemic Tetramisole: A Dual Mechanism

The neurochemical effects of racemic tetramisole are a combination of the actions of both this compound and levamisole. Therefore, its overall effect includes both the inhibition of norepinephrine reuptake (primarily from this compound) and the inhibition of monoamine oxidase (primarily from levamisole), which would affect the metabolism of norepinephrine, serotonin, and dopamine.

tetramisole_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_ne Norepinephrine (NE) net NET presynaptic_ne->net Reuptake mao Monoamine Oxidase (MAO) presynaptic_ne->mao Metabolism ne_synapse NE presynaptic_ne->ne_synapse Release receptors Adrenergic Receptors ne_synapse->receptors Binds response Enhanced Postsynaptic Response receptors->response tetramisole Racemic Tetramisole This compound This compound tetramisole->this compound levamisole Levamisole tetramisole->levamisole This compound->net Inhibits levamisole->mao Inhibits

Racemic Tetramisole's Dual Action

Experimental Protocols

The following are outlines of key experimental methodologies used to characterize the neurochemical effects of this compound and tetramisole.

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the reuptake of norepinephrine into neuronal cells.

Objective: To quantify the inhibition of the norepinephrine transporter (NET) by this compound.

Methodology:

  • Tissue Preparation: Strips of dog saphenous vein are incubated with ³H-norepinephrine to allow for its uptake into adrenergic nerve terminals.

  • Superfusion: The tissue is then mounted for superfusion with a physiological salt solution to establish a baseline of spontaneous ³H-norepinephrine efflux.

  • Compound Application: this compound is introduced into the superfusion medium at various concentrations.

  • Stimulation: The nerves are electrically stimulated to induce the release of ³H-norepinephrine.

  • Fraction Collection: Superfusate fractions are collected before, during, and after stimulation.

  • Quantification: The amount of ³H-norepinephrine and its metabolites in the collected fractions is quantified using liquid scintillation counting.

  • Data Analysis: The percentage inhibition of ³H-norepinephrine uptake is calculated by comparing the total tritium (B154650) overflow in the presence and absence of the test compound.

ne_reuptake_workflow start Start: Tissue Preparation (Dog Saphenous Vein) incubation Incubate with ³H-Norepinephrine start->incubation superfusion Superfusion to Establish Baseline incubation->superfusion compound_addition Introduce this compound/ Tetramisole superfusion->compound_addition stimulation Electrical Nerve Stimulation compound_addition->stimulation collection Collect Superfusate Fractions stimulation->collection quantification Quantify ³H-Norepinephrine (Scintillation Counting) collection->quantification analysis Calculate % Inhibition of NE Uptake quantification->analysis end End analysis->end

Norepinephrine Reuptake Assay Workflow
Monoamine Oxidase (MAO) Activity Assay

This assay measures the inhibitory effect of a compound on the activity of monoamine oxidase enzymes.

Objective: To determine the inhibitory potency of this compound and levamisole on MAO activity.

Methodology:

  • Enzyme Source: Homogenates of dog saphenous vein or other tissues containing MAO are prepared.

  • Substrate: A suitable MAO substrate, such as tyramine, is used.

  • Inhibitor Incubation: The tissue homogenate is incubated with varying concentrations of the test compound (this compound or levamisole).

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The activity of MAO is determined by measuring the formation of a product, such as hydrogen peroxide, using a fluorimetric method (e.g., λex = 530nm, λem = 585nm).

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

mao_assay_workflow start Start: Prepare Enzyme Source (e.g., Tissue Homogenate) incubation Incubate Enzyme with This compound/Levamisole start->incubation reaction Add MAO Substrate (e.g., Tyramine) incubation->reaction measurement Measure Product Formation (Fluorimetric Detection) reaction->measurement analysis Calculate IC50 for MAO Inhibition measurement->analysis end End analysis->end

MAO Activity Assay Workflow

Conclusion

This compound and racemic tetramisole possess distinct neurochemical profiles that are critical to consider in research and drug development. This compound's selective action as a norepinephrine reuptake inhibitor suggests its potential as a tool for studying noradrenergic pathways and as a scaffold for the development of novel antidepressants. The dual action of racemic tetramisole, combining norepinephrine reuptake inhibition with monoamine oxidase inhibition, presents a more complex pharmacological profile. The choice between these two compounds should be guided by the specific research question and the desired neurochemical effect. Further studies are warranted to fully elucidate the quantitative differences in their effects on various neuronal systems.

References

Independent Replication of Dexamisole Psychopharmacological Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the psychopharmacological profile of Dexamisole, with a focus on its central noradrenergic activity, as suggested by initial preclinical studies. Due to the limited availability of independent replications of these early findings, this document compares the reported effects of this compound with those of established tricyclic antidepressants, Imipramine and Desipramine, in similar preclinical models. The data presented for this compound are primarily derived from the abstract of a 1980 study by Przegaliński et al., and are supplemented with generalized experimental protocols.[1] The information for the comparator drugs is compiled from various independent studies.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize the qualitative and quantitative findings for this compound and the comparator tricyclic antidepressants in key behavioral and pharmacological tests. It is important to note that detailed quantitative data for this compound from the primary study are not publicly available and the information presented is based on the published abstract.

Table 1: Effect on Reserpine-Induced Hypothermia

CompoundSpeciesDosageEffect on HypothermiaQuantitative Data
This compound MiceNot SpecifiedAntagonizedData not available in abstract
Imipramine Mice2.5 mg/kg (i.p.)No significant changeDid not change the value of reserpine-induced hypothermia compared with the reserpine (B192253) group.[2]
Desipramine RatsNot SpecifiedNot SpecifiedData not available in cited abstracts

Table 2: Effect on Amphetamine-Induced Hyperactivity

CompoundSpeciesDosageEffect on HyperactivityQuantitative Data
This compound Species-dependentNot SpecifiedReduced or PotentiatedData not available in abstract
Imipramine RatsNot SpecifiedPotentiatedData not available in cited abstracts
Desipramine Rats10 mg/kg (p.o., twice daily for 14 days)EnhancedEnhanced d-amphetamine-induced locomotor hyperactivity.[3]

Table 3: Effect in the Despair (Forced Swim) Test

CompoundSpeciesDosageEffect on ImmobilityQuantitative Data
This compound RatsNot SpecifiedReduced durationData not available in abstract
Imipramine Mice10 mg/kg (i.p.)Reduced durationThe period of immobility was significantly decreased compared to the control group.[4]
Desipramine RatsNot SpecifiedNot SpecifiedData not available in a directly comparable format in cited abstracts

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The protocols for the this compound experiments are based on generalized procedures for these standard tests, as the specific details from the original study are unavailable.

Reserpine-Induced Hypothermia

Objective: To assess the ability of a test compound to reverse or antagonize the hypothermic effects of reserpine, a monoamine-depleting agent. This test is often used to screen for antidepressant activity, particularly for compounds with noradrenergic mechanisms.

Protocol (Generalized):

  • Animals: Male mice are used.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Procedure:

    • Baseline rectal temperature is measured.

    • Reserpine (e.g., 2.5 mg/kg, i.p.) is administered to induce hypothermia.[2]

    • At a specified time after reserpine administration (e.g., 4 or 18 hours), the test compound (this compound, Imipramine, or Desipramine) or vehicle is administered.[2]

    • Rectal temperature is measured at regular intervals for several hours after drug administration.

  • Data Analysis: Changes in rectal temperature from baseline are calculated and compared between treatment groups and the vehicle control group. A significant antagonism of the reserpine-induced temperature drop suggests potential antidepressant activity.

Amphetamine-Induced Hyperactivity

Objective: To evaluate the effect of a test compound on the stimulant effects of amphetamine. This test can indicate potential interactions with dopaminergic and noradrenergic systems.

Protocol (Generalized):

  • Animals: Rats or mice are used.

  • Housing: Standard laboratory housing conditions are maintained.

  • Procedure:

    • Animals are habituated to the testing environment (e.g., open field arena).

    • The test compound (this compound, Imipramine, or Desipramine) or vehicle is administered at a specified time before amphetamine.

    • Amphetamine is administered to induce hyperactivity.

    • Locomotor activity is recorded for a set duration using automated activity monitors or video tracking software.

  • Data Analysis: Total distance traveled, number of movements, and other activity parameters are compared between groups. Potentiation or inhibition of the amphetamine response can provide insights into the mechanism of action of the test compound. A study on Desipramine showed that its repeated administration enhanced d-amphetamine-induced locomotor hyperactivity in rats.[3]

Despair Test (Forced Swim Test)

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in animals forced to swim in an inescapable cylinder.

Protocol (Generalized for Rats):

  • Animals: Male rats are typically used.

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth that prevents the animal from touching the bottom with its hind paws.

  • Procedure:

    • Pre-test session (Day 1): Animals are placed in the cylinder for a 15-minute period.

    • Test session (Day 2): 24 hours after the pre-test, animals are administered the test compound (this compound, Imipramine, or Desipramine) or vehicle.

    • Following a specific pre-treatment time (e.g., 60 minutes), animals are placed back into the swim cylinder for a 5-minute test session.

    • The duration of immobility (the time spent floating with only minimal movements to keep the head above water) is recorded.

  • Data Analysis: The duration of immobility is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect. For instance, a study using Imipramine in mice recorded the period of immobility in the final four minutes of a six-minute session.[4]

Mandatory Visualization

Proposed Noradrenergic Signaling Pathway of this compound

Dexamisole_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine (B1211576) Dopamine L_DOPA->Dopamine Norepinephrine_cyto Norepinephrine (cytosolic) Dopamine->Norepinephrine_cyto Norepinephrine_vesicle Norepinephrine (in vesicle) Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Neuronal Firing Norepinephrine_cyto->Norepinephrine_vesicle NET Norepinephrine Transporter (NET) Norepinephrine_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Norepinephrine_synapse->Adrenergic_Receptor Signal_Transduction Signal Transduction Cascade Adrenergic_Receptor->Signal_Transduction Neuronal_Response Neuronal Response (e.g., antidepressant effect) Signal_Transduction->Neuronal_Response This compound This compound This compound->NET Inhibition

Caption: Proposed mechanism of this compound's noradrenergic action.

Experimental Workflow: Forced Swim Test

Forced_Swim_Test_Workflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test cluster_analysis Data Analysis A1 Place rat in swim cylinder A2 15-minute swim session A1->A2 A3 Return to home cage A2->A3 B1 Administer this compound or Vehicle B2 Wait for pre-treatment time B1->B2 B3 Place rat in swim cylinder B2->B3 B4 5-minute test session B3->B4 B5 Record duration of immobility B4->B5 C1 Compare immobility time (this compound vs. Vehicle) C2 Statistical Analysis (e.g., t-test) C1->C2

Caption: Workflow of the forced swim test for antidepressant screening.

Logical Relationship: this compound's Profile vs. Tricyclic Antidepressants

Logical_Relationship cluster_shared_effects Shared Psychopharmacological Effects cluster_mechanism Proposed Mechanism of Action This compound This compound Reserpine Antagonism of Reserpine-Induced Hypothermia This compound->Reserpine Despair Reduced Immobility in Despair Test This compound->Despair Amphetamine Modulation of Amphetamine-Induced Hyperactivity This compound->Amphetamine Noradrenergic Central Noradrenergic Activity Reserpine->Noradrenergic Despair->Noradrenergic Tricyclics Tricyclic Antidepressants (e.g., Imipramine, Desipramine) Tricyclics->Reserpine Tricyclics->Despair Tricyclics->Amphetamine

References

Head-to-Head Comparison of Dexamisole and SSRIs in Animal Models of Depression and Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dexamisole and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) based on available preclinical data from animal models. The information is intended to assist researchers in understanding the pharmacological profiles of these compounds and to guide future research directions.

Executive Summary

This compound, the dextrorotatory isomer of Levamisole, has shown antidepressant-like effects in rodent models, with a pharmacological profile that suggests a mechanism of action involving the noradrenergic system, akin in some respects to tricyclic antidepressants[1]. In contrast, SSRIs, a widely studied class of antidepressants, exert their effects primarily through the serotonergic system by selectively inhibiting the reuptake of serotonin[2][3].

The following sections detail the available experimental data, methodologies, and proposed mechanisms of action for both this compound and SSRIs, allowing for an indirect comparison of their preclinical profiles.

Section 1: Performance in Behavioral Models

Antidepressant-like Activity

Commonly used animal models to screen for antidepressant activity include the Forced Swim Test (FST) and the Tail Suspension Test (TST).[4][5] These models are based on the principle of "behavioral despair," where an animal ceases to struggle against an inescapable stressor. Antidepressant compounds typically reduce the duration of immobility in these tests.

Table 1: Comparison of Antidepressant-like Effects in Rodent Models

Compound ClassTestAnimal ModelKey FindingsReference
This compound Despair Test (Forced Swim Test)RatReduced the duration of immobility.
SSRIs (various) Forced Swim Test, Tail Suspension TestMouse, RatConsistently reduce immobility time.
Anxiolytic-like Activity

Animal models of anxiety-like behavior include the Elevated Plus Maze (EPM), Marble Burying Test, and Novelty Suppressed Feeding. These tests assess an animal's natural aversion to open, brightly lit, or novel environments. Anxiolytic compounds typically increase exploration of the "anxiogenic" areas of the maze or reduce anxiety-related behaviors like marble burying.

  • This compound: Data on the anxiolytic-like effects of this compound in standard animal models is not available in the reviewed literature.

  • SSRIs: SSRIs have demonstrated anxiolytic effects in various animal models, although the response can vary depending on the specific SSRI, dose, and duration of treatment. Chronic administration is often required to observe anxiolytic effects.

Section 2: Mechanism of Action

This compound

The precise mechanism of action for this compound's antidepressant-like effects is not fully elucidated. However, preclinical evidence points towards a central noradrenergic activity. Studies in spinal rats showed that this compound stimulated the hind limb flexor reflex, an effect that was blocked by the alpha-adrenergic antagonist phenoxybenzamine, but not by serotonin receptor antagonists. This suggests that this compound's effects are mediated, at least in part, by enhancing noradrenergic neurotransmission. It did not, however, modify the 5-HTP-induced head twitch reaction in mice, indicating a lack of direct serotonergic activity.

SSRIs

SSRIs exert their therapeutic effects by selectively inhibiting the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This blockade leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. The clinical effects of SSRIs often take several weeks to manifest, suggesting that their long-term efficacy involves adaptive changes in the brain, such as alterations in receptor sensitivity and the promotion of neurogenesis.

Section 3: Experimental Protocols

Forced Swim Test (Porsolt Test)

The Forced Swim Test is a widely used behavioral assay for screening potential antidepressant drugs.

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., to a depth of 30 cm) maintained at a constant temperature (e.g., 23-25°C).

  • Procedure:

    • Habituation/Pre-test Session (Day 1): Animals (rats or mice) are individually placed in the cylinder for a 15-minute period. This session serves to induce a stable state of immobility for the subsequent test.

    • Test Session (Day 2): 24 hours after the pre-test, animals are administered the test compound (e.g., this compound, SSRI) or vehicle at a specified time before being placed back into the water-filled cylinder for a shorter duration, typically 5-6 minutes.

    • Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the test session is recorded and analyzed.

  • Endpoint: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.

Tail Suspension Test

The Tail Suspension Test is another common behavioral despair model, primarily used in mice.

  • Apparatus: A chamber that allows a mouse to be suspended by its tail without its body touching any surfaces.

  • Procedure:

    • A piece of adhesive tape is attached to the mouse's tail (e.g., 1-2 cm from the tip).

    • The mouse is then suspended by the tape from a hook or rod within the chamber.

    • The session typically lasts for 6 minutes.

  • Data Collection: The total time the mouse remains immobile is recorded.

  • Endpoint: A decrease in immobility time suggests an antidepressant-like effect.

Section 4: Visualizations

Signaling Pathways

SSRI_Mechanism presynaptic Presynaptic Serotonergic Neuron postsynaptic Postsynaptic Neuron signal Downstream Signaling & Neuroadaptation postsynaptic->signal synaptic_cleft Synaptic Cleft ssri SSRI sert SERT (Serotonin Transporter) ssri->sert Blocks serotonin_vesicle Serotonin Vesicles serotonin_vesicle->synaptic_cleft Release serotonin_cleft 5-HT serotonin_cleft->sert Reuptake receptor 5-HT Receptors serotonin_cleft->receptor Binds receptor->postsynaptic

Caption: Proposed mechanism of action for SSRIs.

Dexamisole_Mechanism presynaptic_ne Presynaptic Noradrenergic Neuron postsynaptic_ne Postsynaptic Neuron ne_cleft NE presynaptic_ne->ne_cleft Release signal_ne Downstream Signaling postsynaptic_ne->signal_ne synaptic_cleft_ne Synaptic Cleft This compound This compound (Proposed) ne_release Increased Norepinephrine Release/Availability This compound->ne_release Stimulates receptor_ne Adrenergic Receptors ne_cleft->receptor_ne Binds receptor_ne->postsynaptic_ne

Caption: Proposed noradrenergic mechanism of this compound.

Experimental Workflow

FST_Workflow start Start: Acclimatize Animals day1 Day 1: Pre-Test Session (15 min swim) start->day1 recovery 24h Recovery day1->recovery day2_drug Day 2: Administer Compound (this compound, SSRI, or Vehicle) recovery->day2_drug day2_test Day 2: Test Session (5-6 min swim) day2_drug->day2_test data Record & Analyze Immobility Time day2_test->data end End: Compare Groups data->end

Caption: Experimental workflow for the Forced Swim Test.

Section 5: Conclusion and Future Directions

The available preclinical data suggests that this compound possesses antidepressant-like properties in animal models, likely mediated through a noradrenergic mechanism. This profile distinguishes it from SSRIs, which act on the serotonergic system.

However, the lack of direct comparative studies represents a significant knowledge gap. Future research should aim to:

  • Conduct head-to-head studies comparing the efficacy and potency of this compound and various SSRIs in a battery of antidepressant and anxiolytic models.

  • Further elucidate the molecular mechanism of this compound, including its binding affinity for various monoamine transporters and receptors.

  • Evaluate the side-effect profile of this compound in animal models, particularly in comparison to the known side effects of SSRIs.

Such studies would be invaluable for determining the potential therapeutic utility of this compound and its place relative to established antidepressant classes.

References

Dexamisole's Binding Affinity to the Norepinephrine Transporter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity for the Norepinephrine (B1679862) Transporter

The following table summarizes the available data on the interaction of Dexamisole and selected comparator compounds with the norepinephrine transporter.

CompoundBinding Affinity (Kᵢ) / Effective ConcentrationAssay TypeSource
This compound 2.5 µM - 40 µM (Effective Concentration)Inhibition of ³H-norepinephrine uptake[1]
Atomoxetine 5 nMRadioligand binding assay (human NET)[2]
Reboxetine 1.1 nMRadioligand binding assay (rat NET)
Nisoxetine 0.46 nMRadioligand binding assay (rat NET)

Noradrenergic Signaling Pathway and this compound's Mechanism of Action

This compound is understood to exert its effects by inhibiting the norepinephrine transporter. This inhibition leads to an accumulation of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) NE Norepinephrine (NE) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Signal Transduction This compound This compound This compound->NET Inhibition

This compound inhibits norepinephrine reuptake.

Experimental Protocol: In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol outlines a radioligand-based assay to determine the inhibitory potential of a test compound, such as this compound, on the norepinephrine transporter.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a test compound for the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET (or other suitable cell line)

  • Cell culture medium and supplements

  • Poly-D-lysine-coated 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine (Radioligand)

  • Test compound (e.g., this compound)

  • Reference NET inhibitor (e.g., Desipramine for non-specific binding)

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Cell Culture:

    • Culture HEK293-hNET cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells in poly-D-lysine-coated 24-well plates at a density of 2 x 10⁵ cells per well and incubate overnight.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed KRH buffer.

    • Prepare serial dilutions of the test compound and the reference inhibitor in KRH buffer.

  • Inhibition Assay:

    • Add the diluted test compound, reference inhibitor, or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration near its Kₘ (e.g., 50 nM).

    • Incubate at 37°C for a specified time (e.g., 3 minutes).

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold KRH buffer.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of the reference inhibitor) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

start Start cell_culture Culture HEK293-hNET cells start->cell_culture seeding Seed cells in 24-well plates cell_culture->seeding assay_prep Prepare assay buffer and compound dilutions seeding->assay_prep pre_incubation Pre-incubate cells with test compound assay_prep->pre_incubation uptake_reaction Add [3H]-Norepinephrine to initiate uptake pre_incubation->uptake_reaction termination Terminate uptake and wash cells uptake_reaction->termination lysis Lyse cells termination->lysis quantification Measure radioactivity with scintillation counter lysis->quantification data_analysis Calculate IC50 value quantification->data_analysis end End data_analysis->end

Workflow for Norepinephrine Uptake Inhibition Assay.

References

A Researcher's Guide to Dexamisole Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of pharmaceutical compounds is a critical aspect of establishing safety and efficacy. This guide provides a comparative overview of analytical methodologies for the enantiomeric purity analysis of Dexamisole, the dextrorotatory enantiomer of tetramisole (B1196661).

This compound and its levorotatory counterpart, Levamisole, can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, precise and validated analytical methods are essential for quantifying the enantiomeric excess of this compound and controlling the levels of its undesired enantiomer.[1] This guide details and compares the most prevalent and effective techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs).

Comparative Analysis of Analytical Methods

The separation and quantification of this compound and Levamisole are predominantly achieved through chiral chromatography. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique due to its robustness, reproducibility, and the availability of a wide array of chiral stationary phases.[1] Supercritical Fluid Chromatography (SFC) and classical resolution by diastereomeric salt formation are also viable, albeit less common, alternatives.[2]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the cornerstone for the enantiomeric purity analysis of this compound.[1] The success of this technique hinges on the selection of an appropriate chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated excellent enantioselectivity for the separation of this compound and Levamisole.

Below is a summary of validated HPLC methods from scientific literature, highlighting the key chromatographic parameters and performance data.

ParameterMethod 1: Reversed-Phase HPLC-MS/MSMethod 2: Normal-Phase HPLC-CDMethod 3: Reversed-Phase HPLC-UV
Chiral Stationary Phase Lux i-Cellulose-5Cellulose tris(3,5-dimethylphenylcarbamate)S-naphthylethylcarbamoylated β-cyclodextrin
Mobile Phase 1:1 mixture of 10 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrileNot specified in detail, normal-phase modeAcetonitrile-0.5% triethylammonium (B8662869) acetate buffer, pH 5.0 (2:8, v/v)
Flow Rate 0.6 mL/minNot specifiedNot specified
Column Temperature 50°CNot specifiedNot specified
Detection Tandem Mass Spectrometry (MS/MS)Circular Dichroism (CD)UV
Sample Matrix Equine PlasmaSeized Cocaine SamplesLevamisole Substances and Tablets
This compound Retention Time 5.94 minNot specifiedNot specified
Levamisole Retention Time 6.62 minNot specifiedNot specified
Resolution (Rs) 1.50Not specifiedNot specified
Accuracy (this compound) 97.78 to 102.44%Not specifiedValidated
Inter-day Precision (this compound) 3.16%Not specifiedValidated
Limit of Quantification (LOQ) 0.1 ng/mLNot specifiedCapable of determining 0.05% (w/w) of this compound
Linearity Range 0 to 50 ng/mLNot specifiedValidated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide comprehensive protocols for the methods compared above.

Method 1: Reversed-Phase HPLC-MS/MS for this compound in Plasma

This method is adapted from a validated procedure for the determination of tetramisole enantiomers in equine plasma.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition an SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with water and then a weak organic solvent to eliminate interferences.

  • Elute the analytes with a suitable organic solvent (e.g., methanol).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Chiral Column: Lux i-Cellulose-5 (or an equivalent polysaccharide-based CSP).

  • Mobile Phase: Isocratic elution with a 1:1 mixture of 10 mM ammonium acetate in water and acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize specific precursor-to-product ion transitions for this compound, Levamisole, and an internal standard if used.

4. Data Analysis:

  • Construct calibration curves for both this compound and Levamisole using standards of known concentrations.

  • Calculate the concentration of each enantiomer in the samples based on the peak areas and the calibration curves.

Method 2: Normal-Phase HPLC-CD for this compound in Seized Samples

This method utilizes a cellulose-based CSP in normal-phase mode, with circular dichroism detection providing direct information on the chirality of the eluting compounds.

(Specific experimental parameters for the mobile phase and flow rate were not detailed in the available search results.)

Method 3: Reversed-Phase HPLC-UV with a Cyclodextrin-Based CSP

This method employs a β-cyclodextrin-based CSP for the enantiomeric purity determination of Levamisole, which is directly applicable to this compound analysis.

1. Chromatographic Conditions:

  • Chiral Column: S-naphthylethylcarbamoylated β-cyclodextrin stationary phase.

  • Mobile Phase: Acetonitrile-0.5% triethylammonium acetate buffer, pH 5.0 (2:8, v/v).

  • Detection: UV.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in the analytical workflows.

HPLC_MSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Condition Condition SPE Cartridge Load Load Plasma Sample Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Analytes Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC Chiral HPLC Separation Reconstitute->HPLC MSMS Tandem MS Detection (MRM) HPLC->MSMS Calibrate Construct Calibration Curves MSMS->Calibrate Quantify Quantify Enantiomers Calibrate->Quantify

HPLC-MS/MS workflow for this compound enantiomeric purity analysis.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_hplc Chiral HPLC Considerations cluster_validation Validation Parameters HPLC Chiral HPLC CSP Chiral Stationary Phase (Polysaccharide, Cyclodextrin) HPLC->CSP Mode Mode (Reversed-Phase, Normal-Phase) HPLC->Mode Detector Detector (MS, CD, UV) HPLC->Detector Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity SFC SFC Classical Classical Resolution Resolution Resolution CSP->Resolution Mode->Resolution LOQ LOQ Detector->LOQ

Key considerations for method selection in this compound analysis.

Conclusion

The enantiomeric purity of this compound can be reliably determined using chiral HPLC with polysaccharide-based or cyclodextrin-based stationary phases. The choice of the specific method, including the mobile phase and detector, will depend on the sample matrix, required sensitivity, and available instrumentation. The provided experimental protocols and comparative data serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for this compound. The high sensitivity and selectivity of LC-MS/MS make it particularly suitable for bioanalytical applications where low concentrations of the enantiomers are expected.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Dexamisole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Dexamisole. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Important Note on this compound and Levamisole: this compound is the (R)-enantiomer of the racemate tetramisole. Levamisole is the (S)-enantiomer. While specific safety data for this compound is limited, the information for Levamisole is used as a reliable surrogate due to the similar physical and chemical properties of enantiomers.

Hazard Identification and Occupational Exposure Limits

This compound, similar to Levamisole, should be handled as a hazardous compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Based on data for Levamisole, the anticipated hazards include acute toxicity if swallowed, and potential for skin and eye irritation.[1]

Currently, no specific Occupational Exposure Limit (OEL) has been established for this compound or Levamisole. Therefore, it is crucial to handle this compound with the principle of keeping exposure "as low as reasonably practicable" (ALARP).

CompoundFormOccupational Exposure Limit (OEL)Source
This compound / LevamisoleSolid, PowderNo specific OEL established[2][3]
General Dust (Germany AGW)Inhalable fraction10 mg/m³ (TWA)[4]
General Dust (Germany AGW)Respirable fraction1.25 mg/m³ (TWA)[4]

TWA : Time-Weighted Average over an 8-hour workday.

Personal Protective Equipment (PPE) Protocol

Adherence to the following PPE protocol is mandatory when handling this compound in a laboratory setting.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye & Face Protection Safety glasses with side shields or goggles. A face shield is required when there is a potential for splashing or aerosol generation.Protects against airborne particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is strongly recommended.Prevents skin contact with the compound. Double gloving provides an additional barrier in case of a breach in the outer glove.
Skin & Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, additional garments such as sleevelets, an apron, or a disposable suit should be worn.Protects the skin from accidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if handling outside of a ventilated enclosure or if there is a potential for aerosolization. A positive pressure air-supplied respirator is recommended for uncontrolled releases.Prevents inhalation of the powdered compound.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Wash Hands don2 Don Inner Gloves don1->don2 don3 Don Lab Coat/Gown don2->don3 don4 Don Outer Gloves don3->don4 don5 Don Eye/Face Protection don4->don5 don6 Don Respiratory Protection (if required) don5->don6 dof1 Remove Outer Gloves dof2 Remove Lab Coat/Gown dof1->dof2 dof3 Wash Hands dof2->dof3 dof4 Remove Eye/Face Protection dof3->dof4 dof5 Remove Respiratory Protection dof4->dof5 dof6 Remove Inner Gloves dof5->dof6 dof7 Wash Hands Thoroughly dof6->dof7

Caption: Step-by-step workflow for donning and doffing PPE.

Handling and Disposal Procedures

Standard Operating Procedure for Handling this compound
  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined above.

  • Weighing and Aliquoting:

    • Handle this compound as a powder in a contained environment to minimize dust generation.

    • Use a dedicated spatula and weighing vessel.

    • Clean all equipment thoroughly after use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Collect the spilled material and place it in a sealed container for disposal.

    • Clean the spill area with an appropriate solvent.

Disposal Plan for this compound Waste

All this compound waste, including contaminated PPE and experimental materials, must be disposed of as hazardous waste.

Disposal_Plan cluster_waste_streams Waste Generation cluster_disposal_pathway Disposal Pathway solid_waste Contaminated Solids (PPE, consumables) collect_solid Collect in Labeled Hazardous Waste Bag solid_waste->collect_solid liquid_waste Contaminated Liquids (solvents, solutions) collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid sharps_waste Contaminated Sharps (needles, glassware) collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Dispose via Licensed Hazardous Waste Contractor storage->disposal

Caption: Logical flow for the safe disposal of this compound waste.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: If swallowed, wash out the mouth with water provided the person is conscious. Call a physician immediately. Do not induce vomiting.

This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these protocols, you contribute to the protection of yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexamisole
Reactant of Route 2
Dexamisole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.